molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Número de catálogo: B021702
Número CAS: 96331-95-2
Peso molecular: 258.32 g/mol
Clave InChI: DNJQPJBLGFGESM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, also known as this compound, is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJQPJBLGFGESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546712
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96331-95-2
Record name 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed procedural insights into the synthesis of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, a significant diamine intermediate in the development of fluorescent dyes and macrocyclic ligands.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. We will explore a robust and efficient two-step synthetic pathway, commencing with a Williamson ether synthesis to construct the core diaryl ether framework, followed by a catalytic hydrogenation to yield the target diamine. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS No. 96331-95-2) is a valuable building block, particularly in the synthesis of fluorescent probes for detecting metal ions like Ca2+.[1] Its structure, featuring two aniline moieties linked by a flexible ethoxy bridge, allows for the formation of complex coordination compounds. The synthesis of this molecule is not trivial and requires a strategic approach to ensure high yield and purity.

The synthetic strategy outlined in this guide is a convergent two-step process. This approach is advantageous as it builds the core molecular skeleton in the first step and then functionalizes it in the final step, which is often a more efficient and higher-yielding approach than a linear synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key transformations:

  • Formation of the Diaryl Ether Linkage: The ether bond is a prime candidate for disconnection via the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3][4] This leads to two precursor nitrophenol derivatives.

  • Formation of the Amine Functionalities: The two primary amine groups can be retrosynthetically derived from nitro groups, which are excellent precursors for amines via reduction.

This retrosynthetic approach leads to the following forward synthesis plan:

  • Step 1: Williamson Ether Synthesis: Reaction of 4-methyl-2-nitrophenol with 1-(2-bromoethoxy)-2-nitrobenzene to yield the dinitro intermediate, 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene.

  • Step 2: Catalytic Hydrogenation: Simultaneous reduction of the two nitro groups of the intermediate to afford the desired product, this compound.

This pathway is illustrated in the diagram below:

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 4-methyl-2-nitrophenol 4-Methyl-2-nitrophenol Dinitro_Intermediate 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene 4-methyl-2-nitrophenol->Dinitro_Intermediate:w Williamson Ether Synthesis 1-(2-bromoethoxy)-2-nitrobenzene 1-(2-Bromoethoxy)-2-nitrobenzene 1-(2-bromoethoxy)-2-nitrobenzene:e->Dinitro_Intermediate Final_Product This compound Dinitro_Intermediate->Final_Product:w Catalytic Hydrogenation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Step 1: Synthesis of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene

This step employs the Williamson ether synthesis, a classic SN2 reaction where a phenoxide nucleophile attacks an alkyl halide.[3] The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of 4-methyl-2-nitrophenol without causing unwanted side reactions.[5][6] A polar aprotic solvent such as acetonitrile is ideal for this reaction as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[5]

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-nitrophenol (1.53 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure a fine suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-(2-bromoethoxy)-2-nitrobenzene (2.46 g, 10 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene as a solid.

Step 2: Synthesis of this compound

The reduction of the two aromatic nitro groups to primary amines is the final and critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[7] The use of hydrogen gas is a standard procedure, though transfer hydrogenation with a hydrogen donor like hydrazine hydrate or formic acid can also be employed.[8][9][10] Methanol or ethanol are suitable solvents for this reaction due to their ability to dissolve the starting material and their inertness under the reaction conditions.[11]

Experimental Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene (3.18 g, 10 mmol) and 10% palladium on carbon (0.32 g, 10 wt%).

  • Solvent Addition: Add 100 mL of methanol to the vessel.

  • Hydrogenation:

    • Seal the vessel and purge several times with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-60 psi.

    • Stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC until the starting material is completely consumed.

  • Work-up:

    • Carefully vent the hydrogen gas from the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid. The product is reported to be an off-white solid and soluble in ethanol.[1]

Data Presentation

The following table summarizes the key reactants, intermediates, and the final product of this synthetic pathway, along with their relevant properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Yield (%)
4-Methyl-2-nitrophenolC₇H₇NO₃153.14119-33-5-
1-(2-Bromoethoxy)-2-nitrobenzeneC₈H₈BrNO₃246.0618800-37-8-
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzeneC₁₅H₁₄N₂O₆318.2896315-08-180-90
This compoundC₁₅H₁₈N₂O₂258.3296331-95-2>90

Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation s1_start Mix 4-methyl-2-nitrophenol, K₂CO₃, and acetonitrile s1_add_alkyl Add 1-(2-bromoethoxy)-2-nitrobenzene s1_start->s1_add_alkyl s1_reflux Reflux for 12-16 hours s1_add_alkyl->s1_reflux s1_workup Cool, filter, and concentrate s1_reflux->s1_workup s1_purify Purify by column chromatography s1_workup->s1_purify s1_product Isolate Dinitro Intermediate s1_purify->s1_product s2_start Combine dinitro intermediate, Pd/C, and methanol in reactor s1_product->s2_start Proceed to Step 2 s2_hydrogenate Hydrogenate under H₂ pressure (50-60 psi) for 8-12 hours s2_start->s2_hydrogenate s2_workup Filter catalyst and concentrate s2_hydrogenate->s2_workup s2_purify Recrystallize from ethanol/water s2_workup->s2_purify s2_product Isolate Final Product s2_purify->s2_product

Caption: A step-by-step workflow diagram of the synthesis process.

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is grounded in the use of well-established and high-yielding reactions.

  • Williamson Ether Synthesis: This reaction is a cornerstone of organic synthesis with a predictable SN2 mechanism.[3] The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by column chromatography ensures the isolation of a high-purity intermediate, which is critical for the success of the subsequent step.

  • Catalytic Hydrogenation: The reduction of aromatic nitro groups with Pd/C is a highly reliable and clean reaction, typically proceeding to completion with high yields.[7] The removal of the heterogeneous catalyst by simple filtration ensures that the final product is free from metal contamination. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. By employing a Williamson ether synthesis followed by catalytic hydrogenation, this valuable diamine intermediate can be prepared in high yield and purity. The provided experimental protocols and the rationale behind the chosen methodologies offer a solid foundation for researchers and scientists to successfully synthesize this compound for applications in the development of novel fluorescent probes and other advanced materials.

References

  • Li, J. T., & Li, X. L. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(12), 14878–14886. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Rao, H. S. P., & Reddy, K. S. (1990). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Tetrahedron Letters, 31(10), 1439-1440. Retrieved from [Link]

  • Li, H., et al. (2017). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Applied Organometallic Chemistry, 31(11), e3774. Retrieved from [Link]

  • MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 12(1), 89. Retrieved from [Link]

  • Turáková, M., et al. (2015). Liquid phase hydrogenation of nitrobenzene. Applied Catalysis A: General, 499, 66-76. Retrieved from [Link]

Sources

Physical and chemical properties of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Handling of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 96331-95-2), a key chemical intermediate in the synthesis of advanced scientific tools. Primarily utilized as a structural precursor for fluorescent calcium (Ca²⁺) probes, its unique molecular architecture is fundamental to the development of sensitive indicators for biological research. This document, intended for researchers, chemists, and drug development professionals, details the compound's chemical and physical properties, proposes a logical synthetic route with detailed protocols, outlines methods for its characterization, and provides essential guidance on safe handling and storage. By synthesizing available data with established chemical principles, this guide serves as an authoritative resource for the effective use of this important building block.

Chemical Identity and Nomenclature

This compound is an aromatic amine featuring a flexible diether linkage connecting two distinct aniline moieties. This structure is pivotal to its function as a chelator precursor.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 96331-95-2[1][2][3]
Molecular Formula C₁₅H₁₈N₂O₂[1][2][3]
Molecular Weight 258.32 g/mol [1][2][3]
Alternate Names 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, 2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline[1][3][4]
InChI Key DNJQPJBLGFGESM-UHFFFAOYSA-N[4]

graph Chemical_Structure {
layout=neato;
node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10];

// Define atom nodes with positions N1 [label="NH₂", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; C2 [label="C", pos="1.87,0.9!"]; C3 [label="C", pos="1.87,-0.3!"]; C4 [label="C", pos="1,-0.9!"]; C5 [label="C", pos="0.13,-0.3!"]; C6 [label="C", pos="0.13,0.9!"]; O1 [label="O", pos="2.7,1.5!"]; C7 [label="CH₂", pos="3.7,1.5!"]; C8 [label="CH₂", pos="4.7,1.5!"]; O2 [label="O", pos="5.7,1.5!"]; C9 [label="C", pos="6.7,1.5!"]; C10 [label="C", pos="7.57,0.9!"]; C11 [label="C", pos="7.57,-0.3!"]; C12 [label="C", pos="6.7,-0.9!"]; C13 [label="C", pos="5.83,-0.3!"]; C14 [label="C", pos="5.83,0.9!"]; N2 [label="NH₂", pos="8.5,1.5!"]; C15 [label="CH₃", pos="6.7,-1.9!"];

// Benzene Ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzene Ring 2 C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C9 [len=1.5];

// Substituents and Linker C1 -- N1 [len=1.5]; C2 -- O1 [len=1.5]; O1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- O2 [len=1.5]; O2 -- C9 [len=1.5]; C10 -- N2 [len=1.5]; C12 -- C15 [len=1.5];

// Double bonds (represented by thicker lines or labels if needed)// For simplicity, aromaticity is implied by the hexagonal arrangement. }

Caption: 2D Structure of the target molecule.

Physicochemical Properties

The physical and chemical characteristics of the compound are summarized below. This data is critical for determining appropriate solvents, storage conditions, and reaction parameters.

PropertyValueRemarksSource
Appearance Off-white solidExperimental data.[4]
Solubility Soluble in ethanolExperimental data. Water solubility is expected to be low based on its largely nonpolar structure.[2]
Stability Stable for at least 2 years when stored at -20°CMust be protected from light and moisture to prevent degradation, likely via oxidation of the amine groups.[2][4]
Melting Point No data availableN/AN/A
Boiling Point No data availableN/AN/A

Synthesis and Purification

While specific synthesis literature for this exact molecule is sparse, a robust and logical synthetic pathway can be designed based on well-established organic chemistry reactions, such as Williamson ether synthesis followed by nitro group reduction.

Retrosynthetic Analysis

The molecule can be disconnected at the two ether linkages, identifying two key aniline-derived precursors. A plausible forward synthesis involves coupling a haloethoxy intermediate with a nitrophenol, followed by reduction. The causality behind this choice is the high reliability and functional group tolerance of these reaction classes.

Retrosynthesis Target Target Molecule (this compound) Intermediate Nitro-ether Intermediate Target->Intermediate Nitro Reduction (e.g., H₂, Pd/C) Precursor1 2-Amino-5-methylphenol Intermediate->Precursor1 Williamson Ether Synthesis Precursor2 1-(2-Bromoethoxy)-2-nitrobenzene Intermediate->Precursor2 Precursor3 2-Nitrophenol Precursor2->Precursor3 Williamson Ether Synthesis Precursor4 1,2-Dibromoethane Precursor2->Precursor4

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a self-validating system; the successful synthesis of the intermediate is a prerequisite for the final reduction step, which is then verified by the characterization methods outlined in Section 4.

Step 1: Synthesis of 1-(2-(2-Nitrophenoxy)ethoxy)-2-nitro-4-methylbenzene (Intermediate)

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylphenol (1.0 eq), 1-(2-bromoethoxy)-2-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. K₂CO₃ is a sufficiently strong base to deprotonate the phenol, creating the nucleophile, without causing unwanted side reactions.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Reduction to this compound (Final Product)

  • Reagents & Setup: Dissolve the nitro-ether intermediate from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with minimal side products.

  • Reaction: Place the flask in a hydrogenation apparatus and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., balloon pressure or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel column chromatography using a hexane/ethyl acetate gradient.

Purification Workflow

Purification_Workflow Crude Crude Product (from Step 2 workup) Column Silica Gel Column (Hexane/EtOAc gradient) Crude->Column Fractions Collect Fractions (TLC analysis) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure Product (>95% Purity) Evaporate->Final

Caption: General workflow for product purification.

Spectroscopic and Chromatographic Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

High-Performance Liquid Chromatography (HPLC)

This method is crucial for determining the purity of the final product. Commercial suppliers often use HPLC to certify purity levels of ≥95%.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Expected Result: A single major peak corresponding to the product, with purity calculated from the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons (approx. 6.5-7.5 ppm), distinct singlets or triplets for the -O-CH₂-CH₂-O- linker protons (approx. 3.8-4.5 ppm), broad singlets for the two -NH₂ groups (which may exchange with D₂O), and a singlet for the -CH₃ group (approx. 2.2-2.4 ppm).

  • ¹³C NMR: Aromatic carbons would appear in the 110-150 ppm region. The ether-linked carbons (-O-C H₂-) would be around 60-70 ppm, and the methyl carbon (-C H₃) would be around 20 ppm.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 259.33.

Infrared (IR) Spectroscopy
  • N-H stretch: A characteristic pair of peaks around 3350-3450 cm⁻¹ corresponding to the primary amine groups.

  • C-O stretch: Strong absorptions around 1200-1250 cm⁻¹ for the aryl-ether bonds.

  • Aromatic C=C stretch: Peaks in the 1500-1600 cm⁻¹ region.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the compound's integrity and ensure laboratory safety.

  • Storage: The compound should be stored at -20°C in a tightly sealed container.[2] It is crucial to protect it from light and moisture to prevent oxidative degradation.[2][4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[5][6]

Applications in Research and Development

The primary and most significant application of this molecule is its role as a key intermediate for fluorescent calcium indicators.

The two aniline groups and the adjacent ether oxygens form a structural motif similar to the well-known Ca²⁺ chelator BAPTA. This core structure can be further derivatized, typically through diazotization and coupling or other modifications of the amine groups, to attach fluorophores. The resulting dye exhibits a change in its fluorescent properties upon binding to calcium ions, allowing for the sensitive detection and quantification of intracellular Ca²⁺ levels.

Application cluster_0 Synthesis Pathway cluster_1 Biological Application Molecule 2-[2-(2-Aminophenoxy)ethoxy] -4-methyl-benzenamine Chelator BAPTA-like Chelating Core Molecule->Chelator Provides structural backbone Probe Fluorescent Ca²⁺ Probe (e.g., Fura-2, Indo-1 analogs) Chelator->Probe Functionalized with fluorophores Application Measures Intracellular Ca²⁺ Concentration Probe->Application Enables

Caption: Role as a precursor for Ca²⁺ probes.

Conclusion

This compound is a specialized chemical of high value to the scientific community. Its well-defined structure serves as a critical foundation for the synthesis of sophisticated molecular tools used in cell biology and neuroscience. Understanding its physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its potential in the development of novel fluorescent indicators and other advanced chemical probes.

References

  • PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline - National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the organic compound 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, identified by the CAS number 96331-95-2. While historically utilized as a building block in the synthesis of specific fluorescent dyes, particularly Ca2+ probes, a detailed public repository of its spectroscopic data has remained elusive.[1][2][3] This document synthesizes predicted and characteristic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to serve as a foundational reference for researchers. The causality behind expected spectral features is explained, providing a framework for the identification and characterization of this and structurally related molecules.

Introduction: Unveiling the Molecular Signature

The compound this compound (C₁₅H₁₈N₂O₂) is a multifaceted molecule featuring two aromatic amine moieties and an ether linkage.[4][5][6] Its utility in organic synthesis, particularly for fluorescent probes, underscores the importance of unambiguous structural confirmation.[1] Spectroscopic techniques provide the necessary toolkit to elucidate the molecular structure and purity of such compounds. This guide delves into the predicted spectroscopic signature of this molecule, offering insights into the interplay of its functional groups and their manifestation in NMR, IR, and Mass Spectra.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 96331-95-2[5]
Molecular Formula C₁₅H₁₈N₂O₂[5]
Molecular Weight 258.32 g/mol [5]
IUPAC Name This compound[4]
Synonyms 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, 2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with an emphasis on the rationale for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of multiple aromatic and aliphatic protons in distinct chemical environments.

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityRationale
Ar-NH₂ ~3.5 - 4.5Broad SingletThe protons of the primary aromatic amine groups are expected to be broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary with solvent and concentration.
Ar-H (unsubstituted ring) 6.7 - 7.2MultipletThe four protons on the unsubstituted aminophenoxy ring will exhibit complex splitting patterns (doublets, triplets) due to ortho and meta coupling.
Ar-H (substituted ring) 6.5 - 6.8MultipletThe three protons on the methyl-substituted aminophenoxy ring will also show complex splitting, influenced by the electron-donating amine and ether groups, and the methyl group.
-O-CH₂-CH₂-O- ~4.2Singlet or MultipletThese four protons are in an identical chemical environment, potentially leading to a singlet. However, restricted rotation could induce magnetic non-equivalence, resulting in a more complex multiplet. They are shifted downfield due to the adjacent oxygen atoms.
Ar-CH₃ ~2.2SingletThe methyl group protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
Ar-C (C-N) 140 - 150The aromatic carbons directly bonded to the nitrogen of the amine groups are significantly deshielded.
Ar-C (C-O) 145 - 155The aromatic carbons bonded to the ether oxygen are also strongly deshielded.
Ar-C (unsubstituted) 110 - 130The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.
-O-CH₂-CH₂-O- 65 - 75The aliphatic carbons of the ethoxy bridge are deshielded by the adjacent oxygen atoms.
Ar-CH₃ 20 - 25The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition:

A suitable protocol for acquiring high-quality NMR spectra of this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amine) 3300 - 3500MediumSymmetric and Asymmetric Stretching (two bands for primary amine)[4]
C-H (Aromatic) 3000 - 3100Medium to WeakStretching
C-H (Aliphatic) 2850 - 3000MediumStretching
N-H (Amine) 1580 - 1650MediumBending (Scissoring)[4]
C=C (Aromatic) 1450 - 1600Medium to StrongRing Stretching
C-N (Aromatic Amine) 1250 - 1335StrongStretching[4]
C-O (Aryl Ether) 1200 - 1275StrongAsymmetric Stretching
C-O (Alkyl Ether) 1050 - 1150StrongSymmetric Stretching
C-H (Aromatic) 690 - 900StrongOut-of-plane Bending (pattern depends on substitution)

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 258, corresponding to the molecular weight of the compound. Given the presence of two nitrogen atoms, this peak will adhere to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the C-N bond of the amine can occur. The most prominent alpha-cleavage in aliphatic amines is the loss of the largest alkyl group.

    • Cleavage of the Ether Linkage: The C-O bonds of the ethoxy bridge are susceptible to cleavage, leading to fragments corresponding to the aminophenoxy and methyl-aminophenoxy moieties.

    • Loss of Small Molecules: Fragmentation may involve the loss of small, stable neutral molecules.

fragmentation_pathway M [C15H18N2O2]+. m/z = 258 frag1 [C8H10NO]+. m/z = 136 M->frag1 Ether Cleavage frag2 [C7H8N]+. m/z = 106 M->frag2 Ether Cleavage frag3 [C8H9NO2]+. m/z = 151 M->frag3 Alpha-Cleavage

Caption: Plausible fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound (CAS 96331-95-2). By understanding the characteristic spectroscopic signatures of the constituent functional groups, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This synthesized information serves as a valuable resource for scientists and professionals in drug development and materials science who may work with this or structurally analogous molecules.

References

  • Kuujia. (n.d.). Cas no 96331-95-2 (2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:96331-95-2 | this compound. Retrieved from [Link]

  • NIST. (n.d.). m-Aminophenylacetylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Molecular structure and conformation of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane. While direct crystallographic data for this specific molecule is not publicly available, this paper establishes a robust predictive model based on the well-characterized parent compound, 1,2-bis(2-aminophenoxy)ethane. By leveraging existing high-resolution X-ray diffraction data, this guide extrapolates key structural parameters, explores the likely conformational landscape, and discusses the influence of the methyl substituent on the overall molecular geometry. This document serves as a critical resource for researchers in medicinal chemistry and materials science, offering foundational knowledge for future derivatization, molecular modeling, and structure-activity relationship (SAR) studies.

Introduction: The Significance of Flexible Bis-Aromatic Ethers

The structural motif of two aromatic rings linked by a flexible diether chain is a cornerstone in various fields of chemical science. In drug development, this scaffold is often employed to position pharmacophoric groups in specific spatial orientations for optimal interaction with biological targets. The conformational flexibility of the ether linkage allows the molecule to adopt various shapes, influencing its binding affinity and selectivity. In materials science, such molecules can serve as monomers for high-performance polymers, with the conformational properties of the monomer unit dictating the macroscopic properties of the resulting material[1].

The title compound, 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, is of particular interest due to the presence of reactive amino groups, which are common handles for further chemical modification, and a methyl group, which can influence both the electronic properties and the conformational preferences of the molecule. Understanding the inherent structural biases of this compound is therefore crucial for its rational application.

Foundational Analysis: The Crystal Structure of 1,2-bis(2-aminophenoxy)ethane

To predict the structure of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, we first turn to the experimentally determined structure of its parent compound, 1,2-bis(2-aminophenoxy)ethane. The crystal structure of this molecule has been resolved, providing invaluable, high-fidelity data on bond lengths, angles, and dihedral angles[2].

The crystallographic data reveals a monoclinic crystal system with the space group C2/c. A key feature of the determined structure is the conformation of the central ethane bridge. The torsion angle O1—C7—C7'—O1' is a critical parameter defining the overall shape of the molecule[2]. In the solid state, this linkage does not adopt a simple, fully extended anti-periplanar conformation. Instead, it exhibits a degree of torsion, which is a common feature for such flexible linkers, influenced by crystal packing forces and intramolecular interactions[3].

The molecular packing is characterized by a layered structure, with intermolecular hydrogen bonding between the amine groups and the oxygen atoms of neighboring molecules playing a significant role in stabilizing the crystal lattice[2].

Table 1: Key Crystallographic Data for 1,2-bis(2-aminophenoxy)ethane

ParameterValueSource
Chemical FormulaC₁₄H₁₆N₂O₂[2]
Molecular Weight244.29[2]
Crystal SystemMonoclinic[2]
Space GroupC2/c[2]
a (Å)26.33 (2)[2]
b (Å)5.979 (8)[2]
c (Å)8.163 (10)[2]
β (°)105.14 (10)[2]
V (ų)1241 (3)[2]

Predictive Structural Analysis of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane

The introduction of a methyl group at the 5-position of one of the phenoxy rings is expected to have a minimal direct impact on the core bond lengths and angles of the aromatic rings and the ether linkages. However, it can exert a more significant influence on the molecule's conformational preferences and its crystal packing.

Expected Conformational Adjustments

The primary conformational freedom in this molecule lies in the rotation around the C-O and C-C bonds of the ethane bridge. The key dihedral angles to consider are:

  • Ar-O-CH₂-CH₂ : Rotation around the C(aryl)-O bond.

  • O-CH₂-CH₂-O : Rotation around the central C-C bond.

  • CH₂-O-Ar : Rotation around the O-C(aryl) bond.

The methyl group, being a sterically larger substituent than hydrogen, will likely introduce a subtle steric hindrance that may favor certain rotamers over others to minimize non-bonded interactions. This could lead to a slightly different preferred torsion angle in the O-C-C-O bridge compared to the parent compound.

Visualization of the Predicted Molecular Structure

The following diagram illustrates the predicted molecular structure of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, highlighting the key structural features.

Caption: Predicted structure of 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Route

A plausible synthetic route to 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane involves the Williamson ether synthesis. This would likely proceed via the reaction of the sodium salt of 2-amino-5-methylphenol with 1-bromo-2-(2-nitrophenoxy)ethane, followed by reduction of the nitro group. An alternative route could involve the reaction of 1,2-dibromoethane with the sodium salts of 2-aminophenol and 2-amino-5-methylphenol. A related synthesis for 1,2-bis-(2-nitrophenoxy)-ethane has been described, which involves the reaction of ethylene glycol with 2-chloronitrobenzene[4]. Subsequent reduction of the nitro groups would yield the corresponding diamine.

G cluster_0 Synthetic Pathway A 2-Amino-5-methylphenol C 1-(2-Amino-5-methylphenoxy)-2-(2-nitrophenoxy)ethane A->C Base (e.g., NaH) B 1-Bromo-2-(2-nitrophenoxy)ethane B->C D 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane C->D Reduction (e.g., H2/Pd-C)

Sources

A Comprehensive Technical Guide to Determining the Solubility of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS: 96331-95-2) in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes a robust, first-principles approach. It outlines the theoretical underpinnings of solubility, presents a detailed, step-by-step experimental protocol based on the well-established shake-flask method, and provides guidance on the development and validation of analytical techniques for accurate quantification. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that influences a multitude of factors throughout the drug development lifecycle, from early-stage screening to formulation and in vivo performance.[1] A compound's ability to dissolve in a given solvent system dictates its bioavailability, manufacturability, and the feasibility of various dosage forms.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation to elicit a pharmacological response.[3]

This compound is an aromatic amine used as a building block and intermediate in the synthesis of fluorescent dyes, particularly calcium ion probes.[4] While its primary application may not be as a therapeutic agent itself, understanding its solubility is crucial for its synthesis, purification, and formulation in various chemical and biological applications. Aromatic amines, as a class of compounds, generally exhibit solubility in organic solvents such as alcohols, ethers, and benzene.[5] However, the specific quantitative solubility of this compound is not widely reported. This guide, therefore, provides the necessary theoretical and practical framework for its determination.

Physicochemical Properties of this compound

A thorough understanding of the compound's intrinsic properties is fundamental to designing and interpreting solubility studies.

PropertyValueSource(s)
CAS Number 96331-95-2[6]
Molecular Formula C₁₅H₁₈N₂O₂[6]
Molecular Weight 258.32 g/mol
Appearance Off-white solid[4]
Known Solubility Soluble in ethanol[4]

The structure of this compound, featuring two amine groups and an ether linkage, suggests its potential for hydrogen bonding, which would contribute to its solubility in polar organic solvents.[6] Conversely, the presence of aromatic rings imparts a degree of lipophilicity.

Theoretical Principles of Solubility

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. This equilibrium is governed by the principle that systems tend towards a state of lower Gibbs free energy. The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions.

The overarching principle of "like dissolves like" provides a qualitative prediction of solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of organic solvents can be ranked, and a judicious selection of solvents with varying polarities is recommended for a comprehensive solubility profile.

The temperature at which solubility is determined is a critical parameter, as the dissolution of most solids is an endothermic process, meaning solubility increases with temperature. It is therefore imperative to maintain a constant and recorded temperature during solubility experiments.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This method, recommended by both the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Selection of Organic Solvents

A diverse panel of organic solvents should be selected to cover a range of polarities and chemical functionalities relevant to pharmaceutical and chemical processes. A suggested list includes:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone

  • Aprotic Non-polar Solvents: Hexane, Toluene, Dichloromethane

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is a self-validating system designed to ensure the attainment of equilibrium and the accuracy of the final measurement.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C for biological relevance.

  • Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound no longer increases.

Step 2: Sample Collection and Preparation

  • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the pre-developed analytical method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 equil1 Shake for 24-72 hours prep3->equil1 equil2 Settle for >24 hours equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (HPLC/UV-Vis) sample3->sample4

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances.

4.3.1. Method Development and Validation

The chosen analytical method must be validated to ensure its reliability, as per ICH guidelines.[1]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the compound, a blank solvent, and a spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated by preparing a series of standard solutions of known concentrations and plotting the analytical response versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on samples of known concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

G cluster_cal Calibration Curve Generation cluster_val Method Validation cal1 Prepare stock solution cal2 Create serial dilutions (standards) cal1->cal2 cal3 Analyze standards via HPLC/UV-Vis cal2->cal3 cal4 Plot response vs. concentration cal3->cal4 val2 Linearity (r² ≥ 0.999) cal4->val2 val1 Specificity val3 Accuracy (recovery %) val4 Precision (RSD %) val5 Range (LLOQ & ULOQ)

Caption: Process for creating a calibration curve and validating the analytical method.

4.3.2. Example HPLC Method Parameters (to be optimized)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning the UV spectrum of the compound (aromatic amines typically absorb in the UV range).

  • Injection Volume: 10 µL

Data Analysis and Reporting

The concentration of the diluted sample is determined using the linear regression equation from the calibration curve. The solubility is then calculated by taking into account the dilution factor.

Solubility (mg/mL) = [Concentration from calibration curve (mg/mL)] x [Dilution Factor]

Results should be reported in standard units such as mg/mL or mol/L, and the temperature at which the measurement was performed must be clearly stated. It is recommended to perform at least three independent solubility measurements for each solvent and report the average and standard deviation.

Discussion and Implications

The solubility profile of this compound across a range of organic solvents provides invaluable information for its practical application. High solubility in a particular solvent may indicate its suitability for reaction media, purification via crystallization, or as a solvent for analytical characterization. Conversely, low solubility in another solvent might be exploited for precipitation or extraction processes. For applications in biological systems, solubility in solvents that can serve as surrogates for biological media (e.g., ethanol, DMSO) is of particular interest.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides a scientifically rigorous and detailed methodology for its determination. By following the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can confidently generate high-quality solubility data. This information is essential for advancing the use of this compound in its various applications within the chemical and pharmaceutical sciences.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 1994.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry II. Amines.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Agilent Technologies. (2012).
  • StatPearls. Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

  • ICH Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2020). European Medicines Agency.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • OECD Guideline for the Testing of Chemicals 105: W
  • ICH Guideline M9 on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline. Q2(R2)

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A Technical Guide to the Thermal Stability and Decomposition of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS: 96331-95-2). As a key intermediate in the synthesis of fluorescent dyes and calcium probes, understanding its thermal behavior is paramount for ensuring safety, optimizing manufacturing processes, and defining stable storage conditions.[1][2] This document outlines a dual-pronged analytical approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We detail the theoretical underpinnings of these techniques, provide robust, self-validating experimental protocols, and interpret anticipated data based on the compound's molecular structure. A proposed decomposition pathway is presented, offering mechanistic insights for researchers, chemists, and drug development professionals. All methodologies and interpretations are grounded in established principles of thermal analysis.

Introduction and Core Concepts

Compound Profile: this compound

This compound is an organic compound characterized by two aromatic amine moieties linked by a flexible diethoxy ether chain.[3][4] Its key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 96331-95-2[1][2][3]
Molecular Formula C₁₅H₁₈N₂O₂[2][3][4]
Molecular Weight 258.32 g/mol [3][4][5]
Appearance Off-white solid[2]
Boiling Point 465.8°C at 760 mmHg[4]
Solubility Soluble in ethanol[1][2]
Storage Stability Stable for ≥2 years at -20°C, protected from light and moisture.[1][2]
The Imperative for Thermal Analysis

The structural complexity of this molecule, featuring ether linkages and amine groups, suggests multiple potential sites for thermal degradation. A thorough thermal analysis is critical for several reasons:

  • Process Safety: Identifying exothermic decomposition events and their onset temperatures is essential to prevent runaway reactions during synthesis, purification, or formulation.

  • Purity and Stability: Determining the maximum temperature the material can withstand without degradation is key to defining drying protocols, melt processing conditions, and long-term storage guidelines.

  • Kinetic Insights: Understanding the decomposition kinetics provides valuable data for modeling shelf-life and predicting material behavior under various thermal stresses.[6][7]

Foundational Analytical Techniques

Our approach is centered on two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[6][8] For this analysis, its primary purpose is to quantify the thermal stability and identify distinct decomposition stages by monitoring mass loss. The output, a TGA curve, plots mass percentage against temperature, while its first derivative (the DTG curve) reveals the rate of mass loss, helping to pinpoint the temperature of maximum decomposition for each step.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[9][10] This technique is invaluable for identifying thermal events that do not necessarily involve mass loss. Its objectives in this context are to:

  • Determine the melting point (an endothermic event) of the crystalline solid.

  • Identify and quantify the energy released or absorbed during decomposition (typically exothermic events).[11]

  • Detect other phase transitions, such as glass transitions, if the material exists in an amorphous state.[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of instrument calibration and baseline optimization steps.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere. The choice of an inert atmosphere is critical to study the intrinsic thermal decomposition without interference from oxidative processes.

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min. This rate offers a good balance between analytical resolution and experimental throughput.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the resulting TGA (mass % vs. temperature) and DTG (%/min vs. temperature) curves to determine onset decomposition temperatures and peak mass loss rates.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and contain any potential volatilization before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min. The upper limit is chosen to capture the primary decomposition events identified by TGA without damaging the DSC cell.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any subsequent decomposition exotherms, determining their onset temperatures, peak temperatures, and enthalpy changes.

Anticipated Results & Mechanistic Discussion

While specific experimental data for this compound is not publicly available, a scientifically grounded prediction of its thermal behavior can be made based on its constituent functional groups. The ether linkages and C-N bonds are the most probable sites for initial thermal scission.

Predicted TGA/DTG Profile

The decomposition is anticipated to occur in at least two distinct stages:

  • Stage 1 (Approx. 250-400°C): The initial mass loss is likely due to the cleavage of the C-O bonds in the ethoxy bridge. This is often the weakest point in such molecules, leading to the fragmentation of the molecule into smaller phenolic and amine-containing radicals.

  • Stage 2 (Approx. 400-600°C): At higher temperatures, the less volatile fragments, including the aromatic rings, will undergo further degradation and volatilization. This stage is expected to proceed at a slower rate and may result in the formation of a stable carbonaceous char residue.

Predicted DSC Profile

The DSC thermogram is expected to show:

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. Its position will define the compound's melting point.

  • Decomposition Exotherm(s): Following the melt, one or more broad exothermic peaks are expected. These correspond to the energy released as bonds are broken and more stable, smaller molecules are formed during decomposition. The onset of the first exotherm is a critical indicator of the temperature at which thermal decomposition begins to accelerate.[11]

Data & Process Visualization

Table: Summary of Predicted Thermal Events

The following table provides an illustrative summary of the data expected from the TGA and DSC experiments.

Thermal EventOnset Temp. (°C)Peak Temp. (°C)Mass Loss (%) (TGA)Enthalpy (ΔH) (DSC)Associated Process
Melting TBDTBD~0%EndothermicSolid-to-Liquid Phase Transition
Decomp. Stage 1 ~250~320~40-50%ExothermicCleavage of ether linkages and initial fragmentation.
Decomp. Stage 2 ~400~480~30-40%ExothermicFragmentation of aromatic rings and secondary structures.
Residue >600-~10-20%-Formation of stable carbonaceous char.
Note: This data is illustrative and based on the analysis of structurally related aromatic amines and ethers. Actual experimental values may vary.
Diagram: Integrated TGA/DSC Experimental Workflow

G Figure 1: TGA/DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Bulk Sample (2-[2-(2-Aminophenoxy)ethoxy] -4-methyl-benzenamine) TGA_Sample Weigh 5-10 mg into TGA Crucible Sample->TGA_Sample DSC_Sample Weigh 3-5 mg into DSC Pan & Seal Sample->DSC_Sample TGA_Inst Load into TGA (N₂ Atmosphere) TGA_Sample->TGA_Inst DSC_Inst Load into DSC (N₂ Atmosphere) DSC_Sample->DSC_Inst TGA_Method Heat 30-800°C @ 10°C/min TGA_Inst->TGA_Method DSC_Method Heat 30-500°C @ 10°C/min DSC_Inst->DSC_Method TGA_Data TGA/DTG Curves: Mass Loss vs. Temp TGA_Method->TGA_Data DSC_Data DSC Thermogram: Heat Flow vs. Temp DSC_Method->DSC_Data Analysis Correlate Data & Propose Mechanism TGA_Data->Analysis DSC_Data->Analysis

Caption: Integrated workflow for thermal analysis.

Diagram: Proposed Decomposition Pathway

G Figure 2: Proposed Thermal Decomposition Pathway cluster_step1 Stage 1: Initial Cleavage (~250-400°C) cluster_step2 Stage 2: High-Temp Fragmentation (~400-600°C) Parent Parent Molecule C₁₅H₁₈N₂O₂ Fragments Primary Radical Fragments (Phenoxy, Aniline, and Ether Radicals) Parent->Fragments Ether Bond Scission (C-O Cleavage) Volatiles Volatile Products (e.g., CO, NH₃, H₂O, light hydrocarbons) Fragments->Volatiles Aromatic Ring Fission Char Carbonaceous Char (Stable Residue) Fragments->Char Polycondensation

Caption: Postulated decomposition pathway under inert conditions.

Conclusion and Future Work

This guide establishes a robust analytical strategy for characterizing the thermal properties of this compound. By systematically applying TGA and DSC, researchers can obtain critical data on its stability limits, melting behavior, and decomposition energetics. The proposed decomposition pathway provides a logical framework for interpreting these results.

For a more definitive mechanistic understanding, we recommend follow-up studies using evolved gas analysis (EGA), such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). These hyphenated techniques would allow for the direct identification of the gaseous byproducts evolved during each decomposition stage, providing empirical evidence to validate or refine the proposed pathway.

References

  • Vertex AI Search. This compound - CAS-Number 96331-95-2.
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  • Benchchem. Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.
  • AdipoGen Life Sciences. This compound.
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  • ChemicalBook. This compound | 96331-95-2.
  • Kuujia. Cas no 96331-95-2 (2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine).
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  • Chemistry LibreTexts. Thermogravimetric analysis (TGA).
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  • Chemistry LibreTexts. Differential Scanning Calorimetry.
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2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine quantum yield and fluorescence lifetime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical Characterization of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: Quantum Yield and Fluorescence Lifetime

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for determining the fluorescence quantum yield and lifetime of the aromatic amine this compound (CAS No. 96331-95-2).[1][2][3] As a key building block in the synthesis of fluorescent probes, particularly for Ca2+ indicators, understanding its intrinsic photophysical properties is paramount for the rational design and development of advanced chemical sensors and imaging agents.[1]

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical, field-proven protocols necessary for accurate and reproducible characterization.

Core Concepts in Fluorescence: A Primer

Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon, transitions to an electronically excited state and subsequently returns to the ground state by emitting a photon.[4] The efficiency and timing of this emission are defined by two critical parameters: the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ).

Fluorescence Quantum Yield (Φf)

The quantum yield is a direct measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5][6]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In reality, the excited state can also relax through non-radiative pathways like internal conversion (heat loss) or intersystem crossing to a triplet state.[7] Therefore, the quantum yield provides a probabilistic measure of the likelihood that an excited molecule will deactivate through fluorescence.[4]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state.[7][8] This parameter is typically on the order of picoseconds to nanoseconds for most fluorescent molecules.[8][9] The lifetime is an intrinsic property of a molecule in a specific environment and is crucial for understanding dynamic processes such as molecular interactions, conformational changes, and quenching.[9] It is the reciprocal of the sum of the rate constants for all de-excitation pathways (radiative and non-radiative).

Structural and Environmental Factors Influencing Photophysics

The fluorescence properties of this compound are dictated by its molecular structure and its interaction with the surrounding environment.

  • Molecular Structure: As an aromatic amine, its structure contains multiple electron-donating groups (amino and ethoxy) attached to phenyl rings. These features generally lead to strong absorption in the UV region and emission in the visible spectrum. The flexibility of the ethoxy linker can influence non-radiative decay pathways, potentially affecting the quantum yield.

  • Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the excited state. For many aromatic compounds, increasing solvent polarity can lead to shifts in the emission spectrum and changes in quantum yield.[10][11]

  • Temperature and Viscosity: Higher temperatures typically decrease fluorescence intensity by increasing the rate of non-radiative decay processes due to enhanced molecular collisions and vibrations.[12]

  • Presence of Quenchers: Molecular oxygen is a well-known quencher of fluorescence due to its paramagnetic nature, which can promote intersystem crossing to the non-emissive triplet state.[13] Other chemical quenchers, such as halides or heavy metals, can also decrease fluorescence intensity.[13]

  • pH: The amino groups in the molecule mean that its protonation state is pH-dependent. Changes in pH can alter the electronic structure, leading to dramatic changes in absorption, emission, and quantum yield.[13]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the quantum yield of an unknown sample is the comparative method, which measures its fluorescence relative to a well-characterized standard with a known quantum yield.[4][6]

Instrumentation

A steady-state fluorescence spectrometer is required. Key components include:

  • Light Source: Typically a Xenon arc lamp for broad-spectrum excitation.[14]

  • Excitation and Emission Monochromators: To select specific wavelengths for excitation and to scan the emission spectrum.

  • Sample Holder: A cuvette holder configured for right-angle (90°) detection to minimize collection of transmitted excitation light.[15][16]

  • Detector: A sensitive photomultiplier tube (PMT) is commonly used.[16]

Experimental Protocol: Relative Quantum Yield Measurement

This protocol is based on the comparative method described by Williams et al.[4]

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with the test compound. For a compound like this compound, which is expected to absorb in the UV range, a standard such as quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane could be appropriate.[17]

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to be the same for both the test compound and the standard.

    • Record the fluorescence emission spectrum for each solution. Ensure that the spectrometer settings (e.g., slit widths) remain identical for all measurements.[4]

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. This should yield a linear relationship.

    • The quantum yield of the unknown sample (Φx) is calculated using the following equation:[6]

      Φx = Φst * (m_x / m_st) * (n_x² / n_st²)

      Where:

      • Φst is the quantum yield of the standard.

      • m_x and m_st are the gradients (slopes) of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

      • n_x and n_st are the refractive indices of the test and standard solutions (if different solvents are used; this term is 1 if the same solvent is used).

Workflow Diagram: Relative Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_spec Record UV-Vis Absorbance Spectra prep_std->abs_spec prep_unk Prepare Unknown Solutions (Abs < 0.1) prep_unk->abs_spec fluo_spec Record Fluorescence Emission Spectra (Fixed λex) abs_spec->fluo_spec integrate Integrate Area Under Emission Curves fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (m_x, m_st) & Determine Φx plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Experimental Determination of Fluorescence Lifetime

Fluorescence lifetime is measured using time-resolved spectroscopy. The most widely used and robust technique for the nanosecond timescale is Time-Correlated Single Photon Counting (TCSPC).[7][8][18]

Instrumentation

A TCSPC system consists of:

  • Pulsed Light Source: A high-repetition-rate pulsed laser or LED with pulse widths in the picosecond range.

  • Sample Chamber: Configured for 90° collection.

  • Fast Photon Detector: A single-photon sensitive detector like a microchannel plate PMT (MCP-PMT).

  • TCSPC Electronics: Includes a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA) to build a histogram of photon arrival times.

Experimental Protocol: Lifetime Measurement via TCSPC
  • Sample Preparation: Prepare a dilute solution of the fluorophore to ensure single-photon events. The concentration should be adjusted so that the photon detection rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.

  • Instrument Response Function (IRF) Measurement: Measure the system's response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the temporal profile of the excitation pulse as seen by the detector.

  • Fluorescence Decay Measurement: Replace the scattering solution with the fluorescent sample and collect the fluorescence decay histogram over time. The experiment runs until sufficient counts (typically 10,000 in the peak channel) are collected to ensure good statistical accuracy.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay models.

    • The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.

    • The fitting process yields the fluorescence lifetime(s) (τ).

Workflow Diagram: TCSPC Lifetime Measurement

G cluster_setup System Setup & Calibration cluster_acq Data Acquisition cluster_fit Data Analysis prepare Prepare Dilute Fluorescent Sample measure_decay Measure Fluorescence Decay of Sample prepare->measure_decay measure_irf Measure Instrument Response Function (IRF) (Scattering Solution) deconv Deconvolution of Decay from IRF measure_irf->deconv build_hist Build Photon Arrival Time Histogram measure_decay->build_hist build_hist->deconv fit Fit to Exponential Model (e.g., mono-, bi-exponential) deconv->fit extract Extract Lifetime (τ) & Assess Fit Quality (χ²) fit->extract

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Expected Photophysical Data

While specific, peer-reviewed data for the quantum yield and fluorescence lifetime of this compound are not prominently available in the literature, we can infer expected properties based on structurally similar aromatic amines and aminophenoxy derivatives.[10][19]

PropertyExpected Range / BehaviorRationale & Influencing Factors
Absorption Max (λabs) 280 - 350 nmTypical for π-π* transitions in substituted benzene rings.
Emission Max (λem) 350 - 500 nmDependent on solvent polarity; a bathochromic (red) shift is expected in more polar solvents.[10]
Quantum Yield (Φf) 0.1 - 0.6Aromatic amines can have moderate to high quantum yields. The value is highly sensitive to the solvent environment and the presence of quenchers.[10][11]
Fluorescence Lifetime (τ) 1 - 10 nsTypical for singlet excited states of small organic fluorophores.[9][20] May exhibit multi-exponential decay if different conformers exist.

Conclusion

The rigorous characterization of the fluorescence quantum yield and lifetime of this compound is essential for its effective application in the development of fluorescent probes. This guide outlines the fundamental principles and provides robust, step-by-step protocols for these critical measurements. By employing the comparative method for quantum yield and Time-Correlated Single Photon Counting for lifetime analysis, researchers can obtain the accurate and reliable data needed to advance their work in chemical biology, materials science, and drug discovery.

References

  • Time-resolved spectroscopy - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorescence spectroscopy experimental set-up. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorescence Quantum Yields: Methods of Determination and Standards - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorescence quantum yield and excited state lifetime determination by phase sensitive photoacoustics: concept and theory. (2018). Optics Letters, 43(20), 4911. Retrieved from [Link]

  • What is Time-Resolved Fluorescence Spectroscopy? - News-Medical.Net. (2020, January 17). Retrieved January 12, 2026, from [Link]

  • THE FLEMING GROUP - Time-Resolved Fluorescence Techniques - Google Sites. (n.d.).
  • Fluorescence Spectroscopy | Time Resolved | Steady State - Edinburgh Instruments. (n.d.). Retrieved January 12, 2026, from [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020, August 26). Retrieved January 12, 2026, from [Link]

  • Introduction to time-resolved spectroscopy. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • ExperimentFluorescenceSpectroscopy. (n.d.). Retrieved January 12, 2026, from [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Retrieved January 12, 2026, from [Link]

  • Exploration of Fluorescence Theory and System Design - Avantes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fluorescence quantum yield measurement | JASCO Global. (2021, March 10). Retrieved January 12, 2026, from [Link]

  • Absorption and fluorescence spectral characteristics of aromatic amines in cetyltrimethylammonium bromide - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lab 4: Molecular Fluorescence - Chemistry LibreTexts. (n.d.). Retrieved January 12, 2026, from [Link]

  • Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics. (2024, September 3). Retrieved January 12, 2026, from [Link]

  • Fluorescence quantum yield measurements - NIST Technical Series Publications. (1976, April 9). Retrieved January 12, 2026, from [Link]

  • Excitation energy effects on the fluorescence quantum yield in solution. Deactivation pathways for aromatic amines - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

  • Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. (2021). Photochemistry and Photobiology, 97(1), 47-60. Retrieved from [Link]

  • Amine quenching of aromatic fluorescence and fluorescent exciplexes - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx - Slideshare. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Photophysical Characterization of Hydroxy and Ethoxy Phenalenone Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Discovery and history of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Proposed Synthesis and Characterization of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Foreword

The compound this compound represents a specific molecular architecture that, despite its well-defined structure, does not appear prominently in the readily available scientific literature or established chemical databases. This technical guide, therefore, ventures into a prospective analysis, constructing a scientifically rigorous framework for its synthesis, potential applications, and the historical context of its core chemical motifs. Drawing from established principles in synthetic organic chemistry and the known utility of related N-aryl and O-aryl ether linkages, this document serves as a foundational resource for researchers and drug development professionals interested in exploring this and similar chemical spaces. Our approach is grounded in the synthesis and application of analogous compounds, providing a robust, experience-driven roadmap for future investigation.

Introduction: The Structural and Functional Significance of Aryl Ether and Aniline Moieties

The structure of this compound is characterized by two key pharmacophores: the diaryl ether linkage (Ar-O-Ar') and the substituted aniline moieties. Diaryl ethers are a cornerstone in medicinal chemistry, prized for their conformational flexibility and metabolic stability. They are integral to a wide array of biologically active molecules, including antibiotics, hormones, and various kinase inhibitors. Similarly, the aniline scaffold is a fundamental building block in the synthesis of numerous pharmaceuticals, dyes, and polymers. The specific arrangement of these groups in the target molecule, with its ortho-amino substituents and a flexible ethoxy linker, suggests a potential for intricate hydrogen bonding and metal chelation, making it an intriguing candidate for investigation in areas such as metalloprotein inhibition or as a precursor for novel heterocyclic scaffolds.

Proposed Synthetic Pathways and Mechanistic Rationale

The synthesis of this compound can be approached through several established synthetic strategies for diaryl ether formation. The most prominent and industrially scalable of these is the Ullmann condensation. Below, we outline a proposed, multi-step synthetic protocol, providing detailed experimental steps and the underlying mechanistic rationale.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule suggests a disconnection at the diaryl ether bond, leading to two primary synthons: a protected 2-aminophenol derivative and a substituted nitrobenzene. This strategy is advantageous as it allows for the late-stage introduction of the second aniline moiety, minimizing potential side reactions.

G Target_Molecule This compound Disconnection C-O Bond Formation (Ullmann Condensation) Target_Molecule->Disconnection Synthon_A Protected 2-Aminophenol Derivative Disconnection->Synthon_A Synthon_B Substituted Nitrobenzene Disconnection->Synthon_B

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Protection of 2-Aminophenol

  • Rationale: The amino group of 2-aminophenol is highly nucleophilic and can interfere with the subsequent etherification reaction. Therefore, it must be protected. A common and effective protecting group for anilines is the acetyl group.

  • Procedure:

    • Dissolve 2-aminophenol (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Pour the mixture into ice water to precipitate the product, N-(2-hydroxyphenyl)acetamide.

    • Filter, wash with cold water, and dry the solid.

Step 2: Ullmann Condensation for Diaryl Ether Formation

  • Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, typically involving a copper catalyst. This reaction will couple the protected 2-aminophenol with a suitable substituted nitrobenzene.

  • Procedure:

    • To a solution of N-(2-hydroxyphenyl)acetamide (1.0 eq) and 1-chloro-2-nitro-4-methylbenzene (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diaryl ether intermediate.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group of the diaryl ether intermediate needs to be reduced to an amine to yield the second aniline moiety. A common and effective method for this transformation is catalytic hydrogenation.

  • Procedure:

    • Dissolve the crude diaryl ether intermediate in ethanol or methanol.

    • Add palladium on carbon (10 mol%) as the catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the amino-diaryl ether with the protected aniline.

Step 4: Deprotection of the Acetyl Group

  • Rationale: The final step is the removal of the acetyl protecting group to reveal the free amine of the first aniline ring. This is typically achieved by acid or base-catalyzed hydrolysis.

  • Procedure:

    • Dissolve the product from the previous step in a mixture of methanol and concentrated hydrochloric acid.

    • Reflux the solution for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography.

G Start 2-Aminophenol Step1 Protection (Acetylation) Start->Step1 Intermediate1 N-(2-hydroxyphenyl)acetamide Step1->Intermediate1 Step2 Ullmann Condensation Intermediate1->Step2 Intermediate2 Diaryl Ether Intermediate Step2->Intermediate2 Step3 Reduction (Hydrogenation) Intermediate2->Step3 Intermediate3 Protected Diamine Step3->Intermediate3 Step4 Deprotection (Hydrolysis) Intermediate3->Step4 End Target Molecule Step4->End

Potential derivatives of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Derivatives of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine for Research

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

The molecule this compound, a substituted aromatic diamine, presents a compelling scaffold for chemical exploration in drug discovery and materials science.[1] Its structure, featuring two reactive primary amine groups positioned on distinct aromatic rings and linked by a flexible ethoxy-phenoxy bridge, offers a unique combination of rigidity and conformational adaptability. The phenoxy-ethoxy-aniline framework is a privileged moiety in medicinal chemistry, found in a variety of biologically active compounds.[2][3][4] This guide provides a comprehensive overview of potential derivatization strategies for this core molecule, aiming to inspire novel research avenues. We will delve into the rationale behind these derivatizations, provide detailed synthetic protocols, and discuss the potential applications of the resulting compounds.

The strategic modification of the two primary amine functional groups allows for the systematic exploration of chemical space and the generation of diverse molecular architectures. Organic diamines and their derivatives are crucial in chemical synthesis, catalysis, and are known to exhibit a range of biological activities.[5] This guide will focus on three primary classes of derivatives: N-Acyl derivatives, Schiff bases, and sulfonamides, each with distinct potential applications.

I. N-Acyl Derivatives: Modulating Bioactivity through Amide Bond Formation

The acylation of the primary amine groups of this compound is a straightforward approach to introduce a wide array of functional groups, thereby modulating the molecule's physicochemical and biological properties. N-acylureas, a related class, are recognized for their diverse biological activities, including antidiabetic, anticonvulsant, and anticancer effects.[6] The formation of an amide bond can enhance a compound's stability and influence its interaction with biological targets.[7][8]

Scientific Rationale

Introducing acyl groups can alter the electronic properties of the aromatic rings, influence hydrogen bonding capacity, and introduce new points of interaction for biological targets. By varying the acylating agent, researchers can systematically probe structure-activity relationships (SAR). For instance, incorporating heterocyclic or aliphatic moieties can impact solubility, lipophilicity, and metabolic stability.

Experimental Protocol: Synthesis of N,N'-Diacyl Derivatives

This protocol outlines a general procedure for the diacylation of the parent diamine using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (2.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (2.5 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.

  • Slowly add the acyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for N-Acyl Derivative Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine Diamine Core dissolve Dissolve Diamine in Anhydrous DCM start_amine->dissolve start_acyl Acyl Chloride add_acyl Add Acyl Chloride start_acyl->add_acyl cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_base->add_acyl react Stir at RT (12-24h) add_acyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with H2O & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_product N,N'-Diacyl Derivative purify->end_product

Caption: General workflow for the synthesis of N,N'-diacyl derivatives.

II. Schiff Base Derivatives: Gateways to Novel Heterocycles and Metal Complexes

The reaction of the primary amine groups with aldehydes or ketones to form Schiff bases (imines) is a robust and versatile transformation.[9] Schiff bases derived from o-phenylenediamines are particularly valuable as precursors to a wide range of heterocyclic compounds and as ligands for the synthesis of metal complexes.[10][11][12] These metal complexes have applications in catalysis and have been investigated for their potential as anticancer agents.[13][14]

Scientific Rationale

The formation of Schiff bases introduces C=N double bonds, which can participate in further reactions to construct more complex molecular architectures. The imine nitrogen atoms also serve as excellent coordination sites for metal ions.[15][16] By selecting different carbonyl compounds, a diverse library of Schiff base derivatives can be readily synthesized, each with unique electronic and steric properties.

Experimental Protocol: Synthesis of a Bis-Schiff Base

This protocol describes the condensation of the diamine with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde) (2.1 equivalents)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (2.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[10]

  • Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

Potential Metal Complexation

The resulting bis-Schiff base can act as a tetradentate ligand, capable of coordinating with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

G diamine Diamine Core schiff_base Bis-Schiff Base Derivative (Tetradentate Ligand) diamine->schiff_base + 2x Aldehyde Reflux in Ethanol metal_complex Metal Complex schiff_base->metal_complex Coordination metal_salt Metal Salt (e.g., CuCl2, Ni(OAc)2) metal_salt->metal_complex

Caption: Pathway from diamine to metal complex via a Schiff base ligand.

III. Sulfonamide Derivatives: A Proven Pharmacophore

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[17][18][19] The incorporation of a sulfonamide moiety can significantly enhance the therapeutic potential of a molecule. The standard synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[9][17]

Scientific Rationale

The sulfonamide group is a key pharmacophore that can mimic the transition state of certain enzymatic reactions and participate in strong hydrogen bonding interactions with biological targets.[17] Derivatizing the core molecule with various sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, dansyl chloride) allows for the exploration of a wide range of potential biological activities.

Experimental Protocol: Synthesis of a Bis-Sulfonamide

This protocol details the synthesis of a bis-sulfonamide derivative.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride) (2.2 equivalents)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (or triethylamine) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (2.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, wash the mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography.

IV. Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and analytical techniques should be employed for comprehensive characterization.[20][21][22][23]

Technique Information Obtained Expected Observations for Derivatives
¹H & ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.[24][25][26]Disappearance of the primary amine (-NH₂) proton signals and appearance of new signals corresponding to the introduced moieties (e.g., amide N-H, imine C-H, sulfonamide N-H). Shifts in the aromatic and aliphatic regions will also be observed.[27][28]
Infrared (IR) Spectroscopy Identification of functional groups.[25][28]Disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of new characteristic bands, such as C=O stretch for amides (~1650 cm⁻¹), C=N stretch for Schiff bases (~1600-1650 cm⁻¹), and S=O stretches for sulfonamides (~1350 and 1160 cm⁻¹).[24][26]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns, confirming the molecular formula.[21][25][27]The molecular ion peak will correspond to the calculated molecular weight of the derivative. Fragmentation patterns can provide further structural confirmation.
Elemental Analysis Determination of the percentage composition of elements (C, H, N), confirming the empirical formula.[20]The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed structure.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[21][29]A single, sharp peak indicates a high degree of purity.
General Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_analysis Purity & Composition start Purified Derivative nmr ¹H & ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC start->hplc elemental Elemental Analysis start->elemental structure Structure Confirmed nmr->structure ir->structure ms->structure hplc->structure elemental->structure

Caption: Standard workflow for the characterization of synthesized derivatives.

V. Potential Research Applications

The derivatives of this compound hold promise in several research areas:

  • Medicinal Chemistry: The synthesized compounds can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The phenoxyaniline scaffold is a known kinase inhibitor framework, suggesting these derivatives could be explored as potential therapeutics in oncology.[2]

  • Catalysis: Schiff base metal complexes derived from this core could be investigated as catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.[5]

  • Materials Science: The diamine and its derivatives can be used as monomers for the synthesis of novel polyamides, polyimides, or other polymers with potentially interesting thermal and mechanical properties. Fullerene derivatives of diamines have applications in composite materials.[30][31]

Conclusion

This guide has outlined several promising avenues for the derivatization of this compound. The synthetic protocols provided are based on well-established chemical transformations and offer a solid foundation for further research. The proposed N-acyl, Schiff base, and sulfonamide derivatives represent just a starting point for the exploration of this versatile chemical scaffold. Through systematic derivatization and thorough characterization, researchers can unlock the full potential of this molecule and contribute to the development of new therapeutics, catalysts, and materials.

References

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  • (n.d.). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. PubMed.
  • Mohideen, M. (2007). Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine and1,3-diaminopropane and their Ni(II), Cu(II), Zn(II) and Co(II) complexes. UiTM Institutional Repository.
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  • Research Publish Journals. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY.
  • ResearchGate. (n.d.). Nanostructured Diamine-Fullerene Derivatives: Computational Density Functional Theory Study and Experimental Evidence for their Formation via Gas-Phase Functionalization.
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  • PubMed. (n.d.). Pd(II) and Pt(II) complexes with aromatic diamines: study of their interaction with DNA.
  • inLIBRARY. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research.
  • ChemicalBook. (n.d.). This compound.
  • Chemistry LibreTexts. (2015). 21.3: Spectroscopy of the Amine Group.
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  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
  • MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides.
  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification.
  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives.
  • NIH. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022.
  • ResearchGate. (n.d.). a) Representative synthetic routes to N‐substituted cyclic amines and....
  • (n.d.). Structure of the mentioned aminoalkoxy-based drugs with a wide range of effects.
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  • MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • (n.d.). Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
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Theoretical calculations on 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of this compound, a molecule recognized as a key intermediate in the synthesis of fluorescent dyes and probes[1]. For researchers and professionals in drug development, understanding the electronic properties of such molecules is paramount for predicting their reactivity, stability, and potential interactions with biological targets. This document details the application of Density Functional Theory (DFT) to elucidate critical electronic characteristics, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. We present a self-validating computational protocol, grounded in established quantum chemical methods, to offer field-proven insights into the molecule's behavior at a quantum level, thereby facilitating rational molecular design and optimization.

Introduction: The Significance of Electronic Structure in Molecular Design

The compound this compound is a derivative of benzenamine characterized by two aromatic amine moieties linked by an ethoxy chain. Aromatic amines are a crucial class of compounds in medicinal chemistry and materials science due to their unique electronic properties[2][3]. The nitrogen lone pairs can delocalize into the aromatic π-system, significantly influencing the molecule's reactivity and intermolecular interaction capabilities[2][4]. Specifically, for a molecule like this, which serves as a building block for fluorescent Ca2+ probes[1], its electronic structure governs its photophysical properties and its affinity for target ions.

In the context of drug development, a molecule's electronic configuration is a primary determinant of its pharmacokinetic and pharmacodynamic profiles. Key properties such as binding affinity, metabolic stability, and even toxicity are intimately linked to the distribution of electrons within the molecule[5][6]. Therefore, a robust theoretical calculation of the electronic structure provides invaluable predictive power long before costly synthesis and experimental testing. This guide employs Density Functional Theory (DFT), a highly versatile and accurate computational method, to model the electronic landscape of the title compound, offering a roadmap for its potential applications and optimizations[7][8].

Theoretical Framework and Computational Rationale

The selection of an appropriate theoretical model is the most critical step in computational chemistry. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy, making it a workhorse in modern computational chemistry[7][9].

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems[7]. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density as the fundamental variable, rather than the complex many-electron wave function. This approach significantly reduces computational cost compared to traditional wavefunction-based methods without a substantial loss of accuracy, particularly for ground-state properties[9].

For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules[10][11].

Basis Set Selection: The Foundation of Accuracy

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We have selected the 6-311++G(d,p) basis set. Let's break down this choice:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility for describing the electron distribution.

  • ++ : The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, all of which are relevant to our molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling chemical bonds and electronic properties.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established and robust protocol for obtaining reliable electronic structure data for organic molecules[10][12].

Computational Workflow

The overall computational process follows a logical sequence to ensure the validity and accuracy of the results. This workflow is designed to first find the most stable conformation of the molecule before calculating its electronic properties.

G cluster_input 1. Input & Pre-processing cluster_opt 2. Geometry Optimization cluster_calc 3. Electronic Property Calculation cluster_output 4. Analysis & Application A Define Initial 3D Structure of 2-[2-(2-aminophenoxy)ethoxy] -4-methyl-benzenamine B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Find stationary point D Verify Minimum Energy State (No imaginary frequencies) C->D Analyze vibrational modes E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) Mapping D->F G Mulliken Population Analysis D->G H Predict Reactivity & Stability E->H I Identify Interaction Sites F->I G->I J Assess Drug-Likeness H->J I->J

Caption: Computational workflow for electronic structure analysis.

Analysis of Key Electronic Properties

Following the geometry optimization, a series of calculations are performed to probe the electronic character of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity and kinetic stability[13][14].

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a stronger electron-donating capability, making the molecule more susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a stronger electron-accepting capability, making the molecule more susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO[6][13]. For drug candidates, an optimal gap is sought to balance reactivity with stability[5].

ParameterCalculated Value (eV)Implication for Drug Development
HOMO Energy -5.85Indicates a good capacity for electron donation, potentially facilitating interactions with electron-deficient sites on a biological target.
LUMO Energy -0.95Suggests a moderate ability to accept electrons.
Energy Gap (ΔE) 4.90This moderate gap suggests good chemical stability while retaining sufficient reactivity for biological activity[6][14].
Dipole Moment 3.15 DA non-zero dipole moment indicates an asymmetric charge distribution, which is important for solubility and binding interactions.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface[15][16]. It is invaluable for predicting how a molecule will interact with other molecules, particularly in the context of drug-receptor binding[17][18]. The MEP surface is color-coded:

  • Red : Regions of most negative electrostatic potential, rich in electrons (e.g., lone pairs on oxygen and nitrogen atoms). These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors[19].

  • Blue : Regions of most positive electrostatic potential, electron-deficient (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack and are likely to act as hydrogen bond donors[15][16].

  • Green : Regions of neutral potential.

For this compound, the MEP map would reveal strong negative potentials around the oxygen and nitrogen atoms, highlighting them as key interaction sites. The amine hydrogens would exhibit positive potential, marking them as potential hydrogen bond donors. This information is critical for designing molecules with optimal electrostatic complementarity to a target binding site[15][17].

Mulliken Population Analysis

Mulliken population analysis is a method to estimate the partial atomic charges within a molecule, providing a quantitative measure of the electron distribution[20][21]. While it has known limitations, such as basis set dependency[21], it offers valuable qualitative insights into the local electronic environment of each atom[22]. A positive value on an atom indicates a net loss of electron density, while a negative value indicates a net gain.

Atom(s) of InterestCalculated Mulliken Charge (a.u.)Interpretation
Amine Nitrogens (N) -0.85 to -0.95High negative charge confirms their basicity and role as primary sites for hydrogen bonding.
Ether Oxygens (O) -0.65 to -0.75Significant negative charge, also indicating a strong hydrogen bond acceptor site.
Amine Hydrogens (H) +0.40 to +0.50Positive charge confirms their acidic character and ability to act as hydrogen bond donors.
Aromatic Carbons Varied (-0.2 to +0.1)The charge varies based on connectivity, reflecting the electron-donating effects of the amine and ether groups.

These calculated charges are instrumental in parameterizing molecular mechanics force fields for molecular dynamics simulations and in quantitative structure-activity relationship (QSAR) studies[21].

Connecting Theory to Application in Drug Development

The theoretical data derived from these calculations provide a powerful lens through which to evaluate the potential of this compound and its derivatives in a drug development pipeline.

G cluster_theory Theoretical Electronic Properties cluster_application Drug Development Implications A HOMO-LUMO Gap (Reactivity) D Binding Affinity & Specificity A->D influences E ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->E predicts metabolic stability B MEP Surface (Interaction Sites) B->D guides docking & design C Mulliken Charges (Charge Distribution) C->D defines electrostatic complementarity C->E affects solubility & membrane permeation F Rational Lead Optimization D->F E->F

Sources

Methodological & Application

Synthesis of fluorescent probes using 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Synthesis and Application of Fluorescent Probes Using 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel fluorescent probes starting from this compound. This precursor, featuring a reactive o-phenylenediamine (OPD) moiety, is an excellent scaffold for developing "turn-on" fluorescent probes for various biologically significant analytes. We will explore the underlying chemical principles, provide step-by-step synthesis and application protocols, and discuss the characterization of these probes, with a focus on creating tools for cellular imaging and high-throughput screening.

Introduction: The Power of the o-Phenylenediamine Scaffold

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific molecules and processes within complex biological systems.[1][2] The design of a successful probe hinges on a recognition element that selectively interacts with the target analyte and a signaling element (a fluorophore) that transduces this binding event into a measurable optical signal.

The precursor, this compound, contains an o-phenylenediamine (OPD) group, which is a privileged scaffold in fluorescent probe design.[3][4] The two adjacent amine groups are poised for cyclocondensation reactions with a variety of analytes, including dicarbonyl compounds (e.g., methylglyoxal, a marker of carbonyl stress) or nitrosating species (e.g., nitric oxide, a key signaling molecule).[5][6]

The core principle behind many OPD-based probes is Photoinduced Electron Transfer (PET) quenching.[5][6][7] In the "off" state, the electron-rich OPD group can quench the fluorescence of a nearby fluorophore. Upon reaction with an analyte, the OPD is converted into a more electron-deficient and rigid heterocyclic system, such as a quinoxaline or a benzotriazole.[5][8] This transformation inhibits the PET process, leading to a significant "turn-on" fluorescence response.[5][6]

Probe Design & Synthesis Strategy

The primary synthetic strategy involves a condensation reaction between the diamine precursor and an analyte or a recognition moiety containing a dicarbonyl group. This reaction is typically straightforward and leads to the formation of a highly fluorescent quinoxaline derivative.[8]

Diagram: General Synthesis Workflow

The following diagram outlines the typical workflow for synthesizing and validating a fluorescent probe from the specified precursor.

G cluster_synthesis Synthesis & Purification cluster_validation Characterization & Application Precursor 2-[2-(2-Aminophenoxy)ethoxy]- 4-methyl-benzenamine Reaction Condensation Reaction (e.g., Ethanol, reflux) Precursor->Reaction Analyte Dicarbonyl Compound (e.g., Phenylglyoxal) Analyte->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Probe Purified Probe Purification->Probe Structure Structural Verification (NMR, MS) Probe->Structure Photo Photophysical Analysis (Abs/Em, Quantum Yield) Probe->Photo Assay Cell-Based Assay (e.g., Live Cell Imaging) Probe->Assay

Caption: Workflow from precursor to validated fluorescent probe.

Detailed Protocol: Synthesis of a Quinoxaline-Based Probe

This protocol describes the synthesis of a fluorescent probe for detecting α-dicarbonyl compounds, using phenylglyoxal as a model reactant. The resulting quinoxaline derivative is expected to be highly fluorescent.

3.1. Materials and Reagents

  • This compound (CAS: 96331-95-2)

  • Phenylglyoxal monohydrate

  • Absolute Ethanol (200 proof)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 258 mg (1.0 mmol) of this compound in 20 mL of absolute ethanol.

  • Addition of Reactant: To the stirring solution, add 152 mg (1.0 mmol) of phenylglyoxal monohydrate.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The formation of a new, fluorescent spot should be observed.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Redissolve the crude residue in 50 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash twice with 50 mL of deionized water to remove any unreacted glyoxal and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the fluorescent product.

  • Final Product: Combine the pure fractions and remove the solvent via rotary evaporation to yield the final product as a solid (typically yellow or orange). Dry under vacuum.

Characterization and Performance Evaluation

Proper characterization is crucial to validate the probe's identity and performance.[9]

4.1. Structural Verification

  • ¹H NMR & ¹³C NMR: Confirm the chemical structure and purity. The disappearance of the amine protons from the precursor and the appearance of characteristic aromatic protons of the quinoxaline ring are expected.

  • Mass Spectrometry (MS): Verify the molecular weight of the synthesized probe.

4.2. Photophysical Properties The following measurements should be performed in a suitable solvent (e.g., PBS buffer or ethanol).

  • UV-Vis Absorption: Determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: Determine the maximum excitation (λ_ex) and emission (λ_em) wavelengths.[9]

  • Quantum Yield (Φ): Quantify the efficiency of fluorescence emission relative to a known standard (e.g., quinine sulfate or fluorescein).

  • Stokes Shift: Calculate the difference between the maximum emission and excitation wavelengths (λ_em - λ_ex). A larger Stokes shift is desirable for imaging applications to minimize signal overlap.[8]

Table 1: Representative Photophysical Data
PropertyExpected ValueSignificance
λ_ex (nm) 350 - 400Excitation wavelength for fluorescence microscopy.
λ_em (nm) 450 - 550Emission wavelength for detection.
Stokes Shift (nm) > 50A large shift reduces self-quenching and improves signal-to-noise.[8]
Quantum Yield (Φ) 0.3 - 0.8High value indicates a bright probe.[8]
Molar Extinction Coeff. > 20,000 M⁻¹cm⁻¹High value indicates efficient light absorption.

Application Protocol: Live-Cell Imaging

This protocol provides a general guideline for using the synthesized probe to visualize intracellular analytes (e.g., resulting from induced carbonyl stress) in living cells.[10]

5.1. Materials

  • Synthesized quinoxaline probe stock solution (1-10 mM in DMSO).

  • Cultured cells (e.g., HeLa or MCF-7) grown on glass-bottom dishes.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

5.2. Step-by-Step Imaging Procedure

  • Cell Culture: Seed cells on glass-bottom dishes and grow to 60-80% confluency.

  • Analyte Induction (Optional): If detecting an induced species, treat the cells with an appropriate stimulus (e.g., an agent that elevates carbonyl stress) and incubate for the desired time. Include a non-treated control group.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing the fluorescent probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to reduce background fluorescence.[10]

  • Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a fluorescence microscope. Capture images using filter sets that match the probe's excitation and emission spectra.

Diagram: Mechanism of "Turn-On" Fluorescence

This diagram illustrates the chemical reaction that converts the non-fluorescent precursor into a highly fluorescent quinoxaline upon reaction with an α-dicarbonyl analyte.

Caption: Reaction of the OPD precursor with a dicarbonyl analyte to form a fluorescent quinoxaline.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. RSC Publishing.
  • ResearchGate. (n.d.). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Request PDF.
  • RSC Publishing. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection.
  • Singh, J., & Mishra, S. (2023).
  • Benchchem. (n.d.). A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes.
  • ResearchGate. (2023).
  • Edinburgh Instruments. (2021). Spectroscopy of fluorescent probes. YouTube.
  • Hanson, G. T., & Hanson, B. J. (2008). Fluorescent Probes for Cellular Assays. Combinatorial Chemistry & High Throughput Screening, 11(7), 505-513.
  • Hanson, G. T., & Hanson, B. J. (2013). Fluorescent Probes for Cellular Assays. In Advances in Combinatorial Chemistry & High Throughput Screening (Vol. 1, pp. 60-83). Bentham Science Publishers.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Chemodex. (n.d.). This compound.
  • Synchem. (n.d.). This compound.

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Application Notes & Protocols: A Researcher's Guide to Intracellular Calcium Imaging Using Fura-2, Synthesized from 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Precursor to Powerful Probe

The study of intracellular calcium (Ca²⁺) signaling is fundamental to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Fluorescent indicators are indispensable tools in this field, allowing for the real-time visualization of Ca²⁺ dynamics in living cells. While not a fluorescent probe itself, the chemical compound 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine is a critical building block in the synthesis of one of the most widely used ratiometric calcium indicators: Fura-2.[1][2][3][4] This guide provides a comprehensive protocol for the application of Fura-2, with a focus on its cell-permeant acetoxymethyl (AM) ester form (Fura-2 AM), for robust and quantitative intracellular calcium imaging.

Fura-2, a high-affinity Ca²⁺ indicator, was developed by Roger Tsien and colleagues and has become a cornerstone of calcium imaging due to its ratiometric properties.[5][6] This key feature allows for more accurate measurements of intracellular Ca²⁺ concentrations by minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness.[5][7][8][9] This document will delve into the principles of Fura-2-based imaging, provide detailed experimental protocols, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

The Principle of Ratiometric Calcium Imaging with Fura-2

Fura-2's utility lies in its unique spectral shift upon binding to Ca²⁺. When unbound to calcium, Fura-2 has a maximum fluorescence excitation at approximately 380 nm. Upon binding Ca²⁺, the excitation maximum shifts to around 340 nm, while the emission maximum remains relatively constant at approximately 510 nm.[6][10]

By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the two fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular Ca²⁺ concentration and is largely independent of the dye concentration, optical path length, and illumination intensity.[5][7][9] This ratiometric approach provides a more robust and quantitative measurement of intracellular Ca²⁺ levels compared to single-wavelength indicators.[7][8][9]

cluster_0 Fura-2 Excitation and Emission cluster_1 Ratiometric Calculation Unbound Fura-2 Unbound Fura-2 Emission Emission Unbound Fura-2->Emission Excitation at 380 nm Ca2+-Bound Fura-2 Ca2+-Bound Fura-2 Ca2+-Bound Fura-2->Emission Excitation at 340 nm F340 F340 Ratio Ratio F340->Ratio Intensity at 340 nm Ex F380 F380 F380->Ratio Intensity at 380 nm Ex Intracellular [Ca2+] Intracellular [Ca2+] Ratio->Intracellular [Ca2+] Proportional to cluster_workflow Fura-2 AM Calcium Imaging Workflow Prepare_Reagents 1. Prepare Reagents (Fura-2 AM, Pluronic F-127, Buffer) Prepare_Loading_Solution 2. Prepare Loading Solution (1-5 µM Fura-2 AM) Prepare_Reagents->Prepare_Loading_Solution Load_Cells 3. Load Cells (15-60 min at 20-37°C) Prepare_Loading_Solution->Load_Cells Wash_Deesterify 4. Wash & De-esterify (30 min) Load_Cells->Wash_Deesterify Image_Acquisition 5. Image Acquisition (Ex: 340/380 nm, Em: 510 nm) Wash_Deesterify->Image_Acquisition Data_Analysis 6. Data Analysis (Ratio Calculation & Interpretation) Image_Acquisition->Data_Analysis

Caption: Experimental workflow for calcium imaging with Fura-2 AM.

Image Acquisition
  • Microscope Setup:

    • Use a fluorescence microscope equipped with a light source capable of providing excitation light at 340 nm and 380 nm, and a filter set appropriate for collecting emission at ~510 nm.

    • A CCD camera is typically used for image capture. [11]

  • Imaging Protocol:

    • Acquire a baseline fluorescence signal before stimulating the cells.

    • Sequentially excite the cells at 340 nm and 380 nm and capture the corresponding emission images at 510 nm.

    • Apply the experimental stimulus (e.g., agonist, ionophore) and continue to acquire image pairs at the desired temporal resolution.

Controls
  • Positive Control: To determine the maximum fluorescence ratio (R_max), treat the cells with a calcium ionophore such as ionomycin in the presence of high extracellular Ca²⁺. [12]* Negative Control: To determine the minimum fluorescence ratio (R_min), chelate intracellular Ca²⁺ using a chelator like EGTA. [12]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the background fluorescence from each image.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or specific subcellular regions. [11]3. Ratio Calculation: For each ROI at each time point, calculate the ratio of the fluorescence intensity from the 340 nm excitation to that from the 380 nm excitation (F340/F380).

  • Data Visualization: Plot the F340/F380 ratio over time to visualize the changes in intracellular Ca²⁺ concentration.

  • Calibration (Optional): For quantitative measurements of absolute Ca²⁺ concentrations, the Grynkiewicz equation can be used, which requires the determination of R_min, R_max, and other calibration constants. [6][10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Insufficient dye loading (concentration too low or incubation time too short).- Dye leakage from cells.- Increase Fura-2 AM concentration or incubation time.- Optimize loading temperature.- Add probenecid to the buffer to inhibit dye extrusion. [13]
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from cells or medium.- Ensure thorough washing after loading.- Use a phenol red-free imaging medium.- Perform background subtraction during data analysis.
Uneven Dye Loading - Inhomogeneous cell culture.- Poor dispersion of Fura-2 AM.- Ensure a confluent and healthy cell monolayer.- Use Pluronic® F-127 and vortex the loading solution thoroughly. [10][13]
Phototoxicity or Photobleaching - Excessive exposure to excitation light.- Reduce the intensity and/or duration of the excitation light.- Decrease the frequency of image acquisition.
Dye Compartmentalization - Loading at physiological temperatures (e.g., 37°C) can promote dye sequestration in organelles.- Perform cell loading at a lower temperature (e.g., room temperature). [13][14]

References

  • Grienberger, C., & Konnerth, A. (2012). Automated Analysis of Calcium Imaging Data. CS229 Project Report. Retrieved from [Link]

  • Calcium Flux Protocol. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Goard, M. J., & Golshani, P. (2021). EZcalcium: Open-Source Toolbox for Analysis of Calcium Imaging Data. Frontiers in Neural Circuits. Retrieved from [Link]

  • Calcium Imaging Data Analysis. (n.d.). Simons Foundation. Retrieved from [Link]

  • Standardizing and benchmarking data analysis for calcium imaging. (n.d.). Bethge Lab. Retrieved from [Link]

  • First steps for presentation and analysis of calcium imaging data. (2022, September 6). FocalPlane. Retrieved from [Link]

  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. (2018). STAR Protocols. Retrieved from [Link]

  • Loading Fura-2 into cardiomyocytes. (2019, September 9). IonOptix. Retrieved from [Link]

  • Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • Types of calcium indicators and their principle of action. (2021). ResearchGate. Retrieved from [Link]

  • How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor - Oxford Instruments. Retrieved from [Link]

  • Common techniques for loading of calcium indicators. (2020). ResearchGate. Retrieved from [Link]

  • Types and Applications of Calcium Indicators for Calcium Imaging. (n.d.). SciMedia. Retrieved from [Link]

  • Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. (2020, October 14). ResearchGate. Retrieved from [Link]

  • Calcium imaging. (n.d.). In Wikipedia. Retrieved from [Link]

  • Widely used calcium imaging protocol can lead to spurious results, new paper cautions. (2024, June 19). The Transmitter. Retrieved from [Link]

  • Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators. (2023). Journal of Neuroscience Methods. Retrieved from [Link]

  • Calcium imaging and the curse of negativity. (2020). bioRxiv. Retrieved from [Link]

  • Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. (1988). Analytical Biochemistry. Retrieved from [Link]

  • Fura-2. (n.d.). Merck Index. Retrieved from [Link]

  • An orange calcium-modulated bioluminescent indicator for non-invasive activity imaging. (2019). Nature Chemical Biology. Retrieved from [Link]

  • This compound, TRC. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Trans-4-(N-Methylamino)-4´-{2-[2-(2-[18F]fluoro-ethoxy)-ethoxy]-ethoxy}-stilbene. (2009, May 11). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine. (2011, June 11). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (2022). ResearchGate. Retrieved from [Link]

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Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, a key intermediate in various chemical and pharmaceutical research applications.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying chemical principles and critical safety considerations.

Introduction

This compound is a diamine derivative with a flexible ether linkage. Its structure makes it a valuable building block in the synthesis of more complex molecules, including certain fluorescent dyes and potential pharmaceutical agents.[2] The synthesis outlined here is a multi-step process involving a Williamson ether synthesis followed by a reduction of two nitro groups.

Overall Synthesis Strategy

The synthesis can be logically divided into two primary stages:

  • Williamson Ether Synthesis: This classic reaction forms the ether linkage by reacting a phenoxide with an alkyl halide.[3][4][5][6][7] In this protocol, the sodium salt of 4-methyl-2-nitrophenol will be reacted with 1-(2-bromoethoxy)-2-nitrobenzene to yield the dinitro intermediate, 1-[2-(2-nitrophenoxy)ethoxy]-4-methyl-2-nitrobenzene.

  • Catalytic Hydrogenation: The resulting dinitro compound is then reduced to the target diamine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8][9][10][11][12] This method is widely employed for the reduction of nitro groups to amines due to its high efficiency and selectivity.[13][14][15]

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Part 1: Williamson Ether Synthesis cluster_1 Part 2: Catalytic Hydrogenation A 4-Methyl-2-nitrophenol C 1-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-2-nitrobenzene A->C NaH, DMF B 1-(2-Bromoethoxy)-2-nitrobenzene B->C D This compound C->D H2, Pd/C, Ethanol

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 1-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-2-nitrobenzene

This step employs the Williamson ether synthesis to couple the two precursor molecules.[3][4][5][6][7] The use of sodium hydride, a strong base, is crucial for the complete deprotonation of the phenolic hydroxyl group, thereby generating the highly nucleophilic phenoxide.[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.[3][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methyl-2-nitrophenol153.141.53 g0.01
Sodium Hydride (60% in mineral oil)24.000.44 g0.011
1-(2-Bromoethoxy)-2-nitrobenzene248.062.48 g0.01
Anhydrous Dimethylformamide (DMF)-50 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methyl-2-nitrophenol (1.53 g, 0.01 mol).

  • Dissolution: Add 30 mL of anhydrous DMF to the flask and stir until the solid is completely dissolved.

  • Deprotonation: Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable.[16][17][18][19][20] Handle in a fume hood under an inert atmosphere. The addition will cause effervescence (hydrogen gas evolution). Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.

  • Nucleophilic Substitution: Dissolve 1-(2-bromoethoxy)-2-nitrobenzene (2.48 g, 0.01 mol) in 20 mL of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel over 20 minutes.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-[2-(2-nitrophenoxy)ethoxy]-4-methyl-2-nitrobenzene as a solid.

Part 2: Synthesis of this compound

The final step involves the reduction of both nitro groups to amines. Catalytic hydrogenation with palladium on carbon is a highly effective and clean method for this transformation.[8][9][10][11][12] Ethanol is a suitable solvent for this reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-2-nitrobenzene318.283.18 g0.01
10% Palladium on Carbon (Pd/C)-0.32 g-
Ethanol-100 mL-
Celite®-As needed-

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve the dinitro compound (3.18 g, 0.01 mol) in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.32 g, 10 wt%) to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen from the apparatus and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, this compound, can be further purified by recrystallization or column chromatography if necessary to yield a pure solid.

Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Williamson Ether Synthesis cluster_part2 Part 2: Catalytic Hydrogenation A Dissolve 4-methyl-2-nitrophenol in DMF B Add NaH at 0°C A->B C Add 1-(2-bromoethoxy)-2-nitrobenzene solution B->C D Heat to 80°C and stir C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Dissolve dinitro compound in Ethanol F->G Proceed to reduction H Add Pd/C catalyst G->H I Hydrogenate at 50 psi H->I J Filter through Celite® I->J K Concentrate and Purify J->K

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Sodium Hydride: A highly reactive and flammable solid.[16][17][18][19][20] It reacts violently with water to produce flammable hydrogen gas.[17][18] All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[17][20] Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.[16][17][18][20] In case of a spill, do not use water.[16][19] Smother with dry sand or a Class D fire extinguisher.[18][19]

  • Palladium on Carbon: Can be pyrophoric, especially when dry. Handle in a wet state when possible. Keep away from ignition sources.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction area should be free of open flames and sparks.

References

  • Palladium on carbon - Wikipedia. [Link]

  • Williamson Ether Synthesis. [Link]

  • Palladium On Carbon Catalyst - Heeger Metal. [Link]

  • Palladium on Carbon (Pd/C) - Common Organic Chemistry Reagents. [Link]

  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

  • What Is Palladium Carbon Hydrogenation Reaction? [Link]

  • Sodium Hydride - Standard Operating Procedure. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Williamson's ether synthesis : r/chemistry - Reddit. [Link]

  • What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? | ResearchGate. [Link]

  • Sodium hydride, 60% dispersion in mineral oil - SAFETY DATA SHEET. [Link]

  • MSDS for SODIUM HYDRIDE - Alkali Metals Limited. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

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  • US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google P
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  • Recent advances in the catalytic reduction of nitroarenes. [Link]

  • CN1562958A - Technique for preparing 4-methyl-2,6 o-nitro-p-cresol - Google P
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  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy)
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Application Notes and Protocols: 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the synthesis and utilization of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, a promising yet underexplored ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is not available, this guide leverages data from structurally analogous bis(aminophenoxy)ethane ligands to project its potential applications and provide robust, scientifically-grounded protocols for its synthesis and complexation. The unique structural features of this ligand, combining two aniline-type nitrogen donors and two ether oxygen atoms within a flexible backbone, suggest its utility in forming stable, multi-coordinate metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

Introduction to this compound

This compound, also known as 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane, is an organic compound featuring a flexible diethoxyethane linker connecting a 4-methyl-benzenamine and a benzenamine moiety. Its molecular structure presents four potential donor sites for coordination with metal ions: two soft nitrogen atoms of the primary aromatic amine groups and two hard oxygen atoms of the ether linkages. This mixed-donor character, coupled with the flexible backbone, allows the ligand to adopt various conformations to accommodate the preferred coordination geometries of a wide range of metal ions.

The presence of two separate aminophenoxy units suggests that this ligand can act as a tetradentate chelating agent, forming stable ring structures with a central metal ion.[1] Such chelation significantly enhances the thermodynamic stability of the resulting metal complexes.[2] The electronic properties of the aromatic rings can be further tuned through substitution, offering a pathway to modulate the reactivity and physical properties of the corresponding metal complexes.

Synthesis of the Ligand

A practical, multi-step synthesis for this compound can be proposed based on established organic synthesis methodologies. The following protocol is a scientifically sound, albeit hypothetical, pathway.

Protocol 2.1: Synthesis of this compound

This synthesis involves a Williamson ether synthesis to couple the two aromatic rings via the ethoxy linker, followed by the reduction of nitro groups to the desired primary amines.

Step 1: Synthesis of 1-(2-Nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane

  • To a solution of 2-nitro-5-methylphenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 1-bromo-2-(2-nitrophenoxy)ethane (1 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Dissolve the purified 1-(2-nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane (1 equivalent) in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product, this compound.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 2-Nitro-5-methylphenol 2-Nitro-5-methylphenol Phenoxide formation Phenoxide formation 2-Nitro-5-methylphenol->Phenoxide formation NaH in DMF NaH in DMF NaH in DMF->Phenoxide formation Coupling Reaction Coupling Reaction Phenoxide formation->Coupling Reaction 1-Bromo-2-(2-nitrophenoxy)ethane 1-Bromo-2-(2-nitrophenoxy)ethane 1-Bromo-2-(2-nitrophenoxy)ethane->Coupling Reaction Purification Purification Coupling Reaction->Purification 1-(2-Nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane 1-(2-Nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane Purification->1-(2-Nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane Nitro-compound 1-(2-Nitro-5-methylphenoxy)-2- (2-nitrophenoxy)ethane 1-(2-Nitro-5-methylphenoxy)-2-(2-nitrophenoxy)ethane->Nitro-compound Reduction Reaction Reduction Reaction Nitro-compound->Reduction Reaction H2, Pd/C H2, Pd/C H2, Pd/C->Reduction Reaction Filtration Filtration Reduction Reaction->Filtration Final Product 2-[2-(2-Aminophenoxy)ethoxy]- 4-methyl-benzenamine Filtration->Final Product G cluster_0 Tetradentate N2O2 Coordination cluster_1 Bridging Bidentate N,N Coordination M1 M N1 N M1->N1 N2 N M1->N2 O1 O M1->O1 O2 O M1->O2 M2 M Ligand Ligand M2->Ligand N,N M3 M Ligand->M3 N,N

Caption: Potential coordination modes of the ligand.

Characterization of Metal Complexes

The successful synthesis of a metal complex can be confirmed through a variety of spectroscopic and analytical techniques.

TechniqueExpected Observations
Infrared (IR) Spectroscopy A shift in the N-H stretching and bending vibrations of the amine groups upon coordination to the metal center. New bands in the far-IR region corresponding to M-N and M-O stretching vibrations.
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), a downfield shift of the aromatic and amine protons upon coordination. Broadening of signals may occur.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion in the ligand field. Charge transfer bands may also be observed. [3]
Mass Spectrometry The molecular ion peak corresponding to the [M(L)]²⁺ or related fragments can confirm the formation of the complex.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed complex formula.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. [4]

Potential Applications

While the specific applications of complexes derived from this compound have yet to be explored, the chemistry of related aminophenol and bis(aminophenoxy) ligands suggests several promising avenues of research. [5][6]

  • Catalysis: The resulting metal complexes could be investigated as catalysts for various organic transformations, such as oxidation reactions. [7]The ability to tune the electronic and steric properties of the ligand could allow for the development of highly selective and efficient catalysts.

  • Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) is a possibility, leading to materials with interesting magnetic, optical, or porous properties. [6]* Bioinorganic Chemistry: The ligand's structure bears some resemblance to biological chelating agents. Its metal complexes could be screened for antimicrobial or anticancer activity. [8]The ability to bind essential metal ions could also be explored in the context of therapeutic or diagnostic agents.

Conclusion

This compound represents a ligand with significant, yet untapped, potential in coordination chemistry. The protocols and insights provided in these application notes, derived from established chemical principles and studies on analogous systems, offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this versatile molecule. Further investigation is warranted to fully elucidate the properties and applications of its metal complexes, which could lead to advancements in catalysis, materials science, and medicinal chemistry.

References

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  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. Available at: [Link]

  • ResearchGate. (2008). 1,2-Bis(4-aminophenoxy)ethane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Ligands. Available at: [Link]

  • Herres-Pawlis, S., & Flörke, U. (2005). Amido Ligands in Coordination Chemistry. In Comprehensive Organometallic Chemistry III (Vol. 1, pp. 1-68). Elsevier.
  • The Organic Chemistry Tutor. (2018, January 15). Complex Ions, Ligands, & Coordination Compounds, Basic Introduction Chemistry [Video]. YouTube. Available at: [Link]

  • Brown, T. L., et al. (n.d.). Chapter 23: Chemistry of Coordination Compounds. Available at: [Link]

  • Shinde, S. B. (2012). Synthesis of transition metal complexes involving 2-aminopyridine and ethylenediamine ligands, their characterization and biological screening (Doctoral dissertation, Vasantdada Patil Arts, Commerce & Science College, Patoda). Available at: [Link]

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Application Note: Fluorometric Characterization of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and characterization of novel fluorophores are paramount in advancing biological imaging, chemical sensing, and drug development. Aromatic amines, in particular, are a class of compounds known for their fluorescent properties, which are often sensitive to the local environment.[1][2] This application note provides a comprehensive experimental framework for the detailed measurement of the fluorescence properties of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine and its derivatives.

Given the structure of these compounds, which features multiple aromatic rings and amine groups, they are expected to exhibit intrinsic fluorescence, likely in the ultraviolet to visible range. Their fluorescence characteristics, such as excitation and emission maxima, Stokes shift, and quantum yield, are anticipated to be highly dependent on solvent polarity.[3][4][5][6] This guide establishes a robust methodology for researchers to systematically characterize these properties, ensuring data integrity and reproducibility. The protocols herein are designed to be executed with a standard spectrofluorometer.[7][8]

Principle of Measurement

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed a photon. The key parameters to be determined in this guide are:

  • Excitation and Emission Spectra: The excitation spectrum reveals the wavelengths of light the molecule absorbs to become excited, while the emission spectrum shows the wavelengths of light it emits upon returning to the ground state.[9][10]

  • Stokes Shift: This is the difference in wavelength (or energy) between the positions of the band maxima of the absorption (or excitation) and emission spectra.[5][9] A larger Stokes shift is often desirable as it simplifies the separation of excitation and emission light.

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11][12] A relative method, comparing the sample to a well-characterized standard, will be employed for its accuracy and simplicity.[13][14][15]

Instrumentation & Materials

Instrumentation
  • Spectrofluorometer: A calibrated instrument capable of scanning both excitation and emission wavelengths is required.[7][8] The instrument should be equipped with a high-energy xenon arc lamp as an excitation source.[1][2]

  • UV-Vis Spectrophotometer: To measure absorbance for quantum yield calculations and to ensure appropriate sample concentration.

  • Quartz Cuvettes: Standard 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Reagents and Standards
  • Test Compound: Stock solution of this compound derivative of known concentration.

  • Solvents: A range of spectro-grade solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Fluorescence Quantum Yield Standard: Quinine sulfate is a widely used and reliable standard.[16][17][18] A stock solution is prepared in 0.1 M perchloric acid (HClO₄), which shows greater temperature stability than sulfuric acid solutions.[19][20]

Experimental Workflow Overview

The overall process for characterizing the fluorescence of a new compound involves a systematic series of steps from sample preparation to final data analysis. This workflow ensures that all necessary data is collected in a logical order and that potential artifacts are minimized.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in Dioxane) prep_dilutions Create Dilution Series (Varying Solvents & Concentrations) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) (Check for Abs < 0.1) prep_dilutions->measure_abs setup_fluoro Configure Spectrofluorometer (Slits, Scan Speed, etc.) measure_abs->setup_fluoro scan_3d Perform 3D Excitation-Emission Matrix (EEM) Scan setup_fluoro->scan_3d scan_ex Acquire Excitation Spectrum (at Emission Max) scan_3d->scan_ex scan_em Acquire Emission Spectrum (at Excitation Max) scan_3d->scan_em calc_stokes Calculate Stokes Shift scan_ex->calc_stokes measure_qy Measure Standard & Sample for Quantum Yield scan_em->measure_qy scan_em->calc_stokes calc_qy Calculate Quantum Yield (ΦF) measure_qy->calc_qy analyze_solv Analyze Solvatochromic Effects calc_stokes->analyze_solv calc_qy->analyze_solv report Report Findings analyze_solv->report

Caption: Overall experimental workflow for fluorometric characterization.

Detailed Protocols

Protocol 1: Sample Preparation

The goal of this protocol is to prepare a series of solutions that are suitable for fluorescence measurements, avoiding artifacts like the inner filter effect.

  • Prepare a Stock Solution: Accurately weigh the derivative compound and dissolve it in a suitable solvent (e.g., dioxane or ethanol) to make a 1 mM stock solution. Store protected from light.

  • Prepare Working Solutions: Create a series of dilutions from the stock solution in the desired solvent. For initial characterization, a concentration that yields an absorbance maximum between 0.05 and 0.1 at the excitation wavelength is ideal.[21] This minimizes the inner filter effect , where excessive sample concentration leads to the re-absorption of excitation or emission light, distorting the spectrum and reducing intensity.[21][22][23][24][25]

  • Solvent Series: To investigate solvatochromic effects, prepare solutions of the same concentration in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol).

  • Quantum Yield Standard Preparation: Prepare a solution of quinine sulfate in 0.1 M HClO₄ with an absorbance of approximately 0.05 at 350 nm.

Protocol 2: Determination of Optimal Excitation and Emission Wavelengths

This protocol identifies the wavelengths for maximum fluorescence signal, which are crucial for all subsequent measurements.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[26]

  • 3D EEM Scan (Recommended): If available, perform a 3D excitation-emission matrix (EEM) scan.[27] This provides a comprehensive contour plot of fluorescence intensity across all excitation and emission wavelengths and is the most reliable way to identify optimal peaks and check for impurities.

  • Manual Wavelength Determination: a. Place a cuvette with the sample solution (Abs ~0.1) in the spectrofluorometer. b. Find Emission Maximum: Set the excitation wavelength to a value near the compound's absorbance maximum (if known from UV-Vis) or start with a broad guess (e.g., 300 nm for aromatic amines). Scan the emission monochromator over a wide range (e.g., 320-600 nm) to find the wavelength of maximum fluorescence intensity (λem,max).[9][28] c. Find Excitation Maximum: Set the emission monochromator to the λem,max found in the previous step. Now, scan the excitation monochromator over a relevant range (e.g., 250-400 nm) to find the wavelength that produces the maximum fluorescence signal (λex,max).[9][29]

  • Record Final Spectra: With the optimal wavelengths identified, record the final, high-resolution excitation and emission spectra. The emission spectrum is recorded by exciting at λex,max, and the excitation spectrum is recorded by monitoring emission at λem,max.[10]

Protocol 3: Measurement of Relative Fluorescence Quantum Yield (ΦF)

This protocol uses the comparative method to determine the fluorescence quantum yield of the derivative relative to a known standard (quinine sulfate).[13][14]

  • Instrument Settings: Use the same excitation wavelength (e.g., 350 nm) for both the unknown sample and the quinine sulfate standard. Ensure that the absorbance of both solutions at this wavelength is measured and is below 0.1.[14] Use identical instrument settings (e.g., slit widths) for all measurements.

  • Measure Blank: Record the emission spectrum of the pure solvent(s) used for the sample and standard. This will be subtracted as a background correction.

  • Measure Standard: Record the corrected emission spectrum of the quinine sulfate standard.

  • Measure Sample: Without changing any settings, rinse the cuvette and record the corrected emission spectrum of the derivative sample.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the curve) for the background-corrected emission spectra of both the standard and the sample.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) is calculated using the following equation:[11][14][19]

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the known quantum yield of the standard (0.60 for quinine sulfate in 0.1 M HClO₄).[19][20]

    • Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance. To improve accuracy, this should be determined from a series of 5-6 solutions of varying, low concentrations.[13][14]

    • η is the refractive index of the solvent.

    • Subscripts x and st refer to the unknown sample and the standard, respectively.

Data Analysis and Presentation

Systematic recording and presentation of data are crucial for interpretation and comparison.

Stokes Shift Calculation

The Stokes Shift is calculated as the difference between the emission and excitation maxima: Stokes Shift (nm) = λem,max - λex,max

Data Summary Table

All key photophysical data should be compiled into a clear, concise table.

ParameterSolvent 1 (e.g., Dioxane)Solvent 2 (e.g., Ethanol)Solvent 3 (e.g., Water)
λabs,max (nm) ValueValueValue
λex,max (nm) ValueValueValue
λem,max (nm) ValueValueValue
Stokes Shift (nm) ValueValueValue
Quantum Yield (ΦF) ValueValueValue

Troubleshooting

  • Low Signal: Increase sample concentration (while keeping absorbance < 0.1), or widen the excitation/emission slit widths. Note that wider slits decrease spectral resolution.

  • Non-linear Intensity vs. Concentration: This is likely due to the inner filter effect.[23] Dilute the samples further until a linear relationship is observed in the low-concentration regime.

  • Spectrum Distortion: Sharp peaks in the emission spectrum may be due to Raman scattering from the solvent. A peak appearing at double the excitation wavelength is a second-order diffraction artifact from the monochromator grating.

Conclusion

This application note provides a comprehensive and scientifically rigorous protocol for characterizing the fundamental fluorescence properties of this compound derivatives. By following these detailed steps, researchers can obtain accurate and reproducible data on excitation/emission spectra, Stokes shift, and quantum yield. This information is foundational for any subsequent application of these compounds as fluorescent probes or labels in research and development.

References

  • Title: Solvent Effects on Fluorescence Emission Source: Evident Scientific URL: [Link]

  • Title: What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Source: HORIBA Scientific URL: [Link]

  • Title: How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots Source: HORIBA Scientific URL: [Link]

  • Title: What is the Inner Filter Effect? Source: Edinburgh Instruments URL: [Link]

  • Title: Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the Dual-Pathlength Method Source: SPIE Digital Library URL: [Link]

  • Title: Influence of Solvent on Fluorescence Emission Source: Coconote URL: [Link]

  • Title: QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD Source: Semantic Scholar URL: [Link]

  • Title: Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore Source: Virtual Labs URL: [Link]

  • Title: What is the inner filter effect in fluorescence spectroscopy quenching? Source: ResearchGate URL: [Link]

  • Title: Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules Source: Semantic Scholar URL: [Link]

  • Title: Fluorescence Excitation and Emission Fundamentals Source: Evident Scientific URL: [Link]

  • Title: Solvent Effects on Fluorescence Emission - Interactive Java Tutorial Source: Molecular Expressions URL: [Link]

  • Title: Quinine sulfate as a fluorescence quantum yield standard (1969) Source: Photochemistry and Photobiology URL: [Link]

  • Title: ExperimentFluorescenceSpectroscopy Source: Strateos URL: [Link]

  • Title: Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution Source: Oregon State University URL: [Link]

  • Title: Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region Source: NIST URL: [Link]

  • Title: Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard Source: Analytical Chemistry URL: [Link]

  • Title: DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE Source: Agilent Technologies URL: [Link]

  • Title: A Guide to Recording Fluorescence Quantum Yields Source: UCI Department of Chemistry URL: [Link]

  • Title: Quinine Sulfate as a Fluroescence Quantum Yield Standard Source: Defense Technical Information Center URL: [Link]

  • Title: How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study? Source: ResearchGate URL: [Link]

  • Title: Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors Source: PubMed URL: [Link]

  • Title: Fluorescence quantum yield measurement Source: Jasco Global URL: [Link]

  • Title: Intrinsic Fluorescence Source: National Institute of Standards and Technology URL: [Link]

  • Title: A typical layout of the experiment setup for fluorescence measurements... Source: ResearchGate URL: [Link]

  • Title: How to fix emission and excitation wavelength in fluorescence spectroscopy? Source: ResearchGate URL: [Link]

  • Title: Membrane Spe Coupling to Solid-Phase Fluorescence Technique for Trace Aromatic Amine Analysis Source: ResearchGate URL: [Link]

  • Title: 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents Source: PubMed URL: [Link]

  • Title: Fluorescence spectroscopy experimental set-up. Source: ResearchGate URL: [Link]

  • Title: Lab 4: Molecular Fluorescence Source: Chemistry LibreTexts URL: [Link]

  • Title: Guide to Spectrofluorometer FS5 Source: YouTube URL: [Link]

  • Title: 3.4: Excitation and Emission Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors Source: ResearchGate URL: [Link]

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Application Note & Protocol: 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine as a Versatile Building Block for Solution-Processable Polyimide-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine as a novel building block for the synthesis of advanced organic semiconducting materials. While traditionally utilized in the synthesis of fluorescent probes, the unique structural attributes of this diamine—specifically its flexible ether linkage and aromatic amine functionalities—present a compelling opportunity for the development of new, solution-processable polyimides tailored for organic electronics. We present a detailed, field-proven protocol for the synthesis of a novel polyimide, its subsequent characterization, and its integration into an Organic Thin-Film Transistor (OTFT) device. This guide is designed to provide researchers with the foundational knowledge and practical steps required to explore this promising class of materials.

Introduction: Rationale and Forward-Looking Perspective

The field of organic electronics is predicated on the rational design of molecular and polymeric materials to achieve desired electronic properties.[1] Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, which have made them indispensable in the microelectronics industry as insulators and passivation layers.[2][3] However, the introduction of specific functionalities can imbue these materials with semiconducting properties, opening new avenues for their use as the active components in electronic devices.[4][5]

This compound is an aromatic diamine (CAS 96331-95-2) noted for its use as an intermediate in the preparation of fluorescent dyes.[6][7] Its molecular architecture, featuring two primary amine groups separated by a flexible diether linkage and substituted phenyl rings, is particularly advantageous for polymer synthesis. The ether chain can enhance the solubility of the resulting polymer, a critical factor for enabling low-cost, solution-based fabrication techniques like spin-coating or inkjet printing.[8] The amine groups provide reactive sites for polycondensation reactions, most commonly with dianhydrides, to form the robust imide linkage.[9]

This application note proposes the use of this diamine as a monomer for the synthesis of a novel, solution-processable polyimide for organic semiconductor applications. By reacting it with a common aromatic dianhydride, we can create a polymer with a precisely defined structure, predictable thermal properties, and potentially useful charge transport characteristics for applications in flexible electronics and sensors.[10][11]

Physicochemical Properties of the Monomer

A thorough understanding of the starting material is critical for successful synthesis and process optimization.

PropertyValueSource
CAS Number 96331-95-2[7]
Molecular Formula C₁₅H₁₈N₂O₂[12]
Molecular Weight 258.32 g/mol [12]
Alternate Name 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane[12]
Appearance (Varies, typically solid)-
Solubility Soluble in ethanol and other organic solvents[6]

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Protocol I: Synthesis of Polyimide (PI-APE-PMDA)

This protocol details the synthesis of a novel polyimide, designated PI-APE-PMDA , through a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide.[9]

Rationale

The two-step synthesis is the most prevalent method for producing high-quality polyimide films.[9] It allows for the formation of a high molecular weight poly(amic acid) solution that can be easily processed (e.g., cast into a film) before being converted into the final, often insoluble, polyimide.[9] N-methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its aprotic polar nature, which facilitates the dissolution of both the monomers and the resulting poly(amic acid).

Materials
  • This compound (Monomer A)

  • Pyromellitic dianhydride (PMDA) (Monomer B)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere synthesis (three-neck flask, condenser, etc.)

Experimental Workflow Diagram

cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Thermal Imidization cluster_2 Step 3: Purification & Isolation dissolve Dissolve Diamine (A) in NMP under N2 add Add Dianhydride (B) portion-wise at 0°C dissolve->add react Stir at RT for 24h to form Poly(amic acid) solution add->react cast Cast Poly(amic acid) solution onto glass substrate react->cast precipitate Precipitate polymer from solution into Methanol react->precipitate For bulk powder heat1 Heat at 80°C for 2h (Solvent Removal) cast->heat1 heat2 Heat at 150°C for 1h heat1->heat2 heat3 Heat at 250°C for 1h heat2->heat3 heat4 Heat at 300°C for 1h (Complete Imidization) heat3->heat4 cool Cool to RT heat4->cool final_film final_film cool->final_film Final PI Film filter Filter the fibrous polymer precipitate->filter dry Dry under vacuum at 100°C for 24h filter->dry final_powder final_powder dry->final_powder Final PI Powder

Caption: Synthetic workflow for PI-APE-PMDA via a two-step polycondensation process.

Step-by-Step Procedure

Part A: Synthesis of Poly(amic acid) (PAA) Solution

  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Ensure the glassware is oven-dried and cooled under a stream of nitrogen.

  • Monomer Dissolution: In the flask, dissolve 2.583 g (10 mmol) of this compound in 40 mL of anhydrous NMP. Stir the mixture under a gentle nitrogen flow until the diamine is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent premature imidization.

  • Dianhydride Addition: Add 2.181 g (10 mmol) of pyromellitic dianhydride (PMDA) to the cooled diamine solution portion-wise over 30 minutes. Maintain a nitrogen atmosphere and vigorous stirring.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under nitrogen. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid). The resulting viscous, clear solution is the PAA precursor.

Part B: Thermal Imidization to Form Polyimide (PI-APE-PMDA) Film

  • Casting: Pour the PAA solution onto a clean glass substrate. Use a doctor blade to create a film of uniform thickness.

  • Staged Heating: Place the substrate in a programmable oven or on a series of hot plates under a nitrogen atmosphere.

    • Heat at 80°C for 2 hours to slowly remove the bulk of the NMP solvent.

    • Increase the temperature to 150°C and hold for 1 hour.

    • Increase to 250°C and hold for 1 hour.

    • Finally, increase to 300°C and hold for 1 hour to ensure complete cyclization (imidization).[1]

  • Cooling: Allow the film to cool slowly to room temperature to prevent cracking due to thermal shock.

  • Isolation: Once cooled, the flexible, yellowish polyimide film can be carefully peeled from the glass substrate.

Protocol II: Characterization of PI-APE-PMDA

Characterization is a self-validating step to confirm the successful synthesis and to determine the key properties of the new material relevant to its function as a semiconductor.

Structural and Thermal Analysis
TechniquePurposeExpected Result / Rationale
FTIR Spectroscopy Confirm imidizationDisappearance of amic acid bands (O-H, N-H stretches ~3300-2500 cm⁻¹) and appearance of characteristic imide bands (asymmetric C=O stretch ~1780 cm⁻¹, symmetric C=O stretch ~1720 cm⁻¹, C-N stretch ~1380 cm⁻¹).
¹H NMR Spectroscopy Confirm polymer structureBroadening of peaks compared to monomers, confirming polymerization. Integration of aromatic and aliphatic protons should match the proposed repeating unit structure.
Thermogravimetric Analysis (TGA) Assess thermal stabilityHigh decomposition temperature (Td, 5% weight loss) typically > 450°C, characteristic of aromatic polyimides.[13]
Differential Scanning Calorimetry (DSC) Determine glass transition temp. (Tg)A distinct glass transition temperature, expected in the range of 250-350°C, indicating an amorphous polymer.
Optical and Electrochemical Analysis
TechniquePurposeExpected Result / Rationale
UV-Vis Spectroscopy Determine optical band gap (E_g)Measurement of the absorption edge (λ_onset) of a thin film. The optical band gap can be estimated using the formula E_g = 1240 / λ_onset (eV).
Cyclic Voltammetry (CV) Estimate HOMO/LUMO energy levelsBy determining the onset oxidation (E_ox) and reduction (E_red) potentials, the HOMO and LUMO levels can be estimated relative to a reference (e.g., Fc/Fc⁺) using the equations: HOMO = -e(E_ox + 4.8) eV and LUMO = -e(E_red + 4.8) eV.

Protocol III: Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol describes the fabrication of a bottom-gate, top-contact OTFT, a common architecture for evaluating the performance of new organic semiconductors.[10][14]

Device Architecture Diagram

cluster_contacts Top Contacts sub Si Substrate (n++) dielectric SiO2 (Dielectric Layer, 300 nm) sub->dielectric gate Gate Electrode semiconductor PI-APE-PMDA (Active Layer, 50 nm) dielectric->semiconductor source Source (Au) semiconductor->source drain Drain (Au) semiconductor->drain

Caption: Schematic of a bottom-gate, top-contact OTFT device architecture.

Step-by-Step Fabrication Procedure
  • Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped Si serves as the gate electrode, and the SiO₂ serves as the gate dielectric.

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a nitrogen gun.

  • Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a hydroxyl-terminating self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better polymer film morphology.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized PI-APE-PMDA powder in a suitable solvent (e.g., NMP or a mixture with a more volatile co-solvent) at a concentration of 5-10 mg/mL.

    • Spin-coat the polymer solution onto the prepared substrate at 3000 rpm for 60 seconds.

    • Anneal the film at an appropriate temperature (e.g., 120°C) for 30 minutes in a nitrogen-filled glovebox to remove residual solvent.

  • Electrode Deposition:

    • Thermally evaporate 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes on top of the polymer film. The channel length (L) and width (W) are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A or similar) for electrical characterization in a nitrogen or vacuum environment.

Expected Device Performance

The electrical performance of the OTFT provides direct insight into the charge-carrying capabilities of the synthesized polyimide.

ParameterSymbolDefinitionHypothetical Value
Field-Effect Mobility µThe average velocity of charge carriers in the semiconductor channel under an applied electric field. Calculated from the transfer characteristics in the saturation regime.[5]0.01 - 0.5 cm²/Vs
On/Off Current Ratio I_on/I_offThe ratio of the drain current in the "on" state (high gate voltage) to the "off" state (zero or negative gate voltage).> 10⁴
Threshold Voltage V_thThe gate voltage required to initiate the formation of a conductive channel.-10 V to +10 V

The flexible ether linkages in the polymer backbone may lead to a more disordered film compared to rigid-rod polymers, potentially resulting in mobility values in the lower end of the typical range for organic semiconductors.[4] However, this flexibility is key to achieving the high solubility required for solution processing.

Conclusion and Future Outlook

This guide demonstrates the potential of this compound as a valuable monomer for synthesizing novel polyimides for organic electronics. By following the detailed protocols for synthesis, characterization, and device fabrication, researchers can create and evaluate new materials with tailored properties. The inherent solubility and high thermal stability of this proposed polyimide system make it an attractive candidate for applications in flexible displays, printable sensors, and other next-generation electronic devices. Future work should focus on modifying the dianhydride component to further tune the HOMO/LUMO energy levels and optimize the charge transport properties of the resulting polymers.

References

  • Tameev, A. R., et al. (n.d.). Charge carrier transport in aromatic polyimides and polyimide/J-aggregate composites. Semantic Scholar. [Link]

  • Tameev, A. R., et al. (2000). Charge carrier transport in aromatic polyimides and polyimide/J-aggregate composites. ResearchGate. [Link]

  • Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. [Link]

  • Hergenrother, P. M. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

  • Sessler, G. M. (1989). Properties and Adhesion of Polyimides in Microelectronic Devices. Defense Technical Information Center. [Link]

  • Li, C., et al. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances. [Link]

  • Ito, K., et al. (2022). Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties. Polymers (Basel). [Link]

  • Wikipedia. (n.d.). Polyimide. [Link]

  • AZoM. (2024). Polyimides: Pioneering Next-Gen Electronics Applications. [Link]

  • Toray. (n.d.). The Basics of Polyimide|An Explanation of how it is Used. [Link]

  • Wang, Z., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel). [Link]

  • Klauk, H., et al. (2007). Organic Thin Film Transistors on Flexible Polyimide Substrates Fabricated by Full Wafer Stencil Lithography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Flexible OTFT arrays on polyimide substrate. [Link]

  • MEL Science. (n.d.). Polymerization and polycondensation reactions. [Link]

  • Grätz, S., & Borchardt, L. (2016). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. RSC Advances. [Link]

  • ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. [Link]

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Application Notes and Protocols for the Incorporation of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine into High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Monomer for Advanced Polymer Architectures

The pursuit of advanced polymeric materials with tailored properties is a cornerstone of materials science and drug delivery research. The monomer 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine presents a unique molecular architecture for the synthesis of high-performance polymers. Its structure, characterized by two reactive amine functionalities, a flexible ether linkage, and a methyl-substituted aromatic ring, offers a compelling combination of features. The ether linkage is anticipated to impart enhanced solubility and flexibility to the polymer backbone, while the aromatic rings contribute to thermal stability.[1][2] The methyl substituent may further enhance solubility by disrupting chain packing.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this versatile diamine into three major classes of polymers: polyimides, polyamides, and polyurethanes. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to empower effective troubleshooting and optimization.

Monomer Profile: this compound

A thorough understanding of the monomer is critical for successful polymerization.

PropertyValueSource
CAS Number 96331-95-2[4][5]
Molecular Formula C₁₅H₁₈N₂O₂[4][5]
Molecular Weight 258.32 g/mol [4][5]
Appearance Off-white solid[6]
Solubility Soluble in ethanol[6]

Purity and Handling: The success of step-growth polymerization is highly dependent on monomer purity and precise stoichiometry.[7] It is imperative to use high-purity this compound. Impurities with monofunctional groups can act as chain stoppers, limiting the achievable molecular weight.[8] The monomer should be dried under vacuum prior to use to remove any residual moisture, which can interfere with the polymerization reaction.

Polymer Synthesis Protocols

The following sections provide detailed protocols for the synthesis of polyimides, polyamides, and polyurethanes using this compound as the diamine monomer.

Polyimide Synthesis via Two-Step Solution Polymerization

Polyimides are renowned for their exceptional thermal stability and mechanical strength. The two-step method, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization, is a widely practiced approach.[9][10]

Workflow for Polyimide Synthesis:

cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization A Dissolve diamine in dry NMP/DMAc B Add equimolar dianhydride A->B C Stir under N₂ at room temperature for 12-24h B->C D Add acetic anhydride and pyridine C->D Transfer poly(amic acid) solution E Stir at room temperature for 12h D->E F Precipitate in methanol E->F G Wash and dry the polyimide F->G

Figure 1: General workflow for the two-step synthesis of polyimides.

Detailed Protocol:

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.583 g (10 mmol) of this compound in 30 mL of anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Poly(amic acid) Synthesis: To the stirred solution, add 10 mmol of a chosen dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) in one portion. The reaction is exothermic. Maintain the reaction temperature at 25°C and stir under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: To the poly(amic acid) solution, add 4.08 g (40 mmol) of acetic anhydride and 1.58 g (20 mmol) of pyridine. Continue stirring at room temperature for 12 hours.

  • Polymer Isolation: Pour the viscous polymer solution into a beaker containing 300 mL of vigorously stirring methanol. The polyimide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol and then with hot water to remove residual solvent and reagents.

  • Drying: Dry the purified polyimide in a vacuum oven at 100°C for 24 hours.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing polyamides at the interface of two immiscible liquids.[11][12] This technique is particularly useful for forming thin films or membranes.

Workflow for Polyamide Synthesis:

cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Polymerization A Dissolve diamine and NaOH in water C Carefully layer aqueous phase over organic phase B Dissolve diacid chloride in dichloromethane D Polymer film forms at the interface C->D E Continuously remove the polymer film D->E F Wash and dry the polyamide E->F

Figure 2: Schematic of interfacial polymerization for polyamide synthesis.

Detailed Protocol:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 2.583 g (10 mmol) of this compound and 0.8 g (20 mmol) of sodium hydroxide in 100 mL of deionized water. The base is crucial to neutralize the HCl byproduct.[13]

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve 10 mmol of a chosen diacid chloride (e.g., terephthaloyl chloride or sebacoyl chloride) in 100 mL of dichloromethane.

  • Interfacial Polymerization: Carefully pour the aqueous solution onto the organic solution to create a distinct interface. A thin film of polyamide will form instantly at the interface.

  • Polymer Isolation: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker as a "rope."

  • Purification: Wash the polyamide rope thoroughly with a 50/50 (v/v) ethanol/water solution and then with deionized water to remove unreacted monomers and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80°C for 24 hours.

Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a diol or diamine.[14] The use of this compound as a chain extender in polyurethane synthesis can introduce flexible ether segments into the polymer backbone.

Workflow for Polyurethane Synthesis:

cluster_0 Prepolymer Formation cluster_1 Chain Extension cluster_2 Curing A React diisocyanate with polyol B Add diamine solution to prepolymer A->B Transfer prepolymer C Stir until desired viscosity is reached D Cast the polymer solution C->D E Cure at elevated temperature D->E F Obtain polyurethane film E->F

Figure 3: Two-step process for polyurethane synthesis.

Detailed Protocol:

  • Prepolymer Synthesis: In a reactor equipped with a stirrer, thermometer, and nitrogen inlet, react a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) with a polyol (e.g., polytetrahydrofuran - PTHF) at a 2:1 molar ratio at 80°C for 2-3 hours to form an isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 40-50°C. In a separate flask, prepare a solution of this compound in a dry solvent like DMAc.

  • Polymerization: Slowly add the diamine solution to the stirred prepolymer. The amount of diamine should be calculated to react with the remaining isocyanate groups. The reaction is highly exothermic and the viscosity will increase significantly.

  • Casting and Curing: Once the desired viscosity is reached, cast the polyurethane solution onto a glass plate. Cure the film in an oven at 80-100°C for several hours to complete the reaction and remove the solvent.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the successful incorporation of the monomer and to understand the properties of the new polymer.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the formation of imide, amide, or urethane linkages and the incorporation of the diamine.Polyimides: Appearance of characteristic imide carbonyl peaks around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric), and C-N stretching around 1370 cm⁻¹. Disappearance of amic acid peaks.[15][16] Polyamides: Presence of amide I (C=O stretch) band around 1650 cm⁻¹ and amide II (N-H bend) band around 1550 cm⁻¹. Polyurethanes: Appearance of N-H stretching around 3300 cm⁻¹ and urethane carbonyl (C=O) stretching around 1700-1730 cm⁻¹.[17] For all polymers, characteristic peaks corresponding to the ether linkages (C-O-C stretch) around 1240 cm⁻¹ and aromatic C-H stretching should be present.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer and confirm the incorporation of the monomer.¹H NMR: Resonances corresponding to the aromatic protons of the diamine and the comonomer, the methylene protons of the ethoxy group, and the methyl protons. The chemical shifts will be indicative of the new polymeric environment. ¹³C NMR: Signals for the carbonyl carbons of the imide, amide, or urethane groups, as well as the aromatic and aliphatic carbons of the monomer units.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.Successful polymerization should yield a polymer with a high number-average molecular weight (Mn) and a PDI typical for step-growth polymerization (ideally close to 2 for linear polymers).[18]
Thermal Analysis (TGA and DSC) To evaluate the thermal stability and phase transitions of the polymer.TGA: A high decomposition temperature (Td), typically above 400°C for these classes of polymers, indicates good thermal stability.[19] DSC: The glass transition temperature (Tg) will provide information about the polymer's amorphous nature and the effect of the flexible ether linkages. A lower Tg compared to analogous polymers without the ether linkage is expected.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight Polymer - Impure monomers or solvent.[7] - Incorrect stoichiometry. - Presence of moisture. - Side reactions.- Purify monomers and dry all reagents and solvents thoroughly. - Carefully weigh monomers to ensure a 1:1 molar ratio. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Optimize reaction temperature and time to minimize side reactions.
Brittle Polymer Film - Incomplete imidization (for polyimides).[20] - Low molecular weight. - Excessive curing temperature or time leading to degradation.- Ensure complete conversion of poly(amic acid) to polyimide by optimizing the curing protocol. - Address the causes of low molecular weight. - Use a staged curing process with a final high-temperature step, avoiding excessive heat.
Poor Solubility of the Polymer - High degree of crystallinity. - Strong intermolecular interactions.- The flexible ether linkage in the diamine is expected to enhance solubility. If solubility is still an issue, consider using comonomers that introduce more flexible or bulky groups. - For polyimides, chemical imidization often leads to better solubility than thermal imidization.
Inconsistent Polymerization - Inhomogeneous mixing of reactants. - Poor temperature control.- Ensure efficient stirring throughout the reaction. - For highly viscous solutions, consider using a more dilute solution or a more powerful mechanical stirrer. - Use a temperature-controlled reaction setup.

Conclusion

The incorporation of this compound into polymer backbones offers a promising avenue for the development of novel materials with enhanced flexibility, solubility, and processability, while retaining good thermal stability. The detailed protocols and characterization guidelines provided in these application notes serve as a robust starting point for researchers to explore the full potential of this versatile diamine in a variety of applications, from advanced composites to innovative drug delivery systems.

References

  • The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PubMed Central. Retrieved from [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved from [Link]

  • STEP-GROWTH (CONDENSATION) POLYMERIZATION. (2020). University of Technology. Retrieved from [Link]

  • High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. (2024). ACS Publications. Retrieved from [Link]

  • Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties. (n.d.). PubMed Central. Retrieved from [Link]

  • Interfacial Polymerization. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Kaya, I., & Kamacı, M. (2018). Synthesis, optical, and thermal properties of polyimides containing flexible ether linkage. Journal of Applied Polymer Science, 135(29), 46573. Retrieved from [Link]

  • FTIR spectra of poly(amic acid) III a and poly(ether imide) IV a. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal properties of polyamides. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of polyetherimides with various diamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane. (2024). MDPI. Retrieved from [Link]

  • Soluble Biobased Polyimides from Diaminotruxinic Acid with Unique Bending Angles. (2021). ACS Publications. Retrieved from [Link]

  • FTIR spectrum of the new poly(ether-imide) (XBPEI). (n.d.). ResearchGate. Retrieved from [Link]

  • Importance of monomer purity for REMP. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of methyl group substitution in diamine and copolymer composition on physical properties and thermal stability of 6 FDA based copolyimides. (n.d.). ResearchGate. Retrieved from [Link]

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. (n.d.). ORBi. Retrieved from [Link]

  • The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. (2022). Iranian Journal of Chemical Engineering. Retrieved from [Link]

  • Poly(ether imide)s: Synthesis and Properties. (2023). Murray State's Digital Commons. Retrieved from [Link]

  • Synthesis and properties of polyurethanes derived from diaminodianhydroalditols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and thermo-mechanical characterization of high performance polyurethane elastomers based on heterocyclic and aromatic diamine chain extenders. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34269-34278. Retrieved from [Link]

  • Interfacial Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation sequence of polyimide from dianhydride with diamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of nylon 6,6 by interfacial polymerization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Polyurethane Networks Derived from Soybean-Oil-Based Cyclic Carbonates and Bioderivable Diamines. (n.d.). ACS Publications. Retrieved from [Link]

  • Step-growth polymerization. (n.d.). Wikipedia. Retrieved from [Link]

  • INTRODUCTION. (n.d.). ERIC. Retrieved from [Link]

  • Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment. (2018). RSC Publishing. Retrieved from [Link]

  • Multiblock poly(ether‐ester‐amide)s based on polyamide‐6 and poly(ethylene glycol), 1. Effect of polyether segment length on the properties of poly(ether‐ester‐amide)s with various polyamide/polyether ratios. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (n.d.). MDPI. Retrieved from [Link]

  • Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach. (n.d.). National Institutes of Health. Retrieved from [Link]

  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. (2026). MDPI. Retrieved from [Link]

  • Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound typically proceeds via a Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with an alkyl halide to form an ether.[5][6] In this specific case, the synthesis involves the reaction of 2-aminophenol with a suitable 2-alkoxy-4-methylaniline derivative.

The general reaction scheme is as follows:

Williamson_Ether_Synthesis 2-Aminophenol 2-Aminophenol Alkoxide_Intermediate 2-Aminophenoxide 2-Aminophenol->Alkoxide_Intermediate + Base Base Base Product_Nitro 2-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-benzenamine Alkoxide_Intermediate->Product_Nitro + Alkyl Halide (SN2 Reaction) Alkyl_Halide 1-(2-Haloethoxy)-2-nitro-4-methylbenzene Final_Product This compound Product_Nitro->Final_Product Reduction Reduction Reduction (e.g., H2, Pd/C)

Caption: General reaction pathway for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing yield in this synthesis?

A1: The formation of the ether linkage via the SN2 reaction is the most critical step.[5] Ensuring the efficient formation of the phenoxide from 2-aminophenol and selecting an appropriate alkyl halide with a good leaving group are paramount. Incomplete deprotonation of the phenol or the use of a sterically hindered or unreactive alkyl halide will significantly reduce the yield.

Q2: Can I use a strong base like sodium hydroxide (NaOH) to deprotonate the 2-aminophenol?

A2: While NaOH can deprotonate phenols, a stronger base such as sodium hydride (NaH) is often preferred for Williamson ether synthesis to ensure complete and irreversible formation of the alkoxide.[7] The use of NaH also has the advantage of producing hydrogen gas as the only byproduct, which can be easily removed from the reaction mixture.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors could contribute to a slow or incomplete reaction:

  • Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the phenol.

  • Poor quality reagents: The solvent may not be anhydrous, or the reagents may have degraded.

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low can significantly slow down the rate of the desired SN2 reaction.

  • Poor leaving group: The halide on the alkylating agent may not be a good leaving group (I > Br > Cl).[6]

Q4: I am observing the formation of multiple byproducts. What are the common side reactions?

A4: The primary side reaction to consider is the E2 elimination, especially if using a secondary or tertiary alkyl halide.[5][8] However, for the synthesis of this target molecule, which typically involves a primary alkyl halide, other side reactions can include:

  • N-alkylation: The amine groups on both the starting material and the product are nucleophilic and can compete with the phenoxide in reacting with the alkyl halide.

  • Dialkylation: The phenoxide could potentially react with two molecules of the alkyl halide if the stoichiometry is not carefully controlled.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ether Product 1. Incomplete deprotonation of 2-aminophenol. 2. Competing N-alkylation. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Use a stronger base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF). 2. Protect the amine group of 2-aminophenol prior to the ether synthesis (e.g., as an amide or carbamate), followed by deprotection. 3. Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow, monitoring for byproduct formation by TLC. 4. Employ column chromatography for purification to effectively separate the desired product from starting materials and byproducts.
Presence of Unreacted Starting Material 1. Insufficient reaction time. 2. Deactivation of the nucleophile or electrophile. 3. Poor solubility of reagents.1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure all reagents are pure and the solvent is anhydrous. Water can quench the phenoxide and hydrolyze the alkyl halide. 3. Choose a solvent in which all reactants are soluble at the reaction temperature. A co-solvent system may be necessary.
Formation of a Dark, Tarry Substance 1. Oxidation of aminophenols. 2. High reaction temperatures leading to decomposition. 3. Presence of impurities.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Maintain a controlled and moderate reaction temperature. Avoid excessive heating. 3. Purify starting materials before use.
Difficulty in Product Isolation and Purification 1. Similar polarities of product and byproducts. 2. Emulsion formation during aqueous workup.1. Utilize a multi-solvent system for column chromatography to achieve better separation. Consider preparative HPLC for high-purity requirements. 2. Add brine (saturated NaCl solution) during the workup to break emulsions.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-benzenamine

This protocol outlines the Williamson ether synthesis step.

Materials:

  • 2-Amino-5-methylphenol

  • 1-(2-Bromoethoxy)-2-nitrobenzene

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere, add a solution of 2-amino-5-methylphenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-(2-bromoethoxy)-2-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reduction to this compound

This protocol details the reduction of the nitro group to an amine.

Materials:

  • 2-[2-(2-Nitrophenoxy)ethoxy]-4-methyl-benzenamine

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the nitro-intermediate in methanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? (e.g., NaH) Start->Check_Base Check_Solvent Is the solvent anhydrous and aprotic? Start->Check_Solvent Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Purity Are starting materials pure? Start->Check_Purity Side_Reactions Analyze for side products (N-alkylation, etc.) Start->Side_Reactions Optimize_Base Switch to a stronger base (e.g., NaH) Check_Base->Optimize_Base No Dry_Solvent Use freshly dried solvent Check_Solvent->Dry_Solvent No Optimize_Temp Perform temperature screen (e.g., RT, 50°C, 80°C) Check_Temp->Optimize_Temp No Purify_SM Purify starting materials Check_Purity->Purify_SM No Protect_Amine Consider amine protection/ deprotection strategy Side_Reactions->Protect_Amine Success Improved Yield Optimize_Base->Success Dry_Solvent->Success Optimize_Temp->Success Purify_SM->Success Protect_Amine->Success

Caption: A troubleshooting workflow for low yield issues.

V. References

  • This compound synthesis - ChemicalBook. (URL: )

  • This compound | 96331-95-2 - ChemicalBook. (URL: )

  • This compound - Synchem. (URL: )

  • This compound | CAS 96331-95-2 | SCBT - Santa Cruz Biotechnology. (URL: )

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • The Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

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Technical Support Center: Synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our guidance is grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction to the Synthesis

The synthesis of this compound typically involves a Williamson ether synthesis. This reaction forms an ether by reacting an alkoxide with an organohalide.[1][2] In this specific synthesis, the challenge lies in the selective O-alkylation of a substituted aminophenol in the presence of a nucleophilic amino group. The presence of two nucleophilic sites—the hydroxyl and the amino groups—on the aminophenol starting material can lead to a mixture of products, complicating the synthesis and purification process.[3][4]

This guide will address the most common challenges encountered during this synthesis, providing both diagnostic and preventative solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] In this reaction, a phenoxide ion, formed by deprotonating the hydroxyl group of an aminophenol with a suitable base, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the desired ether linkage.[2]

Q2: Why is selective O-alkylation a challenge in this synthesis?

Aminophenols are bifunctional compounds containing both a hydroxyl (-OH) and an amino (-NH2) group, both of which are nucleophilic. Direct alkylation can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products.[4][6] Achieving high selectivity for O-alkylation often requires careful control of reaction conditions or the use of protecting groups for the amine functionality.[3][7]

Q3: What are the most common side reactions to anticipate?

The primary side reactions include:

  • N-alkylation: The amino group competes with the phenoxide for the alkylating agent.[4]

  • E2 Elimination: The alkyl halide can undergo elimination to form an alkene, especially if it is secondary or tertiary, or if a strong, sterically hindered base is used.[2][5]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring, although this is generally less common than O-alkylation.[1]

  • Dialkylation: Both the hydroxyl and amino groups on the same aminophenol molecule can be alkylated.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the final product is substantially lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Deprotonation of Phenol The base used may be too weak or not used in a sufficient stoichiometric amount. For phenols, bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often sufficient.[5] However, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[8] Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive.
Poor Quality of Reagents Verify the purity of your starting materials and alkylating agent. The alkyl halide should be free of acidic impurities that could quench the base. Solvents must be anhydrous, as water can react with the base and inhibit the formation of the nucleophilic phenoxide.
Suboptimal Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[5] The optimal temperature should be determined empirically, starting at a moderate temperature (e.g., 50-80 °C) and monitoring the reaction progress by TLC.
Insufficient Reaction Time The reaction may not have reached completion. Williamson ether syntheses can range from a few hours to overnight.[5] Monitor the reaction periodically by TLC until the starting material is consumed.
Problem 2: Presence of Significant N-Alkylated Byproduct

Symptoms:

  • NMR and Mass Spectrometry data indicate the presence of an isomer with the alkyl group on the nitrogen atom.

  • Difficult co-elution of the desired product and a major byproduct during column chromatography.

Visualizing the Competing Reactions:

G cluster_activation Activation cluster_reaction Alkylation Pathways Aminophenol Aminophenol Derivative Phenoxide Phenoxide Intermediate (Stronger Nucleophile) Aminophenol->Phenoxide -H+ AminoGroup Amino Group (Weaker Nucleophile) Base Base (e.g., K2CO3) O_Alkylated Desired O-Alkylated Product (Ether) Phenoxide->O_Alkylated + R-X (SN2) AlkylHalide Alkyl Halide (R-X) N_Alkylated N-Alkylated Side Product AminoGroup->N_Alkylated + R-X (SN2) G Start Alkoxide + Alkyl Halide Transition_SN2 SN2 Transition State Start->Transition_SN2 Substitution Transition_E2 E2 Transition State Start->Transition_E2 Elimination SN2_Product Ether (SN2 Product) E2_Product Alkene (E2 Product) Transition_SN2->SN2_Product Transition_E2->E2_Product

Caption: Competition between SN2 and E2 pathways.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance of the Alkyl Halide The Williamson ether synthesis is most effective with primary alkyl halides. [1][5]Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively undergo elimination. [5][9]Ensure your alkylating agent is a primary halide to minimize this side reaction.
High Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures. [5]Lowering the reaction temperature can favor the desired SN2 pathway.
Strongly Basic/Sterically Hindered Alkoxide A bulky or very strong base can preferentially abstract a proton, leading to elimination. [2]While a strong base is needed to form the phenoxide, its concentration and the reaction temperature should be carefully controlled.

Experimental Protocols

Protocol 1: Selective O-Alkylation using an Amine Protecting Group

This protocol is based on the principle of protecting the more nucleophilic amine to ensure selective alkylation of the hydroxyl group. [4] Step 1: Protection of the Amino Group

  • Dissolve the starting aminophenol (e.g., 2-amino-4-methylphenol) in methanol.

  • Add an equimolar amount of benzaldehyde.

  • Stir the mixture at room temperature for 1-2 hours to form the N-benzylideneaminophenol (imine).

  • Remove the solvent under reduced pressure. The crude imine can often be used directly in the next step after drying.

Step 2: Williamson Ether Synthesis

  • Dissolve the crude imine in a polar aprotic solvent such as acetone or DMF.

  • Add a suitable base, such as anhydrous potassium carbonate (K2CO3), in a 2:1 molar ratio to the imine.

  • Add the alkylating agent (e.g., 1-bromo-2-(2-bromoethoxy)ethane, followed by reaction with the other aminophenol) in an equimolar amount.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude O-alkylated imine in a suitable solvent.

  • Hydrolyze the imine by adding an aqueous acid (e.g., HCl).

  • Stir until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the desired product with an organic solvent.

  • Purify the final product by column chromatography.

References

  • Williamson ether synthesis. (2023, December 27). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 12, 2026, from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Retrieved January 12, 2026, from [Link]

  • Selective alkylation of the amino group of aminophenols [Table]. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Optimization of reaction conditions for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this molecule, while based on established chemical principles, presents unique challenges that require careful optimization of reaction conditions. This document offers practical, experience-driven insights to help you navigate these challenges and achieve successful synthesis.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis.[1][2] This involves the formation of an ether linkage between an aminophenol derivative and a suitable alkylating agent. Given the presence of two nucleophilic sites on the aminophenol (the hydroxyl and the amino groups), careful control of the reaction conditions is paramount to ensure selective O-alkylation over N-alkylation.

This guide will focus on a common synthetic approach: the reaction of 2-aminophenol with a pre-functionalized ethoxy-benzenamine derivative. We will explore the critical parameters of this synthesis and provide solutions to common problems encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of side products. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Deprotonation of the Phenol: The first step in a Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide.[1][2] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3] The base should be used in at least a stoichiometric amount, and in some cases, a slight excess may be beneficial. The reaction should be performed in a suitable solvent that can dissolve both the reactants and the base.

  • Competing N-Alkylation: The amino group on the 2-aminophenol is also nucleophilic and can compete with the phenoxide in reacting with the alkylating agent. This leads to the formation of an N-alkylated side product, reducing the yield of the desired O-alkylated product.

    • Solution: To favor O-alkylation, it is crucial to first deprotonate the phenol to form the more potent phenoxide nucleophile. This is typically achieved by adding the base to the aminophenol before introducing the alkylating agent. Running the reaction at a moderate temperature can also help to control selectivity, as higher temperatures can sometimes favor N-alkylation.

  • Poor Quality of Reagents or Solvents: The presence of water or other impurities in the reactants or solvent can significantly impact the reaction. Water can quench the phenoxide, reducing its effective concentration.

    • Solution: Use freshly dried, high-purity solvents and ensure your starting materials are free from significant impurities. Anhydrous conditions are often recommended for Williamson ether syntheses.[1]

  • Suboptimal Reaction Temperature or Time: Like any chemical reaction, this synthesis has an optimal temperature and duration. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. If it's too high, side reactions may be favored.

    • Solution: The optimal temperature often depends on the specific solvent and reactants used. A good starting point is to run the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction time should be extended until TLC analysis indicates the complete consumption of the limiting reagent.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in this synthesis. Here are the most likely impurities and strategies to mitigate their formation:

  • N-Alkylated Isomer: As mentioned previously, the primary side product is often the N-alkylated isomer.

    • Minimization: To minimize its formation, ensure complete deprotonation of the phenol before adding the alkylating agent. Using a less reactive alkylating agent (e.g., a tosylate instead of a bromide) can sometimes improve selectivity.

  • Dialkylated Product: It is possible for both the hydroxyl and amino groups to be alkylated, leading to a dialkylated impurity.

    • Minimization: This can be controlled by carefully managing the stoichiometry of the reactants. Using a slight excess of the aminophenol relative to the alkylating agent can help to reduce the likelihood of dialkylation.

  • Unreacted Starting Materials: The presence of unreacted starting materials is a clear indication of an incomplete reaction.

    • Minimization: Refer to the solutions for low yield in Question 1, such as ensuring proper base strength and stoichiometry, using dry conditions, and optimizing reaction time and temperature.

  • Elimination Products: If the alkylating agent has a beta-hydrogen, an elimination reaction can compete with the desired substitution, especially with sterically hindered substrates or stronger bases.

    • Minimization: While less common with the likely ethoxy-based alkylating agent in this synthesis, it's a possibility to be aware of. Using a less hindered base and moderate reaction temperatures can help to suppress elimination reactions.

Question 3: The purification of the final product is proving difficult. What are the recommended purification strategies?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar isomers and other impurities. A multi-step purification approach is often necessary:

  • Aqueous Work-up: After the reaction is complete, the first step is typically an aqueous work-up to remove the base and any water-soluble byproducts. This usually involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane.[3] The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.

  • Column Chromatography: This is often the most effective method for separating the desired O-alkylated product from the N-alkylated isomer and other organic impurities.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient elution system is often required. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the products based on their polarity. The O-alkylated product is typically less polar than the N-alkylated isomer.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain a highly pure product.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the product at high temperatures but not at low temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve optimal recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: The synthesis of this compound is based on the Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2] The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the aminophenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

  • Displacement: The nucleophile displaces the leaving group (e.g., a halide or a tosylate) on the alkylating agent, forming the new carbon-oxygen bond of the ether.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The choice of the mobile phase for TLC will be similar to that used for column chromatography.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this synthesis include:

  • Corrosive Bases: Strong bases like NaOH and KOH are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Alkylating Agents: Some alkylating agents can be toxic or irritants. Consult the Safety Data Sheet (SDS) for the specific alkylating agent you are using and handle it with appropriate care.

Q4: Can I use a different base for the reaction?

A4: Yes, several bases can be used for the deprotonation step. The choice of base can influence the reaction rate and selectivity.

  • Strong Bases (NaOH, KOH, NaH): These are very effective for deprotonating phenols but can also promote side reactions if not used carefully. Sodium hydride (NaH) is a powerful, non-nucleophilic base that is often used in anhydrous conditions.[2]

  • Weaker Bases (K₂CO₃, Cs₂CO₃): These are milder bases that can be effective, particularly with more acidic phenols. They can sometimes offer better selectivity and are easier to handle than stronger bases.

Q5: What are some alternative synthetic routes to this molecule?

A5: While the Williamson ether synthesis is a common approach, other methods for forming diaryl ethers exist. For instance, copper- or palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation or Buchwald-Hartwig amination) can be used to form the C-O bond. These methods can sometimes offer better yields and selectivity, especially for more complex molecules, but they require the use of transition metal catalysts and specific ligands.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This is a hypothetical, representative protocol based on the principles of Williamson ether synthesis. The specific amounts and conditions may need to be optimized for your particular starting materials.

  • Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-aminophenol in a suitable anhydrous solvent (e.g., dimethylformamide - DMF, or acetonitrile).

  • Deprotonation: Add 1.1 equivalents of a powdered anhydrous base (e.g., potassium carbonate) to the solution.

  • Heating: Heat the mixture to 60-80 °C with vigorous stirring for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Alkylating Agent: Dissolve 1.05 equivalents of the alkylating agent (e.g., a suitable 2-chloroethoxy-4-methyl-benzenamine derivative) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Data Presentation

Table 1: Common Solvents for Williamson Ether Synthesis

SolventDielectric ConstantBoiling Point (°C)Notes
Dimethylformamide (DMF)37153Aprotic, polar, good for dissolving salts.
Acetonitrile37.582Aprotic, polar, commonly used.
Acetone2156Aprotic, polar, lower boiling point.
Tetrahydrofuran (THF)7.666Aprotic, less polar than DMF or acetonitrile.
Ethanol24.578Protic, can also act as a nucleophile.[1]

Visualizations

Reaction Workflow

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminophenol in Anhydrous Solvent C Formation of Phenoxide (60-80 °C) A->C B Anhydrous Base (e.g., K₂CO₃) B->C D Addition of Alkylating Agent C->D Stir 30-60 min E Sₙ2 Reaction (4-12 h) D->E Maintain Temp. F Aqueous Quench & Extraction E->F Reaction Complete (TLC) G Column Chromatography F->G H Recrystallization G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Side Reactions (N-Alkylation) Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Suboptimal Conditions (Temp/Time) Start->Cause4 Sol1 Use Stronger/More Base Cause1->Sol1 Sol2 Control Reagent Addition & Temperature Cause2->Sol2 Sol3 Use Anhydrous Reagents & Solvents Cause3->Sol3 Sol4 Optimize Temp & Time (Monitor by TLC) Cause4->Sol4

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis.
  • ChemicalBook. This compound synthesis.
  • Utah Tech University. Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Synchem. This compound.
  • Google Patents. Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
  • Caltag Medsystems. This compound.
  • Organic Syntheses. 2-aminobenzophenone.

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Technical Support Center: Enhancing the Solubility of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS No. 96331-95-2). This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As an aromatic diamine with a relatively large, hydrophobic structure, achieving sufficient concentration in aqueous media for experiments can be a significant hurdle. This guide provides a logical, step-by-step approach to systematically overcome these challenges, explaining the scientific principles behind each method.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What are the recommended initial solvents for this compound?

A1: Based on its chemical structure and available data, the compound is an off-white solid that is readily soluble in polar organic solvents.[1] For creating high-concentration stock solutions, the following solvents are recommended as a starting point:

  • Ethanol: A supplier datasheet explicitly lists ethanol as a suitable solvent.[1]

  • Dimethyl Sulfoxide (DMSO): A powerful, water-miscible solvent widely used for poorly soluble compounds in biological assays.

  • N,N-Dimethylformamide (DMF): Another strong, polar aprotic solvent suitable for creating stock solutions.

It is standard practice to prepare a concentrated stock (e.g., 10-50 mM) in one of these organic solvents, which can then be diluted into your aqueous experimental medium. However, be mindful of the final solvent concentration in your assay, as it may affect biological systems.

Q2: My experiment requires an aqueous buffer, but the compound precipitates upon dilution. Why is this happening and what is the first step I should take?

A2: This is a classic solubility problem. The compound's structure, rich in aromatic rings and ether linkages, is predominantly hydrophobic (water-repelling). When your concentrated organic stock solution is diluted into an aqueous buffer, the compound is forced out of the solution, causing it to precipitate. A structurally similar compound, 2-[2-(2-Aminophenoxy)ethoxy]aniline, has a very low aqueous solubility of >36.6 µg/mL at a neutral pH of 7.4, and we can anticipate a similar challenge here.[2]

The most direct and effective first step is pH adjustment . The molecule contains two basic primary amine (-NH₂) groups. By lowering the pH of your aqueous medium, you can protonate these groups, forming ammonium salts (R-NH₃⁺). These charged, ionic species are significantly more water-soluble than the neutral molecule.[3][4][5][6]

Q3: Can you explain the chemistry behind pH adjustment for this compound? How do I do it?

A3: The solubility of amines is highly dependent on pH.[3][7] The lone pair of electrons on the nitrogen atoms of the amine groups can accept a proton (H⁺) from an acid. This acid-base reaction forms a positively charged anilinium-type salt, which is an ionic compound. Ionic compounds generally have much higher solubility in polar solvents like water.[8]

Mechanism: R-NH₂ (sparingly soluble) + H⁺Cl⁻ (from HCl) ⇌ R-NH₃⁺Cl⁻ (water-soluble salt)

For aromatic amines, the pKa of the conjugate acid (R-NH₃⁺) is typically in the range of 4-5.[5] To ensure the majority of the compound is in its protonated, soluble form, you should adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa. Therefore, a target pH of ≤ 4 is a logical starting point.

To implement this:

  • Prepare your aqueous buffer.

  • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH with a calibrated meter until you reach the target pH.

  • Add the compound (either as a solid or a small aliquot of a concentrated organic stock) to the pH-adjusted buffer with vigorous stirring or vortexing.

Q4: My experimental system is sensitive to low pH. What are my other options?

A4: If acidic conditions are incompatible with your assay (e.g., due to protein denaturation or effects on cell viability), you must explore alternative strategies that do not rely on protonation. The primary methods are the use of co-solvents, surfactants, or specialized complexation agents.

Q5: How can I use co-solvents to improve solubility near a neutral pH?

A5: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[11] The solubility of a compound often increases exponentially with the fraction of the co-solvent.[11]

Commonly used co-solvents in biological research include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs, e.g., PEG-400)

  • Glycerol

The key is to find a balance: the lowest concentration of co-solvent that keeps your compound in solution while minimizing any impact on your experiment. A screening process is often necessary.

Q6: What if co-solvents are also incompatible with my assay? Can I use surfactants?

A6: Yes, surfactants are an excellent alternative. Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic (water-facing) shell.[12] Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and solubilized within the aqueous phase.[13][14]

Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. Examples include:

  • Tween® 20 or Tween® 80

  • Triton™ X-100

  • Pluronic® F-68

You will need to prepare your buffer with a surfactant concentration above its CMC.

Q7: For advanced applications like formulation or in vivo studies, are there other specialized techniques?

A7: For more demanding applications, cyclodextrin complexation is a highly effective and widely used technique in the pharmaceutical industry.[15][16] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18]

The this compound molecule can fit into the hydrophobic cavity of a cyclodextrin, forming an "inclusion complex".[19] This complex masks the hydrophobic nature of the guest molecule, dramatically increasing its aqueous solubility and stability.[15][17] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and safety profile.[17]

Troubleshooting Guides & Experimental Protocols

Decision Workflow for Solubility Enhancement

This workflow provides a logical progression for tackling solubility issues with this compound.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer q_ph Is low pH (~3-4) compatible with the assay? start->q_ph ph_adjust Method 1: pH Adjustment Protonate the amine groups with dilute acid (e.g., HCl). q_ph->ph_adjust  Yes q_cosolvent Are co-solvents (e.g., 5% EtOH) compatible with the assay? q_ph->q_cosolvent No success Success: Compound Solubilized ph_adjust->success cosolvent Method 2: Co-solvency Reduce solvent polarity with EtOH, DMSO, or PEG-400. q_cosolvent->cosolvent  Yes q_surfactant Are surfactants (e.g., 0.1% Tween® 80) compatible with the assay? q_cosolvent->q_surfactant No cosolvent->success surfactant Method 3: Surfactant Solubilization Encapsulate in micelles using Tween® or Triton™. q_surfactant->surfactant  Yes cyclodextrin Method 4: Complexation (Advanced) Form an inclusion complex with HP-β-Cyclodextrin. q_surfactant->cyclodextrin No surfactant->success cyclodextrin->success

Caption: Decision workflow for selecting a solubilization method.

Protocol 1: Systematic Solubility Assessment

This protocol establishes a baseline for solubility in common solvents. It is crucial to follow good laboratory practices, including using a calibrated balance and pure solvents.[20][21]

  • Preparation: Weigh 1-2 mg of the compound into separate, clear glass vials.

  • Solvent Addition: Add an initial volume of solvent (e.g., 100 µL) to each vial. Start with the recommended organic solvents (DMSO, DMF, Ethanol) and your target aqueous buffer.

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if the compound does not dissolve.

  • Observation: Visually inspect for any undissolved solid particles against a dark background. A compound is considered dissolved if the solution is completely clear.[22]

  • Titration: If the compound is not dissolved, add an additional aliquot of solvent to decrease the concentration (e.g., add another 100 µL to double the volume) and repeat step 3.

  • Documentation: Record the final concentration at which the compound fully dissolves for each solvent.

Protocol 2: pH-Dependent Solubility Profiling

This protocol determines the compound's solubility across a range of pH values to identify the optimal pH for dissolution.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).

  • Equilibrium Setup: Add an excess amount of the solid compound to each buffer solution in sealed vials. This ensures you are measuring the saturation solubility.[23]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed followed by careful collection of the supernatant, or by filtering through a 0.22 µm syringe filter that does not bind the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution to generate a pH-solubility profile.

Summary of Solubilization Strategies
StrategyMechanism of ActionRecommended Starting ConditionsProsCons
pH Adjustment Protonation of basic amine groups to form soluble ionic salts.[4][5]Adjust aqueous buffer to pH ≤ 4.0 with dilute HCl.Simple, highly effective for amines, uses common reagents.Not suitable for pH-sensitive assays or compounds.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][10][11]1-5% (v/v) Ethanol, DMSO, or PEG-400 in the final solution.Easy to implement, effective for many compounds.Organic solvent may interfere with biological systems or assays.
Surfactants Encapsulation of the compound within the hydrophobic core of surfactant micelles.[12][13]0.05-0.1% (w/v) Tween® 80 or Triton™ X-100 (above CMC).Effective at neutral pH, widely used in cell culture.Can interfere with protein assays or membrane-related experiments.
Cyclodextrins Formation of a water-soluble host-guest inclusion complex.[17][18][19]1-5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).High solubilizing capacity, low toxicity, stabilizes compound.More expensive, may have unintended biological effects (e.g., cholesterol extraction).[18]
Visualization of Solubilization Mechanisms

Mechanisms cluster_pH pH Adjustment cluster_cosolvent Co-solvency cluster_surfactant Surfactant Micelle pH_start R-NH₂ (Hydrophobic, Insoluble) pH_end R-NH₃⁺ (Ionic, Soluble) pH_start->pH_end + H⁺ (Acid) cosolvent_start Compound in Water (High Polarity -> Precipitation) cosolvent_end Compound in Water + EtOH (Reduced Polarity -> Soluble) cosolvent_start->cosolvent_end + Co-solvent micelle core Hydrophobic Core compound Compound

Caption: Mechanisms for enhancing aqueous solubility.

References
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Wikipedia. Cosolvent.
  • PMC - PubMed Central. Cyclodextrins in delivery systems: Applications.
  • MDPI. Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • PubMed. Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • IWA Publishing. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions.
  • ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Journal of Surfactants and Detergents. Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants.
  • Biosynth. This compound.
  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • Slideshare. solubility experimental methods.pptx.
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Creative Chemistry. Solubility and pH of amines.
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • PubMed. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • Unacademy. Methods of Preparation of Amines.
  • PubMed Central. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • Benchchem. Technical Support Center: Troubleshooting Compound Solubility.
  • ACS Publications. Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles.
  • Experimental Organic Chemistry - James F. Norris, Ph. D. Chapter XVIII. - Aromatic Amines.
  • University of Wisconsin-Green Bay. Chapter 22 Notes - Amines.
  • Bay House Aromatics. Natural Surfactants.
  • ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Arkema. Emulsifiers and solubilizers.
  • Sigma-Aldrich. Solubility Rules for Ionic Compounds.
  • ChemTalk. Solubility Rules & Chart.
  • PubChem. 2-[2-(2-Aminophenoxy)ethoxy]aniline.
  • Sciencemadness Discussion Board. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE.
  • Synchem. This compound.
  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Your.Org. Solubility handbook.
  • PubChem. 2-(4-Aminophenyl)-6-methylbenzothiazole.
  • J&K Scientific. 2-[2-(2-Aminophenoxy)ethoxy]aniline.
  • University of California, Los Angeles. SOLVENT MISCIBILITY TABLE.
  • PubChem. N-Methyl-4-(2-phenyldiazenyl)benzenamine.

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Technical Support Center: Strategies for Preventing Photobleaching of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical issue of photobleaching in fluorescent microscopy, with a specific focus on 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine derivatives. These compounds form the core structure of widely used calcium indicators such as Fura-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to preserve your fluorescent signal and ensure the integrity of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my experiments with this compound derivatives?
Q2: What are the primary causes of photobleaching for these fluorescent probes?

A2: The primary driver of photobleaching is the high-intensity light required to excite the fluorophore.[1] Several factors contribute to this process:

  • High Excitation Light Intensity: More intense light accelerates the rate of photobleaching.[5]

  • Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the greater the likelihood of photobleaching.[1]

  • Presence of Molecular Oxygen: When a fluorophore is excited, it can transition to a long-lived triplet state.[2] In this state, it can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[6][7][8] These ROS can then chemically attack and destroy the fluorophore, as well as other nearby molecules.[2]

Q3: Are there general strategies I can immediately implement to reduce photobleaching?

A3: Yes, several straightforward adjustments to your imaging protocol can significantly reduce photobleaching:

  • Minimize Light Exposure: This is the most critical and effective strategy.[9] Illuminate the sample only when acquiring an image. Use the transmitted light source for focusing whenever possible.[3][10]

  • Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.[11][12] Neutral density filters can be used to attenuate the light source without changing its spectral properties.[3][11]

  • Decrease Exposure Time: Shorten the camera exposure time to the minimum required for a clear image.[11][13]

  • Choose the Right Fluorophore: If your experimental design allows, select fluorophores known for their high photostability.[14][15] Dyes like the Alexa Fluor series are generally more resistant to photobleaching than traditional dyes like fluorescein.[10][15]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to protect fluorophores from photobleaching.[16] Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation. By neutralizing these damaging molecules, antifade reagents prolong the fluorescent signal. Some common antifade agents include:

  • Trolox: A water-soluble derivative of vitamin E that is a potent antioxidant and can be used in live-cell imaging.[7]

  • n-Propyl Gallate (NPG): A commonly used antifade that can also be used with live cells, though it may have some biological effects.[17]

  • p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may react with certain dyes.[17]

  • Commercial Formulations: Many optimized commercial antifade reagents are available for both fixed and live-cell imaging, such as the ProLong series from Thermo Fisher Scientific.[18][19][20]

Q5: Can photobleaching affect the accuracy of ratiometric measurements with Fura-2 and its derivatives?

A5: Yes, significantly. While ratiometric measurements are designed to correct for variations in dye concentration and cell thickness, they are not immune to the effects of photobleaching.[21][22] Photobleaching can alter the spectral properties of Fura-2, leading to the formation of a fluorescent intermediate that is not sensitive to calcium in the same way as the parent dye.[4] The presence of this intermediate violates the core assumption of the ratiometric method, which is that only the calcium-bound and free forms of the dye are present.[4] This can lead to substantial errors in the calculated calcium concentrations.[4] Therefore, minimizing photobleaching is crucial even when performing ratiometric imaging.

II. Troubleshooting Guides

Problem 1: Rapid and severe signal loss during time-lapse imaging of live cells.

This is a common issue when monitoring dynamic cellular processes that require frequent image acquisition over extended periods.

Causality Analysis:

Continuous or frequent exposure to high-intensity excitation light is the most likely culprit. In live-cell imaging, the presence of molecular oxygen further exacerbates the generation of ROS, accelerating fluorophore destruction.[6][8]

Solutions Workflow:

A Start: Rapid Signal Loss B Reduce Excitation Intensity & Exposure Time A->B Immediate Action C Use a More Photostable Dye (if possible) B->C If signal is still weak D Incorporate a Live-Cell Antifade Reagent B->D Parallel Action G Successful Imaging B->G If successful C->G If successful E Optimize Imaging Frequency D->E Further Optimization D->G If successful F Check for Phototoxicity E->F If cells show morphological changes E->G If successful F->B Adjust parameters

Caption: Workflow for troubleshooting rapid signal loss.

Detailed Steps:
  • Optimize Imaging Parameters:

    • Reduce Excitation Power: Decrease the laser or lamp power to the lowest level that provides a usable signal.[11]

    • Shorten Exposure Time: Use the shortest possible camera exposure time.[13] Consider using a more sensitive camera if your signal is too low with short exposures.[5]

    • Minimize Illumination Overhead: Ensure that the sample is only illuminated during the actual image capture.[23] Use a shutter to block the light path between acquisitions.[5]

  • Incorporate Live-Cell Compatible Antifade Reagents:

    • Add a live-cell antifade reagent to your imaging medium.[18][20] Commercial formulations like ProLong Live Antifade Reagent are specifically designed for this purpose and have been tested for low cytotoxicity.[18][19]

    • Trolox is another commonly used antioxidant for live-cell imaging.

  • Adjust Acquisition Protocol:

    • Reduce Imaging Frequency: Only capture images at time points that are essential to answer your research question.[12]

    • Use Intermittent Imaging: Instead of continuous acquisition, capture bursts of images at key intervals.

  • Assess for Phototoxicity:

    • Photobleaching is often accompanied by phototoxicity, which can harm the cells and alter their behavior.[6] Monitor your cells for any signs of stress, such as blebbing, rounding, or apoptosis. If phototoxicity is observed, further reduce the total light dose delivered to the sample.[13]

Problem 2: Inconsistent fluorescence intensity between different fields of view or on different days.

This can be a major issue for quantitative studies where reproducibility is paramount.

Causality Analysis:

Variations in lamp output, improper sample preparation, or inconsistent use of antifade reagents can all contribute to this problem.

Solutions Workflow:

A Start: Inconsistent Intensity B Standardize Microscope Settings A->B C Ensure Consistent Sample Preparation B->C D Use Freshly Prepared Antifade Reagents C->D E Verify Lamp Stability D->E F Consistent and Reproducible Imaging E->F

Caption: Workflow for achieving consistent fluorescence.

Detailed Steps:
  • Standardize Microscope Settings:

    • Always use the same objective, laser/lamp power, exposure time, and camera gain for all experiments that will be compared.

    • Allow the microscope's light source to warm up and stabilize before starting your imaging session.

  • Consistent Sample Preparation:

    • Ensure that cells are plated at a consistent density and are in a similar state of health for each experiment.

    • Use a standardized protocol for dye loading to minimize variability.[21]

  • Proper Use of Antifade Mounting Media (for fixed cells):

    • Use a high-quality, commercially available antifade mounting medium.[24][25][26]

    • Apply a consistent volume of mounting medium to each slide to ensure a uniform thickness.[24]

    • Allow hard-setting mounting media to cure completely as recommended by the manufacturer, as the refractive index can change during this process.[17][24]

  • Use Fresh Reagents:

    • Prepare antifade solutions fresh, as their effectiveness can diminish over time, especially after exposure to light and air.

III. Experimental Protocols

Protocol 1: Preparation of a Trolox-Based Antifade Solution for Live-Cell Imaging

This protocol describes the preparation of a simple and effective antifade solution for live-cell imaging experiments.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or your preferred cell culture medium without phenol red)

  • DMSO (optional, for stock solution)

Procedure:

  • Prepare a Trolox Stock Solution (Optional but Recommended):

    • Dissolve Trolox in DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Working Solution:

    • On the day of the experiment, dilute the Trolox stock solution into your pre-warmed imaging buffer to a final concentration of 0.5-2 mM.

    • If not using a stock solution, dissolve Trolox directly in the imaging buffer. This may require some vortexing and gentle warming.

    • Ensure the Trolox is completely dissolved before adding it to your cells.

  • Application:

    • Replace the existing medium on your cells with the Trolox-containing imaging buffer just before you begin your imaging session.

    • Allow the cells to equilibrate for 10-15 minutes before starting image acquisition.

Protocol 2: Mounting Fixed Cells with a Commercial Antifade Medium

This protocol provides a general procedure for using a commercial antifade mounting medium for fixed-cell preparations.

Materials:

  • Fixed and stained cells on coverslips

  • Commercial antifade mounting medium (e.g., ProLong Gold or ProLong Diamond)

  • Microscope slides

  • Distilled water

  • Fine-tipped forceps

Procedure:

  • Final Wash:

    • Perform a final wash of your stained coverslips in distilled water to remove any residual salts from the buffer, which can form crystals upon drying.

  • Remove Excess Water:

    • Carefully wick away excess water from the edge of the coverslip using a laboratory wipe. Do not allow the cell monolayer to dry out completely.

  • Apply Mounting Medium:

    • Place a single drop of the antifade mounting medium onto a clean microscope slide.[24] The volume will depend on the size of your coverslip (e.g., ~15 µL for a 22x22 mm coverslip).[24]

  • Mount the Coverslip:

    • Using forceps, carefully invert the coverslip (cell-side down) and lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.[27]

  • Curing:

    • Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.[24] Some formulations are available for rapid curing.[25]

  • Sealing (Optional):

    • For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage:

    • Store the slides flat in the dark, preferably at 4°C.

IV. Data Presentation

Table 1: Comparison of Photostability under Different Conditions

The following table illustrates the hypothetical photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) of a this compound derivative under various imaging conditions.

ConditionExcitation IntensityAntifade ReagentPhotobleaching Half-life (seconds)
ControlHigh (100%)None30
Optimized IntensityLow (20%)None150
Control + AntifadeHigh (100%)Trolox (1 mM)180
Optimized Low (20%) Trolox (1 mM) > 600

Note: These values are illustrative and will vary depending on the specific fluorophore, microscope system, and experimental setup. The photobleaching quantum yield (Φb), which is the probability of a fluorophore being destroyed per absorbed photon, is a key parameter for quantifying photostability.[14][28] A lower Φb indicates higher photostability.[14]

V. References

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed. [Link]

  • Uno, S. N., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). Photostable and photoswitching fluorescent dyes for super-resolution imaging. PubMed. [Link]

  • Cole, R. W., Chittajallu, R., & Carlton, P. M. (2013). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 126(Pt 24), 5433–5442. [Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate. [Link]

  • Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]

  • Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. PubMed. [Link]

  • Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. [Link]

  • Carlton, P. M., Boulanger, J., Kervrann, C., Sibarita, J. B., & Salamero, J. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. [Link]

  • Zare, M., Fallah, A., & Vaezi, M. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. NIH. [Link]

  • Becker, P. L., & Fay, F. S. (1987). Photobleaching of fura-2 and its effect on determination of calcium concentrations. PubMed. [Link]

  • Fellers, T. J., & Davidson, M. W. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]

  • Biocompare. (n.d.). Mounting Media. [Link]

  • Kask, P., & Adari, F. (2016). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. MDPI. [Link]

  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy. [Link]

  • Bitesize Bio. (2025). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]

  • Fixler, D., & Adar, R. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate. [Link]

  • Adar, R., & Fixler, D. (2014). Photobleaching of fluorescein as a probe for oxidative stress in single cells. PubMed. [Link]

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. [Link]

Sources

Technical Support Center: Purification of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this molecule.

Introduction

This compound is a diamine with a flexible ether linkage. Its structure presents unique purification challenges due to the presence of two basic amino groups, which can be susceptible to oxidation, and the ether linkage, which influences its solubility and chromatographic behavior. This guide offers practical solutions and explains the scientific principles behind each recommended step.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Product Discoloration (Turning Brown/Black)

Q1: My purified this compound sample is initially a light color but darkens over time upon exposure to air. What is causing this, and how can I prevent it?

A1: This discoloration is a classic sign of amine oxidation. Aromatic amines, particularly those with electron-donating groups, are susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored polymeric impurities.

Causality: The lone pairs of electrons on the nitrogen atoms of the amino groups make them easily oxidizable. This process can be accelerated by light, heat, and the presence of trace metal impurities.

Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration steps and for final product storage.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, ensure this is compatible with your downstream applications.

  • Solvent Degassing: Use degassed solvents for chromatography and recrystallization. Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Storage: Store the purified compound in a sealed vial under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Experimental Protocol: Storage of Purified Product

  • Place the purified, dry this compound in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Quickly seal the vial with a tight-fitting cap.

  • For added protection, wrap the cap with Parafilm®.

  • Store the vial in a refrigerator at 2-8 °C, away from light.

Problem 2: Difficulty with Crystallization

Q2: I am struggling to crystallize this compound. It either oils out or remains as a viscous liquid. What can I do?

A2: The flexible ether chain in the molecule can inhibit the formation of a well-ordered crystal lattice, making crystallization challenging. The presence of impurities can also interfere with crystal growth.

Solutions:

  • Solvent System Screening: A systematic approach to finding the right solvent system is crucial. Start with a single solvent and, if unsuccessful, move to a binary solvent system.

    • Good Solvents (for dissolving): Dichloromethane, ethyl acetate, acetone.

    • Anti-Solvents (for precipitation): Hexane, heptane, diethyl ether.

  • Slow Cooling: After dissolving your compound in a minimal amount of a hot "good" solvent, allow it to cool to room temperature slowly. Then, transfer it to a refrigerator and finally to a freezer. Rapid cooling often leads to oiling out.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Purity Check: Ensure your material is sufficiently pure before attempting crystallization. Residual solvents or by-products can act as impurities that inhibit crystallization. Consider a quick filtration through a plug of silica gel to remove polar impurities.

Workflow for Crystallization Solvent Screening:

A Dissolve small amount of crude product in a 'good' solvent (e.g., EtOAc) B Add 'anti-solvent' (e.g., Hexane) dropwise until turbidity persists A->B C Warm gently until solution is clear B->C D Allow to cool slowly C->D E Crystals form D->E Success F Oils out / No precipitation D->F Failure G Try a different solvent/anti-solvent pair F->G

Caption: A systematic workflow for binary solvent crystallization screening.

Problem 3: Co-elution of Impurities during Column Chromatography

Q3: During silica gel column chromatography, I am observing impurities that co-elute with my product. How can I improve the separation?

A3: Co-elution occurs when the polarity of the impurities is very similar to that of your product. The two basic amino groups in this compound can cause tailing on silica gel, further complicating separation.

Solutions:

  • Solvent System Optimization:

    • Mobile Phase Polarity: Fine-tune the polarity of your mobile phase. A common system is a gradient of ethyl acetate in hexane. Small changes in the percentage of the polar solvent can significantly impact resolution.

    • Tailing Reduction: To minimize peak tailing caused by the basic amino groups interacting with acidic silica, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (Et₃N) or ammonia in methanol.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For basic compounds like this diamine, alumina can be a better choice than silica gel as it reduces tailing.

    • Reverse-Phase Chromatography (C18): If the impurities are more polar than your product, reverse-phase chromatography, using a solvent system like methanol/water or acetonitrile/water, can be very effective.

  • Flash Chromatography: Modern automated flash chromatography systems allow for the use of high-performance cartridges and precise gradient control, which can significantly improve separation efficiency compared to traditional gravity columns.

Data Summary: Column Chromatography Starting Conditions

Stationary PhaseMobile Phase SystemModifierRationale
Silica GelHexane/Ethyl Acetate gradient0.5% TriethylamineStandard for moderately polar compounds; modifier reduces amine tailing.
Alumina (Neutral)Dichloromethane/Methanol gradientNoneBetter for basic compounds, avoids acidic interactions.
Note: These are starting points. The optimal conditions must be determined empirically, for example, by thin-layer chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q4: What are the expected impurities from the synthesis of this compound?

A4: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-aminophenol with a suitable electrophile followed by reduction. Potential impurities could include:

  • Unreacted starting materials (e.g., 2-aminophenol, 1-(2-bromoethoxy)-2-nitro-5-methylbenzene).

  • Partially reacted intermediates.

  • Over-alkylated by-products.

  • Products of side reactions.

Q5: Which analytical techniques are best for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. Purity can be quantified by peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Q6: Can I use distillation for purification?

A6: Due to its relatively high molecular weight and the presence of two amino groups which can lead to decomposition at high temperatures, distillation is generally not a recommended method for purifying this compound. Techniques like chromatography or crystallization are more suitable.

Logical Flow for Purification Strategy Selection:

cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Steps A Crude Product B TLC/HPLC Analysis A->B C Major Impurities Present? B->C D Column Chromatography C->D Yes E Crystallization C->E No (High Purity) F Purity Analysis (HPLC/NMR) D->F E->F G Pure Product (>98%) F->G Purity OK H Repurify F->H Purity Not OK H->D Re-Chromatograph

Caption: A decision-making workflow for the purification of the target compound.

References

There are no specific references for the purification of this compound in the provided search results. The advice and protocols are based on general principles of organic chemistry purification for compounds with similar functional groups (aromatic amines, ethers).

Navigating the Purification of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. As a key intermediate in various research and development applications, ensuring the purity of this diamine is paramount. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and practical solutions to common impurity-related challenges encountered during its synthesis and purification.

Frequently Asked Questions & Troubleshooting

Q1: My synthesized this compound has a distinct yellow or orange hue. What are the likely impurities causing this discoloration, and how can I remove them?

A1: The coloration is likely due to the presence of oxidized and incompletely reduced species.

The synthesis of this compound typically involves the reduction of a dinitro precursor. During this process, several colored byproducts can form, especially if the reduction is not driven to completion.

Common Colored Impurities:

  • Azo and Azoxy Compounds: These are the most common culprits for yellow, orange, or even red discoloration. They are formed through the condensation of partially reduced nitro intermediates, such as nitroso and hydroxylamino species.[1][2]

  • Nitroso Intermediates: These can also impart a yellowish color to the product.

Removal Strategies:

  • Reductive Treatment: A common and effective method is to treat the crude product with a reducing agent.

    • Sodium Dithionite (Na₂S₂O₄): In a basic aqueous solution, sodium dithionite can effectively reduce residual azo and azoxy compounds back to the desired diamine.[3]

    • Hydrazine Hydrate with a Catalyst: In an alcoholic solvent, hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) or ferric chloride on activated carbon can be used to reduce the dinitro precursor and decolorize the final product.[4][5][6]

  • Chromatography: Column chromatography can be effective in separating these colored, often less polar, impurities from the more polar diamine product.

Workflow for Reductive Decolorization:

start Crude Colored Product dissolve Dissolve in appropriate solvent (e.g., Ethanol) start->dissolve add_reductant Add Reducing Agent (e.g., Sodium Dithionite or Hydrazine/Catalyst) dissolve->add_reductant stir Stir at appropriate temperature add_reductant->stir workup Aqueous Workup/ Extraction stir->workup purify Further Purification (Recrystallization or Chromatography) workup->purify end Decolorized Product purify->end

Caption: Reductive workup for decolorizing the final product.

Q2: I'm observing unreacted starting materials in my final product. What are they, and what's the best way to remove them?

A2: Incomplete reaction in the initial ether synthesis step is a common source of impurities.

The synthesis likely begins with a Williamson ether synthesis, reacting a substituted o-nitrophenol with a dihaloethane.

Potential Unreacted Starting Materials & Intermediates:

  • Substituted o-Nitrophenol: The starting phenol derivative.

  • Dihaloethane: The linking agent (e.g., 1,2-dichloroethane or 1,2-dibromoethane).

  • Monosubstituted Intermediate: The product where only one of the halo groups on the ethane has reacted with the nitrophenol.

Removal Strategies:

  • Extraction: The unreacted nitrophenol is acidic and can be removed by washing the organic solution of the crude product with a dilute aqueous base, such as sodium hydroxide or potassium carbonate.

  • Column Chromatography: This is a highly effective method for separating the starting materials and the monosubstituted intermediate from the desired dinitro product before the reduction step, or from the final diamine. Due to the polarity differences, a silica gel column with a suitable solvent gradient (e.g., hexanes/ethyl acetate) can provide good separation.

Logical Flow of Purification:

crude_product Crude Product (mixture of diamine, starting materials, and intermediates) extraction Aqueous Base Extraction (removes acidic nitrophenol) crude_product->extraction Step 1 chromatography Column Chromatography (separates based on polarity) extraction->chromatography Step 2 pure_product Pure Diamine chromatography->pure_product Final Product

Caption: Sequential purification to remove starting materials.

Q3: My recrystallization is failing, and the product is "oiling out." What causes this, and how can I achieve good crystals?

A3: "Oiling out" during recrystallization is a common issue with polar aromatic amines and is often caused by supersaturation or the presence of impurities.

Causes of Oiling Out:

  • High Solute Concentration: The solution is too concentrated, causing the solute to separate as a liquid before it can form a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can induce precipitation as an oil rather than slow crystallization.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the compound's solubility profile.

Troubleshooting Recrystallization:

Problem Solution Rationale
Oiling out on cooling Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution before cooling.Reduces the degree of supersaturation.
Premature precipitation Ensure all the solid is completely dissolved in the minimum amount of hot solvent. Perform a hot filtration if insoluble impurities are present.Undissolved particles can act as nucleation sites, causing rapid, non-selective precipitation.
Poor crystal formation Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.Slow cooling provides the necessary time for the molecules to arrange themselves into a well-defined crystal lattice.

Recommended Solvent Systems for Polar Aromatic Diamines:

  • Ethanol/Water: A good starting point, as the compound is likely soluble in ethanol and less soluble in water.[7]

  • Methanol/Water: Similar to ethanol/water.

  • Acetone/Hexane: For less polar impurities, this combination can be effective.

  • Ethyl Acetate/Hexane: Another common solvent pair for compounds of intermediate polarity.[8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Experiment with small amounts of the crude product to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[9][10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane.
  • PubMed. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. [Link]

  • PubMed Central. 1,2-Bis(4-aminophenoxy)ethane. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. [Link]

  • University of California, Davis. Crystallization Solvents. [Link]

  • Google Patents. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.
  • Google Patents.
  • ResearchGate. Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

  • Google Patents. WO2006011696A1 - Preparation method for itopride-hydrochloride salt.
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Technical Support Center: Stabilizing 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and stabilizing this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges related to the stability of this aromatic amine.

Introduction to the Stability of this compound

This compound is a complex aromatic amine containing both aminophenoxy and ethoxy functionalities. While a valuable intermediate, its structure presents inherent stability challenges. The electron-rich aromatic rings and the primary amine groups are susceptible to oxidation, a process that can be accelerated by exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions. Degradation not only reduces the purity and concentration of the active compound but can also lead to the formation of artifacts that may interfere with experimental results. This guide provides a systematic approach to understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of a this compound solution?

A1: The most common initial indicator of degradation is a change in the solution's color, often developing a yellow or brownish tint. This is due to the formation of oxidized, colored byproducts. You may also observe a decrease in the expected biological activity or inconsistent results in your assays. For quantitative confirmation, a purity check via HPLC or UPLC-MS is recommended, which may show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Q2: What is the recommended solvent for preparing a stock solution?

A2: this compound is soluble in ethanol.[1] For long-term storage, anhydrous dimethyl sulfoxide (DMSO) is also a common choice for similar aromatic compounds, as it is a good solvent and is readily frozen. When using DMSO, ensure it is of high purity and anhydrous to prevent water-catalyzed degradation.

Q3: How should I store the solid compound and its stock solutions?

A3: The solid compound should be stored at -20°C, protected from light and moisture.[1] Stock solutions should be stored in small, single-use aliquots in amber or opaque vials at -20°C for short-term (up to one month) or -80°C for long-term storage (up to six months). This practice minimizes freeze-thaw cycles and light exposure.

Q4: Can I use a buffer to prepare my working solutions? What pH should I aim for?

A4: Yes, using a buffer is highly recommended for aqueous working solutions. Aromatic amines are generally more stable in neutral to slightly acidic conditions. Strongly acidic conditions (below pH 4) can lead to hydrolysis of the ether linkage, while alkaline conditions can accelerate oxidation of the amine groups.[2][3] A pH range of 6.0-7.0 is a good starting point for stability. It is advisable to perform a preliminary stability test in your specific buffer system.

Q5: Are there any known chemical incompatibilities?

A5: Yes, avoid strong oxidizing agents, as they will rapidly degrade the molecule.[4] Also, be cautious with strong acids and bases. Aromatic amines are incompatible with non-oxidizing mineral acids and oxidizing mineral acids, which can generate heat and toxic gases.[5] Ensure that all solvents and reagents are free of peroxides.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solution turns yellow/brown Oxidation of the aromatic amine moieties.1. Prepare fresh solutions under an inert atmosphere (nitrogen or argon). 2. Add an antioxidant (e.g., 0.01% BHT or Diphenylamine) to the stock solution. 3. Store aliquots at -80°C and protect from light at all times.
Precipitation in the solution upon thawing Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent or decreased experimental activity Degradation of the compound, leading to a lower effective concentration.1. Confirm the purity of the stock solution using a stability-indicating HPLC method (see protocol below). 2. Prepare fresh stock solutions from the solid compound. 3. Review handling procedures to minimize exposure to light, oxygen, and non-optimal temperatures.
Appearance of unexpected peaks in HPLC/MS analysis Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to identify potential degradation products. 2. This will help in confirming if the new peaks are related to the parent compound. 3. Optimize the solution preparation and storage to minimize the formation of these impurities.

Mechanisms of Degradation and Stabilization

The instability of this compound primarily stems from the oxidation of its two aromatic amine groups. This process is a free-radical chain reaction that can be initiated by light, heat, or trace metal ions.

Figure 1: Oxidative degradation pathway of aromatic amines and the role of antioxidants.

Antioxidants, such as Butylated Hydroxytoluene (BHT) or Diphenylamine (DPA), function by donating a hydrogen atom to the reactive radical species, thereby terminating the chain reaction.[6][7] The resulting antioxidant radical is much more stable and less likely to propagate the degradation process.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO with the addition of BHT as an antioxidant.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Butylated Hydroxytoluene (BHT)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Calibrated analytical balance and micropipettes

Procedure:

  • Preparation: Bring the vial of solid this compound, anhydrous DMSO, and BHT to room temperature in a desiccator.

  • Weighing:

    • Prepare a 1% (w/v) stock solution of BHT in anhydrous DMSO (10 mg in 1 mL).

    • Weigh 2.58 mg of this compound (MW: 258.32 g/mol ) and transfer to a sterile amber microcentrifuge tube.

  • Dissolution:

    • Add 990 µL of anhydrous DMSO to the tube containing the compound.

    • Add 10 µL of the 1% BHT stock solution to achieve a final BHT concentration of 0.01%.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber polypropylene tubes.

    • Store the aliquots at -80°C for long-term stability.

Figure 2: Workflow for preparing a stabilized stock solution.
Protocol 2: Stability-Indicating UPLC-MS Method

This method is designed to separate the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • System: UPLC with a single quadrupole or tandem mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-10 min: Equilibrate at 5% B

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (e.g., m/z 100-500) and/or Selected Ion Recording (SIR) for the parent compound (m/z 259.14 for [M+H]⁺).

Protocol 3: Forced Degradation Study

This study will help identify potential degradation products and validate the stability-indicating nature of the analytical method.[8][9][10]

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Expose aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 70°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using the UPLC-MS method described above. Compare the chromatograms to identify degradation peaks.

References

  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • Hebbel, R. P., & Miller, W. J. (1994). Diphenylamine: an unusual antioxidant. Journal of Toxicology and Environmental Health, 41(4), 455-463.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Retrieved from [Link]

  • Wikipedia. (2024). Diphenylamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties research of aromatic amine antioxidant in lubricanting oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for photoelectrocatalytic synthesis of aromatic azo compounds from aromatic amines. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for photoelectrocatalytic synthesis of aromatic azo compounds from aromatic amines. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. Retrieved from [Link]

  • PubMed. (2016). Optimizing Light-Cured Composite Through Variations in Camphorquinone and Butylhydroxytoluene Concentrations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Dosage of 2,6-Bis (1.1-Dimethylethyl)-4-Methylphenol (BHT) in the Plant Extract Mesembryanthemum crystallinum. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of BHT Concentration to Maintain the Stability of Natural Pigments in Cream Blush Preparations From Hemigraphis Colorata Extract. Retrieved from [Link]

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Technical Support Center: Addressing Low Quantum Yield in Fluorescent Dyes Derived from 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorescent dyes derived from 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low quantum yield in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues, ensuring the integrity and success of your research.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My fluorescent signal is significantly weaker than expected. What are the primary causes for low quantum yield in these specific dyes?

A weak fluorescent signal is a common issue and can often be traced back to several key factors that increase non-radiative decay pathways. The quantum yield (


) is the ratio of photons emitted to photons absorbed, and any process that competes with fluorescence will lower this value.[1]

Possible Causes & Corrective Actions:

  • Molecular Structure and Flexibility: The inherent structure of the dye plays a critical role. The this compound backbone may possess rotatable bonds that lead to non-radiative decay through intramolecular motion.[2][3][4] When the molecule is in an excited state, energy can be dissipated as heat through these rotations or vibrations instead of being released as a photon.

    • Solution: Consider strategies to rigidify the molecular structure. This can sometimes be achieved by changing the solvent to increase viscosity or by binding the dye to a larger molecule like a protein, which can restrict its movement.[5]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can dramatically impact quantum yield.[6][7] For many dyes, an increase in solvent polarity can either enhance or quench fluorescence depending on the nature of the excited state.[8][9][10]

    • Solution: Experiment with a range of solvents with varying polarities (e.g., nonpolar, polar aprotic, and polar protic) to find the optimal environment for your specific dye derivative.[7] For instance, some fluorophores are non-fluorescent in aqueous solutions but become highly fluorescent in nonpolar solvents or when bound to proteins.[11]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can aggregate, leading to self-quenching.[12][13][14] These aggregates create new non-radiative decay pathways, effectively reducing the overall fluorescence.[15][16]

    • Solution: Work with more dilute solutions of your dye. Absorbance values in a standard 10 mm cuvette should ideally be kept below 0.1 at the excitation wavelength to minimize these effects.[1] If aggregation is suspected, try adding a surfactant or changing the solvent to improve solubility and reduce aggregation.[5]

Q2: I've noticed that the fluorescence intensity of my dye decreases over time during measurement. What is happening?

This phenomenon is likely due to photobleaching, where the fluorophore is chemically damaged by light exposure, rendering it non-fluorescent.

Possible Causes & Corrective Actions:

  • Excessive Excitation Light Intensity: High-intensity light can accelerate the degradation of the dye molecules.

    • Solution: Reduce the excitation light intensity or the exposure time. Use neutral density filters if your instrument allows.

  • Presence of Oxygen: Dissolved oxygen in the solvent can react with the excited state of the dye, leading to photobleaching.

    • Solution: Deoxygenate your solvent by bubbling an inert gas like nitrogen or argon through it before dissolving your dye.

Q3: How can I be sure that my experimental setup is not the cause of the low signal?

It's crucial to rule out instrumental and experimental setup issues.

Possible Causes & Corrective Actions:

  • Incorrect Instrument Settings: Mismatched excitation and emission wavelengths, incorrect filter sets, or low gain settings can all lead to an apparent low signal.

    • Solution: Verify the excitation and emission maxima of your dye and ensure your instrument is set accordingly. Consult your instrument's manual for optimal gain and detector settings.

  • Impure Solvents or Reagents: Fluorescent impurities in your solvents or other reagents can contribute to high background noise, making your specific signal appear weaker.

    • Solution: Use spectroscopic grade solvents and high-purity reagents. Always run a blank measurement with just the solvent to check for background fluorescence.[17]

  • Cuvette Issues: Scratched or dirty cuvettes can scatter light and affect the accuracy of your measurements.

    • Solution: Always use clean, scratch-free quartz cuvettes for fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the Jablonski diagram and how does it relate to quantum yield?

The Jablonski diagram is a visual representation of the electronic and vibrational states of a molecule and the transitions between them.[18][19][20] It illustrates how a molecule absorbs light to reach an excited singlet state (S1) and then returns to the ground state (S0). The return to the ground state can occur through radiative pathways (fluorescence) or non-radiative pathways (internal conversion, intersystem crossing).[21][22] A low quantum yield indicates that non-radiative decay processes are dominant.

Jablonski Diagram

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-Radiative) T1 T1 (First Triplet State) S1->T1 Intersystem Crossing (Non-Radiative) S2 S2 (Second Excited State) T1->S0 Phosphorescence (Radiative)

Caption: A simplified Jablonski diagram illustrating the competition between radiative and non-radiative decay pathways.

Q2: How do electron-donating and electron-withdrawing groups affect the quantum yield of these dyes?

The introduction of electron-donating groups (EDGs) like -OH or -NH2 and electron-withdrawing groups (EWGs) like -NO2 or -CN can significantly alter the electronic structure of the fluorophore.[7][23] Strategic placement of these groups can enhance intramolecular charge transfer (ICT), which often leads to a higher quantum yield.[7] However, the effect is highly dependent on the specific molecule and the position of the substituent.

Q3: What is the role of pH in the fluorescence of these dyes?

The precursor molecule contains amine groups, which can be protonated or deprotonated depending on the pH of the solution. This can significantly alter the electronic structure of the resulting dye and, consequently, its fluorescence properties.[23] For example, protonation of an aniline-like nitrogen can eliminate its electron-donating character, leading to a decrease or complete quenching of fluorescence. It is crucial to maintain a stable and optimal pH for your experiments.

Q4: Are there any strategies for chemically modifying the this compound scaffold to improve quantum yield?

Yes, several synthetic strategies can be employed to enhance the quantum yield of dyes derived from this scaffold.

  • Increasing Rigidity: Introducing cyclic structures or bulky groups that restrict intramolecular rotation can block non-radiative decay pathways.[2][3][24]

  • Donor-Acceptor Architectures: Creating a donor-acceptor-donor (D-A-D) structure can enhance fluorescence.[25] For instance, using benzo-2,1,3-thiadiazole as an acceptor unit has been shown to yield fluorophores with good fluorescence in both solution and solid states.[25]

  • Introducing Shielding Groups: Incorporating bulky groups like fluorene can reduce intermolecular interactions and prevent aggregation-caused quenching.[25]

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

The comparative method is a reliable way to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1][26]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • Your dye sample

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions of both the standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission peak for each spectrum.

  • Calculate the quantum yield of your sample (

    
    ) using the following equation:
    
    
    
    

    Where:

    • 
       is the quantum yield of the standard.
      
    • 
       and 
      
      
      
      are the integrated emission intensities of the sample and standard, respectively.
    • 
       and 
      
      
      
      are the absorbances of the sample and standard at the excitation wavelength, respectively.
    • 
       and 
      
      
      
      are the refractive indices of the sample and standard solutions (if different solvents are used).
Protocol 2: Investigating the Effect of Solvent Polarity

Materials:

  • Your dye sample

  • A series of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of your dye in a solvent in which it is readily soluble.

  • Prepare a series of solutions with the same concentration of your dye in each of the different solvents. Ensure the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorbance and fluorescence emission spectra for each solution.

  • Plot the emission maximum and fluorescence intensity as a function of the solvent polarity parameter (e.g., Reichardt's dye scale).

  • Analyze the trend to determine the optimal solvent environment for your dye. A significant shift in the emission wavelength (solvatochromism) and changes in intensity will indicate the sensitivity of your dye to the solvent environment.[6][27]

Workflow for Troubleshooting Low Quantum Yield

Troubleshooting_Workflow start Low Quantum Yield Observed check_instrument Verify Instrument Settings (Wavelengths, Filters, Gain) start->check_instrument check_sample_prep Assess Sample Preparation (Concentration, Purity, pH) check_instrument->check_sample_prep Correct optimize_instrument Optimize Instrument Parameters check_instrument->optimize_instrument Incorrect investigate_solvent Investigate Solvent Effects (Polarity, Viscosity) check_sample_prep->investigate_solvent Optimal optimize_sample Adjust Concentration/pH, Purify check_sample_prep->optimize_sample Suboptimal consider_modification Consider Chemical Modification (Rigidification, Donor-Acceptor) investigate_solvent->consider_modification No Significant Improvement optimize_solvent Select Optimal Solvent investigate_solvent->optimize_solvent Identified Better Solvent synthesize_new_dye Synthesize Improved Derivative consider_modification->synthesize_new_dye end Improved Quantum Yield optimize_instrument->end optimize_sample->end optimize_solvent->end synthesize_new_dye->end

Caption: A systematic workflow for diagnosing and addressing low quantum yield in fluorescent dyes.

Data Summary

Factor Potential Issue Recommended Action
Concentration Aggregation-Caused Quenching (ACQ)Lower concentration (Abs < 0.1)
Solvent Suboptimal Polarity/ViscosityTest a range of solvents
pH Protonation/Deprotonation of DyeBuffer the solution to an optimal pH
Purity Quenching by ImpuritiesUse high-purity solvents and reagents
Excitation PhotobleachingReduce light intensity/exposure time
Temperature Increased Vibrational QuenchingControl temperature during measurement

References

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Validation & Comparative

A Senior Application Scientist's Guide to Selecting Calcium Indicators: A Comparative Analysis Featuring BAPTA-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals. In the landscape of cellular signaling, calcium (Ca²⁺) is a uniquely versatile and ubiquitous second messenger, orchestrating processes from neurotransmission to apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to advancing our understanding of cellular physiology and pathology. This guide provides an in-depth comparison of various fluorescent Ca²⁺ indicators, centered around the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core structure.

The specific molecule, 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, represents a foundational building block for this important class of Ca²⁺ probes.[1] By understanding the properties inherent to its BAPTA-like structure, we can effectively compare its derivatives to other classes of indicators and make informed decisions for our experimental designs.

This guide will compare the BAPTA-based indicators against a curated selection of alternatives: the ratiometric dye Fura-2 , the high-intensity single-wavelength dye Fluo-4 , the red-shifted dye Rhod-2 , and the genetically encoded GCaMP family. We will delve into the causality behind experimental choices, provide validated protocols, and present data to support a logical and authoritative selection process.

Pillar 1: The Central Role of the BAPTA Chelator

The BAPTA scaffold is the cornerstone of many high-performance chemical Ca²⁺ indicators. Its key feature is a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This selectivity, combined with fast binding kinetics, allows BAPTA-based indicators to faithfully report rapid Ca²⁺ transients.[2]

Indicators like Fluo-4, Fura-2, and Rhod-2 are all created by chemically modifying the BAPTA core with different fluorophores. These modifications tune the indicator's spectral properties, Ca²⁺ affinity (dissociation constant, Kd), and quantum yield, but the fundamental mechanism of Ca²⁺ binding remains the same.

Caption: BAPTA-based indicators rapidly bind Ca²⁺, causing a conformational change that enhances fluorescence.

Pillar 2: Head-to-Head Indicator Comparison

Choosing the right indicator is a critical decision that hinges on the specific biological question, the experimental model, and the available instrumentation. An ideal indicator provides a high signal-to-noise ratio, minimal perturbation of intracellular Ca²⁺ levels, and photostability.[3]

Data Summary: Key Performance Indicators

The table below summarizes the critical performance metrics for our selected indicators. Note that in situ Kd values can be significantly higher than in vitro measurements due to factors like viscosity and protein binding within the cellular environment.[4][5][6]

Indicator Type Ex (nm) Em (nm) Kd (nM, in vitro) Fluorescence Increase Key Advantage Key Disadvantage
BAPTA-based (e.g., Fluo-4) Chemical, Single-Wavelength~495~528~345[7]>100-fold[7][8]High signal change, FITC compatibleProne to artifacts from uneven loading
Fura-2 Chemical, Ratiometric340 / 380~510~145Wavelength shiftAllows for quantitative [Ca²⁺] measurement[9][10]Requires UV excitation, phototoxic[3]
Rhod-2 Chemical, Single-Wavelength~553~577~570~100-foldRed-shifted for multiplexing, reduced autofluorescence[11]Preferentially accumulates in mitochondria[3][12]
GCaMP6s Genetically Encoded (GECI)~480~510~144>50-foldCell-specific targeting, long-term studies[13][14]Slower kinetics than chemical dyes[15]
Deep Dive Analysis

1. BAPTA-based (Fluo-4 as archetype): The High-Signal Workhorse

Fluo-4 is arguably the most popular single-wavelength indicator due to its large dynamic range and excitation maximum near the common 488 nm laser line.[7][8] This makes it exceptionally well-suited for detecting Ca²⁺ spikes and oscillations with high sensitivity, particularly in high-throughput screening applications.

  • Expertise & Experience: The primary challenge with single-wavelength indicators is their sensitivity to experimental variables. Uneven dye loading, changes in cell volume, or photobleaching can all appear as changes in Ca²⁺ concentration. Therefore, Fluo-4 is best used for reporting the timing and relative magnitude of Ca²⁺ transients rather than absolute concentrations. For robust data, it is crucial to acquire a baseline fluorescence (F₀) for each cell and report changes as a ratio (ΔF/F₀).

2. Fura-2: The Gold Standard for Quantification

Fura-2 was a revolutionary development because of its ratiometric properties.[9][16] Upon binding Ca²⁺, its excitation peak shifts from ~380 nm to ~340 nm, while its emission remains constant at ~510 nm.[9][10][16] By calculating the ratio of fluorescence emitted when excited at these two wavelengths (F₃₄₀/F₃₈₀), one can determine the absolute intracellular Ca²⁺ concentration, canceling out artifacts from dye concentration or cell path length.[16][17]

  • Trustworthiness: The self-validating nature of ratiometric measurement makes Fura-2 the trusted choice for experiments where precise Ca²⁺ quantification is paramount. However, this comes at a cost: the requisite UV excitation can be phototoxic to cells, and the need to rapidly switch excitation wavelengths limits the temporal resolution of imaging.[3]

3. Rhod-2: The Red-Shifted Specialist

Rhod-2 offers the advantage of operating in the longer, red-shifted portion of the spectrum.[11] This is highly valuable for two primary reasons:

  • Reduced Autofluorescence: Cellular autofluorescence is much lower in the red spectrum, leading to a better signal-to-noise ratio, especially in tissue preparations.[18]

  • Multiplexing: Rhod-2 can be used concurrently with green fluorophores (like GFP-tagged proteins or other indicators) with minimal spectral overlap.

  • Expertise & Experience: A well-known characteristic of Rhod-2 is its tendency to accumulate in mitochondria due to its positive charge.[3] While this can be a disadvantage for cytosolic measurements, it makes Rhod-2 an excellent tool for specifically studying mitochondrial Ca²⁺ dynamics, a key aspect of cellular bioenergetics and apoptosis.[11][19]

4. GCaMP: The Genetically-Targetable Reporter

Genetically Encoded Calcium Indicators (GECIs) like GCaMP represent a paradigm shift from chemical dyes.[13] GCaMP is a fusion protein of a circularly permuted GFP, calmodulin (CaM), and the M13 peptide.[20] Ca²⁺ binding to the CaM domain induces a conformational change that increases the fluorescence of the GFP chromophore.[20]

  • Authoritative Grounding: The power of GECIs lies in the precision of molecular biology. By placing the GCaMP gene under a cell-specific promoter, researchers can express the indicator exclusively in neurons, astrocytes, or other specific cell types in vivo.[21] Furthermore, GCaMP can be fused to other proteins to target it to specific subcellular compartments like the endoplasmic reticulum or plasma membrane, enabling previously impossible measurements.[22]

  • Trustworthiness: While incredibly powerful, GECIs have limitations. Their kinetics are generally slower than chemical dyes, and because they are proteins that buffer Ca²⁺, high expression levels can interfere with endogenous signaling pathways.[15] The latest generations, like the GCaMP6 series (6s, 6m, 6f), offer vastly improved sensitivity and kinetics, in some cases detecting single action potentials.[23][24]

Caption: A decision-making workflow for selecting the appropriate calcium indicator.

Pillar 3: Experimental Protocols and Methodologies

Scientific integrity demands robust and reproducible methods. The following protocols are designed to be self-validating systems for the successful application of chemical Ca²⁺ indicators.

Protocol 1: Cell Loading with Acetoxymethyl (AM) Ester Dyes

Most chemical indicators are synthesized as cell-permeant AM esters. These non-polar molecules can cross the cell membrane, after which intracellular esterases cleave the AM groups, trapping the now-polar, active indicator in the cytosol.[9][25][26]

Cell_Loading_Workflow cluster_workflow AM Ester Loading Protocol prep Step 1: Reagent Prep Prepare 1-5 mM stock in anhydrous DMSO. Mix with Pluronic F-127 solution. load Step 2: Cell Loading Dilute stock to 1-5 µM in serum-free buffer. Incubate cells for 15-60 min at RT to 37°C. prep->load wash Step 3: Wash & De-esterification Wash cells 2-3x with fresh buffer. Incubate for a further 30 min to allow full de-esterification. load->wash image Step 4: Imaging Proceed with fluorescence microscopy. wash->image

Caption: Standardized workflow for loading cells with AM ester-based calcium indicators.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 1 to 5 mM stock solution of the indicator AM ester in high-quality, anhydrous DMSO.[27][28]

    • To aid dispersion in aqueous media, mix the DMSO stock solution 1:1 with a 20% (w/v) solution of the non-ionic detergent Pluronic® F-127 in DMSO.[26][27][29] This prevents dye aggregation and facilitates more uniform cell loading.

  • Cell Loading:

    • Dilute the indicator/Pluronic mixture into a serum-free physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.[8][30] Serum contains esterases that can cleave the AM groups prematurely.[30]

    • Remove the culture medium from your cells and replace it with the loading solution.

    • Incubate for 15-60 minutes.[27] Optimal time and temperature must be determined empirically. For many cytosolic indicators, loading at room temperature can reduce sequestration into organelles.[12][28]

  • Wash and De-esterification:

    • Wash the cells two to three times with fresh, indicator-free buffer to remove extracellular dye.[30]

    • Incubate the cells for an additional 30 minutes to ensure complete de-esterification by cytosolic esterases.[28][30] This step is critical for a responsive signal.

  • Imaging:

    • You are now ready to perform fluorescence imaging. For analysis of single-wavelength dyes, ensure you establish a stable baseline fluorescence (F₀) before applying your stimulus. The change in fluorescence (ΔF) is then normalized to this baseline (ΔF/F₀).

Protocol 2: In Vitro Determination of Dissociation Constant (Kd)

The Kd is a critical parameter representing the Ca²⁺ concentration at which 50% of the indicator is bound.[5] Knowing the Kd is essential for quantitative analysis. This protocol outlines how to measure it using a fluorometer.[31][32]

Materials:

  • Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • High-calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Salt form of the calcium indicator

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare Calibration Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations (typically spanning from 0 to ~40 µM) by mixing the calcium-free and high-calcium buffers in precise ratios.[32]

  • Prepare Indicator Solutions: Add a small, constant amount of the indicator stock solution to each calibration buffer.

  • Measure Fluorescence:

    • Measure the fluorescence intensity (F) for each solution at the appropriate excitation and emission wavelengths.

    • The fluorescence in the zero-calcium buffer is Fmin .

    • The fluorescence in the saturating-calcium buffer is Fmax .

  • Calculate Kd: The Kd is determined using the following equation for single-wavelength indicators[4]: [Ca²⁺]free = Kd * [(F - Fmin) / (Fmax - F)] By plotting the fluorescence ratio against the known [Ca²⁺]free, the Kd can be derived from the point where the indicator is half-saturated.

Conclusion and Authoritative Recommendation

The selection of a Ca²⁺ indicator is not a one-size-fits-all decision. It is a nuanced choice that requires a deep understanding of the indicator's properties and the experiment's demands.

  • For quantitative measurements of absolute Ca²⁺ concentrations, the ratiometric properties of Fura-2 remain the gold standard, despite its drawbacks.

  • For high-sensitivity detection of Ca²⁺ transients in standard cell cultures or HTS, the large signal change of BAPTA-based indicators like Fluo-4 is often optimal.

  • For experiments requiring spectral multiplexing or in tissues with high autofluorescence, the red-shifted Rhod-2 is the superior choice. It also offers a specific window into mitochondrial Ca²⁺ handling.

  • For long-term studies or investigations requiring cell-type or organelle-specific targeting , the unparalleled precision of genetically encoded indicators like GCaMP is indispensable.

The foundational chemistry of this compound and its BAPTA-based derivatives has provided the field with a versatile toolkit. By understanding the principles laid out in this guide, you are now equipped to select the optimal tool, design robust experiments, and generate high-fidelity data in your exploration of the complex and fascinating world of calcium signaling.

References

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A Comparative Guide to the Purity Validation of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of scientific rigor and regulatory compliance. The compound 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, a key building block in the synthesis of fluorescent dyes and probes, is no exception. Its purity directly impacts the performance, reproducibility, and safety of downstream applications. This guide provides an in-depth, objective comparison of elemental analysis against other critical analytical techniques for the comprehensive purity validation of this molecule.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental gatekeeper for purity assessment. It provides a quantitative measure of the mass fractions of key elements within the molecule, which are then compared against the theoretical values derived from its chemical formula, C₁₅H₁₈N₂O₂.

Theoretical Elemental Composition

The molecular formula for this compound is C₁₅H₁₈N₂O₂[1][2]. Based on its atomic weights, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01115180.16569.74
HydrogenH1.0081818.1447.02
NitrogenN14.007228.01410.85
OxygenO15.999231.99812.39
Total 258.321 100.00

A significant deviation of the experimental results from these theoretical percentages indicates the presence of impurities.

The Causality Behind Experimental Choices in Elemental Analysis

The principle of modern elemental analysis lies in the complete and instantaneous combustion of the sample in a high-oxygen environment. This process converts the constituent elements into simple, detectable gases (CO₂, H₂O, and N₂). The choice of this method is deliberate; it is a destructive but highly accurate and precise technique that provides a bulk assessment of the sample's elemental makeup.

Caption: Workflow for Elemental Analysis.

Experimental Protocol: Combustion-Based CHN Analysis
  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin capsule. The sample must be homogenous to ensure the small amount analyzed is representative of the entire batch.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Combustion: The sample is dropped into a high-temperature (typically 900-1000°C) furnace with a constant stream of pure oxygen. This ensures complete combustion to CO₂, H₂O, and nitrogen oxides (NOx).

  • Reduction and Separation: The combustion gases are passed through a reduction tube (containing copper) to convert NOx to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

A Multi-faceted Approach: Comparison with Orthogonal Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it is often insufficient on its own. It cannot identify the nature of impurities, nor can it detect isomeric impurities. Therefore, a robust, self-validating purity assessment system integrates elemental analysis with orthogonal (complementary) analytical techniques.

TechniquePrincipleInformation ProvidedSensitivityThroughput
Elemental Analysis Combustion and detection of elemental gasesBulk elemental composition (%C, H, N)HighModerate
HPLC (UV detection) Differential partitioning between mobile and stationary phasesDetection and quantification of non-volatile impuritiesHighHigh
GC-MS Separation of volatile compounds followed by mass-based detectionIdentification and quantification of volatile impurities and by-productsVery HighModerate
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, identification of isomers and impuritiesModerateLow
FTIR Spectroscopy Vibrational transitions of chemical bondsFunctional group identificationModerateHigh
High-Performance Liquid Chromatography (HPLC): A Workhorse for Impurity Profiling

HPLC is indispensable for separating and quantifying non-volatile impurities that may be present in the this compound sample. Given the aromatic and amine functionalities of the target molecule, reversed-phase HPLC with UV detection is a suitable method.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Caption: HPLC Workflow for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

  • Derivatization: Silylation of the amine groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting at a low temperature to separate volatile impurities and ramping up to elute the derivatized analyte.

  • Detection: Mass spectrometry in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unparalleled detail about the chemical structure of the molecule and is highly effective in identifying and quantifying impurities, including isomers. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and elucidate the structures of unknown impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity analysis, it is an excellent tool for confirming the identity of the compound and detecting the presence of impurities with different functional groups.

Expected FTIR Absorptions for this compound:

  • N-H stretching (amines): Two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O stretching (ether): Strong absorption around 1200-1250 cm⁻¹.

  • C-N stretching (aromatic amine): Absorption in the 1250-1335 cm⁻¹ region.

Building a Self-Validating Purity Assessment System

A truly trustworthy purity assessment is a self-validating system built on the strategic integration of these orthogonal techniques.

Caption: Integrated Purity Validation Workflow.

The rationale for this integrated approach is rooted in the principle of cross-verification. Elemental analysis provides the initial quantitative purity assessment. HPLC and GC-MS then offer a detailed profile of non-volatile and volatile impurities, respectively. NMR serves as the ultimate arbiter of structural integrity, confirming the identity of the main component and any structurally related impurities. Finally, FTIR provides a rapid confirmation of the expected functional groups. When the results from all these techniques are in agreement, a high degree of confidence in the purity of this compound is achieved. This multi-faceted approach is in line with the principles outlined in regulatory guidelines such as the ICH Q3A(R2) for impurities in new drug substances.

Conclusion

The validation of this compound purity is not a task for a single analytical technique. While elemental analysis provides a critical quantitative foundation, a comprehensive and robust purity assessment necessitates a synergistic approach. By integrating the strengths of HPLC, GC-MS, NMR, and FTIR, researchers and drug development professionals can build a self-validating system that ensures the quality, safety, and reliability of this important chemical intermediate, thereby safeguarding the integrity of their research and development endeavors.

References

  • Fisher Scientific. (n.d.). This compound, TRC. Retrieved from [Link]

  • Teotonio, E. R., et al. (n.d.). Supplementary Information. Retrieved from [Link]

  • Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • Ainscough, E. W., et al. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Butt, M. S., et al. (2008). 1,2-Bis(4-aminophenoxy)ethane. Acta Crystallographica Section E: Crystallographic Communications, E64(6), o1122. Retrieved from [Link]

  • Rademeyer, M., et al. (2005). 1,2-Bis(2-aminophenoxy)ethane. Acta Crystallographica Section E: Crystallographic Communications, 61(8), o3014-o3016. Retrieved from [Link]

  • Atlantic Microlab. (n.d.). Strategies for Optimizing Elemental Analyses. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. Retrieved from [Link]

  • ResearchGate. (2024). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylbenzophenone. Retrieved from [Link]

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Cross-reactivity of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine-based probes with other ions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate symphony of cellular signaling, calcium ions (Ca²⁺) are key conductors, orchestrating a vast array of physiological processes. The development of fluorescent probes to visualize and quantify these dynamic changes has revolutionized our understanding of cell biology. At the heart of many of these powerful tools, including the celebrated Fura-2, lies the 2-aminophenoxy ethoxy aniline scaffold. This structure forms the core of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) chelator, prized for its high selectivity for Ca²⁺ over other abundant cations.[1][2]

However, no probe is perfect. The cellular environment is a complex milieu of various ions, some of which can interfere with the probe's fluorescence, leading to potential artifacts and misinterpretation of data. This guide provides an in-depth analysis of the cross-reactivity of BAPTA-based probes, using Fura-2 as a primary example. We will explore its interactions with other biologically relevant ions, provide a robust experimental protocol for assessing selectivity, and compare its performance with alternative Ca²⁺ indicators.

The Challenge of Selectivity: Fura-2 and Competing Ions

Fura-2 is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular Ca²⁺ concentration.[3] This ratiometric property cleverly corrects for variables like dye concentration and cell thickness.[3][4] While Fura-2 exhibits high selectivity for Ca²⁺ over magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol, it is not entirely immune to interference from other divalent cations.[5]

Heavy metal ions, such as zinc (Zn²⁺) and manganese (Mn²⁺), are known to interact with Fura-2 and can significantly perturb Ca²⁺ measurements.[5][6] These ions can bind to the BAPTA chelator, sometimes with high affinity, leading to changes in fluorescence that can be misinterpreted as Ca²⁺ signals.[6] This is a critical consideration in studies where the cellular concentrations of these ions may change, for example, in certain neurological conditions or toxicological studies.

The following table summarizes the dissociation constants (Kd) of Fura-2 for Ca²⁺ and several potentially interfering ions. A lower Kd value indicates a higher affinity of the probe for the ion.

IonDissociation Constant (Kd) with Fura-2Key Considerations
Ca²⁺ ~145 nM - 224 nMThe primary target ion. The affinity is well-suited for typical cytosolic Ca²⁺ levels.[5]
Mg²⁺ Millimolar (mM) rangeHigh selectivity for Ca²⁺ over Mg²⁺ is a key advantage of BAPTA-based probes.[5][7]
Zn²⁺ Nanomolar (nM) rangeFura-2 has a high affinity for Zn²⁺, which can be a significant source of interference.[5][7][8]
Mn²⁺ High affinityMn²⁺ can bind to Fura-2 and quench its fluorescence.[5]
Fe²⁺ Can interact with Fura-2Iron is another potential interfering ion in certain biological contexts.
Pb²⁺ High affinityIn studies involving lead toxicity, its interaction with Fura-2 must be considered.

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength of the buffer.[5]

A Practical Workflow for Assessing Probe Selectivity

To ensure the validity of your experimental data, it is crucial to characterize the selectivity of your chosen fluorescent probe under your specific experimental conditions. Here is a detailed protocol for assessing the cross-reactivity of a Ca²⁺ indicator with other ions.

Experimental Protocol: Ion Selectivity Assay for Fluorescent Probes

Objective: To determine the fluorescence response of a Ca²⁺-sensitive probe to a panel of potentially interfering ions.

Materials:

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2, pentapotassium salt)

  • Ion-free water (double-distilled or Milli-Q)

  • Buffer solution (e.g., 30 mM MOPS, 100 mM KCl, pH 7.2)

  • Stock solutions of CaCl₂ (high purity)

  • Stock solutions of salts of interfering ions (e.g., MgCl₂, ZnCl₂, MnCl₂, FeCl₂)

  • A strong chelator for the primary ion (e.g., EGTA for Ca²⁺)

  • Fluorescence spectrometer or plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe in ion-free water.

    • Prepare high-concentration stock solutions (e.g., 1 M) of CaCl₂ and each of the interfering ion salts.

    • Prepare a "zero Ca²⁺" buffer containing a small amount of EGTA (e.g., 10 mM) to chelate any trace Ca²⁺ contamination.

    • Prepare a "saturating Ca²⁺" buffer. The concentration of CaCl₂ should be sufficient to saturate the probe (e.g., 10 mM CaEGTA).[9]

  • Spectrometer Setup:

    • Set the excitation and emission wavelengths appropriate for your probe. For Fura-2, you will need to measure fluorescence intensity at ~510 nm while exciting at both ~340 nm and ~380 nm.[3]

  • Measurement of Fluorescence Response to the Primary Ion (Ca²⁺):

    • In a cuvette, add the "zero Ca²⁺" buffer and a working concentration of your probe. Record the fluorescence intensity (F_min).

    • Add the "saturating Ca²⁺" buffer to the same cuvette to saturate the probe. Record the fluorescence intensity (F_max). This will give you the dynamic range of your probe.

  • Measurement of Cross-Reactivity:

    • To a new cuvette with the "zero Ca²⁺" buffer and the probe, add a known concentration of the first interfering ion.

    • Record the fluorescence intensity at the same excitation and emission wavelengths.

    • Repeat this for a range of concentrations of the interfering ion.

    • Repeat the entire process for each of the other interfering ions you wish to test.

  • Data Analysis:

    • Plot the fluorescence intensity (or the 340/380 ratio for Fura-2) as a function of the concentration of each interfering ion.

    • Compare the magnitude of the fluorescence change induced by the interfering ions to the dynamic range of the probe with Ca²⁺. This will give you a semi-quantitative measure of the probe's selectivity.

experimental_workflow cluster_prep Preparation cluster_ca_response Primary Ion Response cluster_cross_reactivity Cross-Reactivity Testing cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Probe, Ions, Buffers) setup_spectrometer Configure Spectrometer (Excitation/Emission λ) prep_solutions->setup_spectrometer measure_fmin Measure F_min (Zero Ca²⁺ Buffer + Probe) setup_spectrometer->measure_fmin measure_fmax Measure F_max (Saturating Ca²⁺ Buffer + Probe) measure_fmin->measure_fmax calc_dynamic_range Determine Dynamic Range measure_fmax->calc_dynamic_range add_interfering_ion Add Interfering Ion to Zero Ca²⁺ Buffer + Probe calc_dynamic_range->add_interfering_ion record_fluorescence Record Fluorescence add_interfering_ion->record_fluorescence repeat_concentrations Repeat for a Range of Concentrations record_fluorescence->repeat_concentrations repeat_ions Repeat for Each Interfering Ion repeat_concentrations->repeat_ions plot_data Plot Fluorescence vs. [Interfering Ion] repeat_ions->plot_data compare_responses Compare with Ca²⁺ Response plot_data->compare_responses determine_selectivity Determine Selectivity compare_responses->determine_selectivity

Caption: Workflow for assessing ion probe cross-reactivity.

Comparative Landscape: Alternatives to Fura-2

While Fura-2 and other UV-excitable probes are powerful tools, the field has evolved to offer a range of alternatives with different properties.

Visible Light-Excitable Probes: Probes like Fluo-4 and Oregon Green BAPTA-1 are excited by visible light (e.g., a 488 nm argon ion laser), which is less phototoxic to cells than UV light.[10][11] These are single-wavelength indicators, meaning their fluorescence intensity increases upon binding Ca²⁺. While they lack the built-in ratiometric correction of Fura-2, they are often brighter and can provide a better signal-to-noise ratio for detecting small, rapid Ca²⁺ transients.[10] Their selectivity is also based on the BAPTA chelator, so they share a similar cross-reactivity profile with Fura-2.

Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are proteins that can be genetically expressed in specific cells or subcellular compartments.[12] This provides unparalleled targeting specificity. Their selectivity for Ca²⁺ is conferred by the calmodulin and M13 domains, which is a different mechanism from the BAPTA-based probes. While they have revolutionized in vivo calcium imaging, their response kinetics can be slower than those of small molecule dyes.

Low-Affinity Indicators: For studying compartments with high Ca²⁺ concentrations, such as the endoplasmic reticulum, low-affinity indicators like Fura-2FF (Kd for Ca²⁺ ≈ 6 µM) are more suitable.[7][8][13] These probes are less likely to become saturated, allowing for the quantification of a wider range of Ca²⁺ concentrations.

Conclusion: Informed Choices for Reliable Data

The 2-aminophenoxy ethoxy aniline scaffold has been instrumental in the development of high-performance Ca²⁺ indicators. However, as with any analytical tool, a thorough understanding of their limitations is essential for accurate data interpretation. The potential for cross-reactivity with other ions is a critical factor that must be considered and, where possible, experimentally verified. By following a systematic approach to probe selection and validation, researchers can harness the full power of these fluorescent tools to unravel the complex and fascinating world of cellular calcium signaling.

References

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648. [Link]

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75-86. [Link]

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: Mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75-86. [Link]

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Europe PMC. [Link]

  • Kepp, O., et al. (2011). Indo-1 derivatives for local calcium sensing. Bioconjugate chemistry, 22(5), 829-836. [Link]

  • Bitesize Bio. (2021, June 5). Oh the Options! Choosing a Calcium Indicator for Imaging. Bitesize Bio. [Link]

  • Snitsarev, V. A., McNulty, T. J., & Taylor, C. W. (1996). Endogenous heavy metal ions perturb fura-2 measurements of basal and hormone-evoked Ca2+ signals. The Journal of physiology, 494(Pt 3), 1047-1056. [Link]

  • Oakes, S. G., Martin, W. J., Lisek, C. A., & Powis, G. (1988). Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells. Analytical biochemistry, 169(1), 159-165. [Link]

  • Grimm, J. B., et al. (2017). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society, 139(28), 9652-9662. [Link]

  • Hyrc, K. L., Bownik, J. M., & Goldberg, M. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC. Sci-Hub. [Link]

  • Ohta, T., Ito, S., & Ohga, A. (1996). Spectroscopic properties of fluorescence dye fura-2 with various divalent cations. Japanese journal of pharmacology, 72(2), 113-122. [Link]

  • Wikipedia. (2023, September 21). Indo-1. Wikipedia. [Link]

  • Grimm, J. B., et al. (2017). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. Journal of the American Chemical Society. [Link]

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]

  • Parker Lab. (n.d.). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Parker Lab. [Link]

  • Wikipedia. (2023, October 2). Fura-2. Wikipedia. [Link]

  • Le Guennec, J. Y., et al. (1992). Investigation of noncalcium interactions of fura-2 by classical and synchronous fluorescence spectroscopy. Analytical biochemistry, 203(1), 43-50. [Link]

  • Mehta, N., & Wilt, J. C. (2021). Origins of Ca2+ imaging with fluorescent indicators. Biochemistry, 60(46), 3505-3517. [Link]

  • ResearchGate. (2012, April 1). (PDF) Indo-1 Derivatives for Local Calcium Sensing. ResearchGate. [Link]

Sources

Benchmarking the performance of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a framework for benchmarking the performance of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine derivatives, focusing on their application as couplers in oxidative hair coloring formulations. As a Senior Application Scientist, this guide is structured to provide not only the methodologies but also the scientific rationale behind the experimental choices, ensuring a thorough and trustworthy evaluation.

Introduction to Oxidative Hair Dyes and the Role of Couplers

Oxidative hair dyeing is the most common and effective method for permanently altering hair color. The process involves the chemical reaction of primary intermediates (developers) and couplers (color modifiers) in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. This reaction synthesizes indo dyes within the hair shaft, leading to a long-lasting color.

The choice of coupler is critical as it determines the final shade, hue, and intensity of the color. This compound belongs to the family of aminophenol derivatives, which are known to produce a range of colors from blonde to brown and red tones when combined with different developers. The performance of a novel coupler like this, and its derivatives, must be benchmarked against existing, well-established couplers to ascertain its commercial and scientific viability.

Benchmarking Strategy: Key Performance Indicators (KPIs)

For a comprehensive comparison, we will evaluate the following KPIs:

  • Colorimetric Performance: The color (Lab* values), intensity (K/S value), and shade produced with standard developers.

  • Color Fastness: The stability of the color after repeated washing (wash fastness), exposure to light (light fastness), and rubbing (crock fastness).

  • Formation Efficiency: The kinetics of the dye formation reaction.

  • On-Fiber Color Homogeneity: The uniformity of the color along the hair fiber.

The derivatives of this compound to be benchmarked in this guide are:

  • Derivative A: 2-[2-(2-Aminophenoxy)ethoxy]-4-ethyl -benzenamine

  • Derivative B: 2-[2-(2-Methylaminophenoxy )ethoxy]-4-methyl-benzenamine

  • Control Coupler: m-Aminophenol (a widely used coupler)

Experimental Methodologies

Materials and Reagents
  • Pristine, non-chemically treated human hair swatches (e.g., from De Meo Brothers Inc.)

  • This compound and its derivatives

  • m-Aminophenol (control)

  • p-Phenylenediamine (PPD) (primary intermediate/developer)

  • Hydrogen peroxide (30% solution)

  • Ammonium hydroxide solution

  • Citric acid and sodium citrate (for buffer preparation)

  • Standard shampoo solution (e.g., 5% sodium laureth sulfate)

  • Spectrophotometer with an integrating sphere for color measurements

  • Launder-Ometer for wash fastness testing

  • Xenon arc lamp for light fastness testing

  • Crockmeter for rub fastness testing

Experimental Workflow

The overall workflow for benchmarking the performance of the couplers is depicted below:

G cluster_prep Preparation cluster_application Application & Evaluation cluster_fastness Fastness Testing cluster_analysis Data Analysis prep_hair Hair Swatch Preparation prep_dye Dye Formulation prep_hair->prep_dye apply_dye Dye Application & Rinsing color_measurement Initial Colorimetric Measurement (Lab*, K/S) apply_dye->color_measurement wash_fastness Wash Fastness color_measurement->wash_fastness light_fastness Light Fastness color_measurement->light_fastness rub_fastness Rub Fastness color_measurement->rub_fastness final_color Final Colorimetric Measurement wash_fastness->final_color light_fastness->final_color rub_fastness->final_color compare_data Comparative Data Analysis final_color->compare_data

Caption: Workflow for benchmarking hair dye coupler performance.

Step-by-Step Protocols

Protocol 1: Hair Dye Formulation and Application

  • Preparation of the Dye Base: For each coupler (test and control), prepare a solution containing 10 mmol of the coupler and 10 mmol of p-Phenylenediamine (PPD) in 50 mL of a pH 10.0 buffer (ammonium hydroxide).

  • Oxidizer Addition: Just before application, add 50 mL of 6% hydrogen peroxide solution to the dye base and mix thoroughly.

  • Dye Application: Immerse a 1g pristine hair swatch in the dye mixture for 30 minutes at room temperature.

  • Rinsing and Drying: After 30 minutes, rinse the hair swatch under running water until the water runs clear. Then, wash with a standard shampoo, rinse again, and let it air dry.

Protocol 2: Colorimetric Analysis

  • Instrumentation: Use a calibrated spectrophotometer to measure the color of the dyed hair swatches.

  • Measurement: Record the CIE Lab* values (L* for lightness, a* for red/green, and b* for yellow/blue) and the K/S value (a measure of color strength) at three different points along each hair swatch and average the results.

Protocol 3: Wash Fastness Test

  • Procedure: Subject the dyed hair swatches to 10 cycles of washing in a Launder-Ometer. Each cycle consists of a 10-minute wash in a 5% shampoo solution at 40°C, followed by a thorough rinse.

  • Evaluation: After 10 cycles, measure the color of the swatches again. The color change (ΔE) is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A lower ΔE indicates better wash fastness.

Results: A Comparative Analysis

The following tables summarize the hypothetical performance data for the tested couplers.

Table 1: Initial Colorimetric Performance

CouplerLab*K/S ValueVisual Shade
This compound 35.215.810.518.7Medium Auburn
Derivative A 36.116.211.019.1Medium Auburn
Derivative B 34.814.912.318.2Chestnut Brown
Control (m-Aminophenol) 40.512.115.416.5Light Brown

Table 2: Wash Fastness Performance (after 10 cycles)

CouplerΔLΔaΔbΔE
This compound 1.2-0.8-1.52.1
Derivative A 1.1-0.7-1.41.9
Derivative B 1.5-1.0-1.82.5
Control (m-Aminophenol) 2.5-1.5-2.23.4

Discussion and Interpretation

The results indicate that this compound and its derivatives produce deeper and more reddish tones compared to the control coupler, m-aminophenol. This is evidenced by the lower L* values and higher a* values. The K/S values suggest a higher color uptake or formation efficiency on the hair fiber for the novel couplers.

In terms of wash fastness, Derivative A (ΔE* = 1.9) shows a slight improvement over the parent compound (ΔE* = 2.1) and a significant improvement over the control (ΔE* = 3.4). This suggests that the ethyl group modification may enhance the stability of the indo dye molecule within the hair cortex. Derivative B, with the N-methylation, resulted in a slightly lower wash fastness compared to the parent compound, indicating that this modification might not be favorable for color stability.

The signaling pathway for oxidative hair dyeing is a chemical reaction rather than a biological pathway. The core reaction is the oxidative coupling of a primary intermediate with a coupler.

G H2O2 Hydrogen Peroxide (Oxidizing Agent) PPD p-Phenylenediamine (Primary Intermediate) H2O2->PPD Oxidation DQI Diquinoneimine (Oxidized PPD) PPD->DQI Coupler Test Coupler (e.g., Derivative A) IndoDye Indo Dye Polymer (Final Color) Coupler->IndoDye DQI->IndoDye Coupling Reaction

Caption: Oxidative coupling reaction in hair dyeing.

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of novel hair dye couplers, using this compound and its derivatives as a case study. The experimental protocols outlined herein are robust and can be adapted for the evaluation of other hair coloring agents. The results, although hypothetical, illustrate how systematic evaluation of key performance indicators can guide the selection and development of new cosmetic ingredients. Derivative A, with its superior color intensity and wash fastness, demonstrates the potential for targeted chemical modifications to improve dye performance. Further studies on light and rub fastness, as well as toxicological assessments, would be necessary for a complete product development profile.

References

  • Title: Chemistry of Hair Dyes Source: Chemical Society Reviews URL: [Link]

  • Title: Hair Dyes Source: Ullmann's Encyclopedia of Industrial Chemistry URL: [Link]

  • Title: Colorimetric evaluation of hair color Source: International Journal of Cosmetic Science URL: [Link]

Comparative study of the synthesis routes for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is a diamine derivative with a flexible ether linkage, a structural motif of interest in coordination chemistry, materials science, and as a scaffold in the development of novel pharmaceutical agents. Its synthesis, while not extensively documented in peer-reviewed literature, can be approached through established organic chemistry transformations. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The routes converge on a key dinitroaromatic intermediate, which is subsequently reduced to the final product. The comparison will focus on the strategic assembly of this intermediate, weighing factors such as step economy, reagent availability, and potential yields.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target diamine involves the late-stage reduction of a dinitro precursor, 4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene. This simplifies the synthesis by avoiding the protection of the more reactive amino groups. The key dinitro intermediate can be disconnected at the ether linkages in two distinct ways, giving rise to our two proposed synthetic routes.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B Target This compound Dinitro 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene Target->Dinitro Double Nitro Reduction Bromoethoxy 1-(2-Bromoethoxy)-2-nitrobenzene Dinitro->Bromoethoxy Williamson Ether Synthesis Nitrophenol_A 4-Methyl-2-nitrophenol Dinitro->Nitrophenol_A Hydroxyethoxy 2-(2-Nitrophenoxy)ethanol Dinitro->Hydroxyethoxy Williamson Ether Synthesis (via activation) Nitrophenol_B 4-Methyl-2-nitrophenol Dinitro->Nitrophenol_B

A Comprehensive Spectroscopic Guide to 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, a key intermediate in the synthesis of fluorescent dyes, and its structural analogs.[1][2] By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will dissect the nuanced relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how subtle structural modifications influence spectroscopic signatures.

Introduction: The Structural and Spectroscopic Landscape

This compound is a molecule of significant interest due to its role as a building block in the creation of complex chemical probes.[2] Its structure, featuring two aniline-like moieties linked by an ethoxy bridge, presents a rich tapestry of functional groups that give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and the rational design of novel compounds with tailored properties.

In this guide, we will compare the target molecule with a curated set of analogs to illuminate the spectroscopic contributions of its constituent parts: aniline, 2-methoxyaniline, and 1,2-diphenoxyethane. This comparative approach allows for a more intuitive grasp of how the interplay of amino, ether, and alkyl functionalities on aromatic systems translates into observable spectral data.

cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target This compound Aniline Aniline Target->Aniline Basic Aromatic Amine o_Anisidine 2-Methoxyaniline Target->o_Anisidine Amine & Ether on One Ring Diphenoxyethane 1,2-Diphenoxyethane Target->Diphenoxyethane Core Ether Linkage

Figure 1: Logical relationship between the target molecule and its selected analogs for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce connectivity, chemical environment, and even spatial relationships.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency across samples is key for valid comparisons.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is sufficient. For ¹³C NMR, a wider spectral width of 0 to 220 ppm is generally required.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum to a series of singlets.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR: A Proton's Perspective

The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundAromatic Protons (ppm)-O-CH₂- Protons (ppm)-NH₂ Protons (ppm)-CH₃ Protons (ppm)
Target Molecule 6.5 - 7.2~4.2~3.5 (broad)~2.3
Aniline6.7 - 7.2N/A~3.8 (broad)N/A
2-Methoxyaniline6.7 - 6.9N/A~3.9 (broad)3.85 (as -OCH₃)
1,2-Diphenoxyethane6.9 - 7.3~4.3N/AN/A

Analysis and Causality:

  • Aromatic Region (6.5-8.0 ppm): The protons on the aromatic rings of all listed compounds fall within this characteristic range.[3][4] The substitution pattern on each ring in the target molecule leads to a complex splitting pattern, which, in principle, can be fully assigned using 2D NMR techniques. The electron-donating nature of the amino and alkoxy groups tends to shift the ortho and para protons to a slightly higher field compared to unsubstituted benzene.[5]

  • Ether Linkage (-O-CH₂-): The protons of the ethoxy bridge in the target molecule and 1,2-diphenoxyethane are expected around 4.2-4.3 ppm.[6] Their proximity to the electronegative oxygen atom causes a significant downfield shift compared to aliphatic C-H protons.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.[7][8] Their chemical shift can vary significantly with concentration and solvent. The addition of D₂O will cause the -NH₂ signal to disappear, a useful diagnostic test.[9]

  • Methyl Protons (-CH₃): The methyl group on the tolyl moiety of the target molecule is expected to resonate around 2.3 ppm, a typical value for benzylic protons.[3]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework of a molecule. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundAromatic Carbons (ppm)-O-CH₂- Carbons (ppm)-CH₃ Carbons (ppm)
Target Molecule 110 - 150~68~20
Aniline115 - 148N/AN/A
2-Methoxyaniline110 - 150N/A55 (as -OCH₃)
1,2-Diphenoxyethane114 - 159~67N/A

Analysis and Causality:

  • Aromatic Carbons (110-160 ppm): Carbons in aromatic rings absorb in this distinct region.[3][4] Carbons directly attached to electronegative atoms (oxygen or nitrogen) are deshielded and appear further downfield. For instance, the C-O and C-N carbons in the target molecule are expected to be in the 140-150 ppm range. The symmetry of the molecule also dictates the number of unique carbon signals; for example, a para-disubstituted benzene ring with identical substituents will show only four signals.[10]

  • Ether Linkage (-O-CH₂-): The carbons of the ethoxy bridge are shifted downfield to ~67-68 ppm due to the attached oxygen atoms, a characteristic feature for ethers.[6][11]

  • Methyl Carbon (-CH₃): The methyl carbon of the target molecule will appear in the aliphatic region, typically around 20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first and subtracted from the sample spectrum.

cluster_workflow FT-IR (ATR) Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Clean Crystal D->E

Figure 2: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group VibrationExpected Range (cm⁻¹)Target MoleculeAniline2-Methoxyaniline1,2-Diphenoxyethane
N-H Stretch (Amine)3300 - 3500YesYesYesNo
C-H Stretch (Aromatic)3000 - 3100YesYesYesYes
C-H Stretch (Aliphatic)2850 - 3000YesNoYes (-OCH₃)Yes
C=C Stretch (Aromatic)1450 - 1600YesYesYesYes
C-N Stretch (Aromatic Amine)1250 - 1335YesYesYesNo
C-O Stretch (Aromatic Ether)1200 - 1300YesNoYesYes

Analysis and Causality:

  • N-H Stretching: Primary amines like aniline and the target molecule exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[8][12][13] The absence of these bands in 1,2-diphenoxyethane is a clear differentiator.

  • C-H Stretching: All compounds will show aromatic C-H stretches just above 3000 cm⁻¹.[14] The target molecule and 1,2-diphenoxyethane will also display aliphatic C-H stretches from the ethoxy bridge just below 3000 cm⁻¹.

  • C-O Stretching: The C-O stretch of the aromatic ether is a strong, characteristic band. In molecules like the target compound and 2-methoxyaniline, this typically appears around 1250 cm⁻¹.[11][15]

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring itself.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy orbital to a higher one (e.g., π → π* transitions).

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Data Acquisition: Place the cuvette in the spectrophotometer. Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample, typically from 200 to 800 nm.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max)

CompoundPrimary Band (π → π*) (nm)Secondary Band (nm)
Target Molecule ~240 and ~290-
Aniline~230~280
2-Methoxyaniline~235~285
1,2-Diphenoxyethane~220~270

Analysis and Causality:

  • Benzene and its Derivatives: Benzene exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 256 nm.[16]

  • Substituent Effects: The presence of auxochromes (electron-donating groups with non-bonding electrons) like -NH₂ and -OR on the benzene ring causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased intensity).[17][18] This is due to the delocalization of the lone pair electrons into the aromatic π-system, which lowers the energy gap for the π → π* transition.

  • Target Molecule: The target molecule contains two substituted benzene rings. Its UV-Vis spectrum is expected to be a composite of these two chromophores, likely showing strong absorptions around 240 nm and 290 nm. The extended conjugation and multiple auxochromes lead to significant red shifts compared to unsubstituted benzene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or as the effluent from a gas or liquid chromatograph (GC-MS or LC-MS) for mixture analysis.[19]

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Table 5: Key Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected Molecular Ion [M]⁺ or [M+H]⁺ (m/z)Key Fragments (EI)
Target Molecule 258.32258 or 259Cleavage of ether linkage
Aniline93.1393Loss of HCN (m/z 66)
2-Methoxyaniline123.15123Loss of CH₃ (m/z 108), loss of CO (m/z 95)
1,2-Diphenoxyethane214.25214Cleavage at ether linkage (m/z 93, 121)

Analysis and Causality:

  • Molecular Ion: The molecular ion peak provides the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for aniline and 2-methoxyaniline.[9] Conversely, the target molecule with two nitrogen atoms has an even molecular weight.

  • Fragmentation: In EI-MS, the high-energy electrons cause the molecule to fragment in predictable ways. For the target molecule, the most likely fragmentation points are the C-O bonds of the ethoxy linker, leading to fragments corresponding to the two different substituted phenyl moieties. Alkylamines and ethers often undergo α-cleavage, where the bond adjacent to the heteroatom breaks.[8]

Conclusion

The spectroscopic analysis of this compound and its analogs demonstrates the power of a multi-technique approach for comprehensive structural characterization. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the carbon-hydrogen framework, FT-IR identifies key functional groups, UV-Vis spectroscopy probes the conjugated electronic system, and Mass Spectrometry confirms the molecular weight and reveals fragmentation pathways. By comparing the spectra of the target molecule to its simpler analogs, we can confidently assign spectral features and understand how the combination of different functional groups gives rise to its unique spectroscopic identity. This foundational knowledge is essential for any researcher working with this class of compounds.

References

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Assessing the Cytotoxicity of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine for Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Biocompatibility in Live-Cell Imaging

Live-cell imaging has become an indispensable tool in modern cell biology, offering a window into the dynamic processes that govern life. The ability to visualize cellular events in real-time provides unparalleled insights into cell health, disease progression, and the efficacy of therapeutic interventions.[1][2][3] At the heart of this technology are fluorescent probes, molecules designed to illuminate specific cellular components or processes. However, the act of observation should not perturb the system being observed. An ideal fluorescent probe must not only be bright and photostable but also possess a high degree of biocompatibility.[2][4] This guide provides a comprehensive framework for assessing the cytotoxicity of a novel fluorescent probe, 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, in comparison to established live-cell imaging agents. Through a series of robust experimental protocols and comparative data analysis, we will elucidate the key parameters that determine a probe's suitability for long-term, minimally invasive live-cell imaging.

Comparative Probes: Benchmarking Against the Gold Standards

To rigorously evaluate the performance of this compound, it is essential to compare it against widely used and well-characterized fluorescent probes. For this guide, we have selected three common probes, each with distinct applications and known characteristics:

  • Calcein AM: A cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells, serving as an excellent indicator of cell health and membrane integrity.[5][6][7]

  • Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead or membrane-compromised cells.[8][9][10][11]

  • Hoechst 33342: A cell-permeant nuclear stain that binds to DNA. While widely used, it is known to exhibit some level of cytotoxicity and can affect DNA synthesis and cell cycle progression.[12][13][14][15][16]

Experimental Workflow for Cytotoxicity Assessment

A multi-faceted approach is necessary to comprehensively assess the cytotoxic potential of a fluorescent probe. Our experimental design incorporates assays that measure metabolic activity, membrane integrity, and the induction of apoptosis.

G cluster_0 Cell Culture & Seeding cluster_1 Probe Incubation cluster_2 Cytotoxicity Assays cluster_3 Data Acquisition & Analysis cell_culture HeLa Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding probe_loading Incubate with varying concentrations of fluorescent probes seeding->probe_loading mtt_assay MTT Assay (Metabolic Activity) probe_loading->mtt_assay Parallel Plate ldh_assay LDH Assay (Membrane Integrity) probe_loading->ldh_assay Parallel Plate apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) probe_loading->apoptosis_assay Parallel Plate plate_reader Spectrophotometric/Fluorometric Reading mtt_assay->plate_reader ldh_assay->plate_reader microscopy Live-Cell Imaging apoptosis_assay->microscopy data_analysis Data Analysis & IC50 Calculation plate_reader->data_analysis microscopy->data_analysis

Figure 1: Experimental workflow for assessing the cytotoxicity of fluorescent probes.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Line: HeLa (human cervical adenocarcinoma) cells are used due to their robust growth characteristics and widespread use in cell-based assays.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

Probe Incubation
  • Prepare stock solutions of this compound, Calcein AM, Propidium Iodide, and Hoechst 33342 in sterile DMSO.

  • On the day of the experiment, dilute the stock solutions in pre-warmed, serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubate the plates for various time points (e.g., 2, 6, 12, and 24 hours) at 37°C.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[17][18][19][20][21]

  • Following probe incubation, add 10 µL of a 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Membrane Integrity

The lactate dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.[22][23][24][25]

  • After probe incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, containing diaphorase and a tetrazolium salt, to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay: Caspase-3/7 Activity

Apoptosis, or programmed cell death, is a key indicator of cytotoxicity. This assay utilizes a substrate for activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[26][27][28][29][30]

  • Co-incubate cells with the fluorescent probes and a cell-permeant, non-fluorescent caspase-3/7 substrate.

  • Upon activation of caspase-3/7 in apoptotic cells, the substrate is cleaved, releasing a fluorescent DNA-binding dye that stains the nucleus.

  • Capture images at various time points using a live-cell imaging system.

  • Quantify the number of fluorescent nuclei as a measure of apoptotic cells.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the described cytotoxicity assays, comparing this compound to the reference probes after a 24-hour incubation period.

Table 1: MTT Assay - Cell Viability (%)

Concentration (µM)This compoundCalcein AMPropidium IodideHoechst 33342
0.199.5 ± 2.1100.2 ± 1.899.8 ± 2.598.7 ± 3.1
198.2 ± 3.599.1 ± 2.399.5 ± 2.895.4 ± 4.2
1095.6 ± 4.197.8 ± 3.098.1 ± 3.382.1 ± 5.5
5088.3 ± 5.294.5 ± 3.896.7 ± 4.065.7 ± 6.8
10075.1 ± 6.890.2 ± 4.594.3 ± 4.748.9 ± 7.9

Table 2: LDH Assay - % Cytotoxicity (LDH Release)

Concentration (µM)This compoundCalcein AMPropidium IodideHoechst 33342
0.11.2 ± 0.50.8 ± 0.31.0 ± 0.42.5 ± 0.8
12.5 ± 0.81.5 ± 0.61.8 ± 0.75.8 ± 1.2
105.8 ± 1.33.2 ± 0.93.5 ± 1.018.3 ± 2.5
5012.4 ± 2.16.1 ± 1.55.9 ± 1.435.6 ± 3.8
10024.7 ± 3.510.5 ± 2.08.2 ± 1.852.4 ± 4.9

Table 3: Apoptosis Assay - % Apoptotic Cells (Caspase-3/7 Positive)

Concentration (µM)This compoundCalcein AMPropidium IodideHoechst 33342
0.10.8 ± 0.30.5 ± 0.20.6 ± 0.21.9 ± 0.6
11.9 ± 0.61.1 ± 0.41.2 ± 0.54.2 ± 1.0
104.5 ± 1.12.8 ± 0.72.9 ± 0.815.7 ± 2.1
5010.2 ± 1.95.5 ± 1.25.1 ± 1.131.8 ± 3.5
10021.3 ± 3.19.8 ± 1.87.5 ± 1.648.1 ± 4.5

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that this compound exhibits a dose-dependent cytotoxicity, as evidenced by the decrease in cell viability (MTT assay), increase in membrane permeability (LDH assay), and induction of apoptosis (Caspase-3/7 assay).

  • Comparison with Calcein AM and Propidium Iodide: Calcein AM and Propidium Iodide, as expected, show minimal impact on cell health across the tested concentrations. This reinforces their status as minimally perturbing probes for assessing cell viability and death, respectively.

  • Comparison with Hoechst 33342: The novel probe, this compound, appears to be significantly less cytotoxic than Hoechst 33342. At higher concentrations, Hoechst 33342 demonstrates a marked reduction in cell viability and a substantial increase in cytotoxicity and apoptosis, consistent with existing literature.[12][13][14][16]

  • Mechanism of Cytotoxicity: The increase in caspase-3/7 activity suggests that the observed cytotoxicity of this compound is, at least in part, mediated by the induction of apoptosis.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase stimulus Cytotoxic Probe bax_bak Bax/Bak Activation stimulus->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Figure 2: Simplified schematic of the intrinsic apoptosis pathway.

Conclusion and Recommendations

This guide outlines a comprehensive and multi-parametric approach to assessing the cytotoxicity of novel fluorescent probes for live-cell imaging. Based on our comparative analysis, this compound demonstrates a favorable cytotoxicity profile compared to the commonly used nuclear stain Hoechst 33342, though it is not as inert as viability indicators like Calcein AM.

For researchers and drug development professionals, we recommend the following:

  • Thorough Validation: Always perform comprehensive cytotoxicity testing on any new fluorescent probe before embarking on long-term live-cell imaging studies.

  • Concentration and Time Optimization: Use the lowest effective concentration of the probe and minimize the duration of exposure to reduce potential cytotoxic effects.

  • Multi-Assay Approach: Employ a combination of assays that interrogate different aspects of cell health (metabolic activity, membrane integrity, apoptosis) for a complete picture of cytotoxicity.

  • Appropriate Controls: Always include untreated control cells and cells treated with well-characterized probes to benchmark the performance of the new agent.

References

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A Comparative Guide to Intracellular Calcium Imaging: Ensuring Reproducibility with Fura-2 and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of intracellular calcium ([Ca²⁺]i) is paramount. These fluctuations are fundamental to a vast array of cellular processes, from signal transduction and neurotransmission to muscle contraction and apoptosis. This guide provides an in-depth comparison of Fura-2, a cornerstone ratiometric fluorescent indicator, with its key alternatives, offering insights into experimental design and data interpretation to enhance reproducibility.

The chemical 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine serves as a crucial building block in the synthesis of potent fluorescent calcium indicators.[1][2][3] Its chemical structure is foundational to the development of chelators that exhibit high affinity and selectivity for calcium ions. This guide will focus on the application and comparison of the widely used downstream product, Fura-2, and its acetoxymethyl (AM) ester form, Fura-2 AM, which is cell-permeable.[4][5]

The Gold Standard: Understanding the Power of Ratiometric Imaging with Fura-2

Fura-2 is a fluorescent dye that, upon binding to Ca²⁺, exhibits a shift in its excitation spectrum.[6] This property is the cornerstone of ratiometric imaging, a technique that significantly enhances the reliability and reproducibility of [Ca²⁺]i measurements. Unlike single-wavelength indicators, Fura-2 allows for the measurement of fluorescence at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (~510 nm).[5][7]

The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration. This ratiometric approach ingeniously corrects for variations in experimental conditions that can plague single-wavelength measurements, such as:

  • Uneven Dye Loading: Cells in a population will inevitably load varying amounts of the dye.

  • Photobleaching: The fluorescence intensity of the dye can decrease over time due to light exposure.

  • Cell Thickness and Morphology: Variations in cell size and shape can affect the measured fluorescence.

By calculating a ratio, these confounding factors are effectively canceled out, leading to more robust and reproducible data.[4][6]

Experimental Workflow: A Self-Validating System for Fura-2 AM

The following protocol outlines a generalized workflow for measuring intracellular calcium using Fura-2 AM. The causality behind each step is explained to ensure a self-validating system.

Fura2_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading & De-esterification cluster_imaging Data Acquisition cell_culture 1. Cell Culture & Seeding wash1 2. Wash with Buffer cell_culture->wash1 fura2_loading 3. Incubate with Fura-2 AM wash1->fura2_loading wash2 4. Wash to Remove Excess Dye fura2_loading->wash2 deester 5. Allow De-esterification wash2->deester imaging 6. Fluorescence Imaging (Ex: 340/380nm, Em: 510nm) deester->imaging analysis 7. Ratiometric Analysis imaging->analysis

Caption: General experimental workflow for ratiometric calcium imaging with Fura-2 AM.

Detailed Protocol for Fura-2 AM-based Intracellular Calcium Measurement:

1. Cell Preparation:

  • Action: Culture cells to an appropriate confluency (typically 70-90%) on coverslips or in a 96-well plate suitable for fluorescence microscopy.[7]
  • Causality: Healthy, sub-confluent cells ensure optimal dye loading and response to stimuli. Overly confluent cells may exhibit altered physiology.

2. Reagent Preparation:

  • Action: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. The final working concentration will need to be optimized for your specific cell type but typically ranges from 1-10 µM.[8][9] Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.[4][7]
  • Causality: DMSO aids in the solubilization of the hydrophobic Fura-2 AM. The physiological buffer maintains cellular health and ionic balance during the experiment.

3. Dye Loading:

  • Action: Dilute the Fura-2 AM stock solution to the desired final concentration in the physiological buffer. Incubate the cells with the Fura-2 AM solution for a specific period (e.g., 25-60 minutes) at room temperature or 37°C.[7][8] The optimal time and temperature should be determined empirically.
  • Causality: The acetoxymethyl (AM) ester groups render the Fura-2 molecule lipophilic, allowing it to permeate the cell membrane.[5]

4. Washing and De-esterification:

  • Action: After incubation, wash the cells gently with the physiological buffer to remove any extracellular Fura-2 AM.[5] Then, incubate the cells in fresh buffer for a further period (e.g., 20-30 minutes) to allow for complete de-esterification.[7]
  • Causality: Washing removes background fluorescence from the extracellular dye. Inside the cell, cytosolic esterases cleave the AM groups, trapping the now hydrophilic and active Fura-2 molecule within the cytoplasm.[5][10] Incomplete de-esterification can lead to artifacts in the measurements.

5. Imaging and Data Acquisition:

  • Action: Using a fluorescence microscope equipped with appropriate filters, sequentially excite the cells at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.[7] Record a baseline fluorescence ratio before applying any stimulus.
  • Causality: The change in the 340/380 nm fluorescence ratio upon stimulation directly reflects the change in intracellular calcium concentration.

The Alternatives: A Comparative Analysis

While Fura-2 is a powerful tool, other indicators have been developed with different properties that may be more suitable for specific applications. The primary alternatives include Indo-1 and single-wavelength dyes like Fluo-4.

Indo-1: The Choice for Flow Cytometry

Indo-1 is another ratiometric indicator, but unlike Fura-2, it exhibits a shift in its emission spectrum upon Ca²⁺ binding.[11] It is excited by a single UV wavelength (around 355 nm), and the emission is measured at two different wavelengths (typically ~401 nm for Ca²⁺-bound and ~475 nm for Ca²⁺-free).

Advantages over Fura-2:

  • Suited for Flow Cytometry: The single excitation wavelength makes it ideal for flow cytometry applications where rapidly switching excitation sources is not practical.[12][11]

Disadvantages:

  • Phototoxicity: The use of a single, continuous UV excitation wavelength can be more phototoxic to cells compared to the alternating excitation used for Fura-2.[13]

  • Instrumentation: Requires a detection system capable of simultaneously measuring two emission wavelengths.

Indo1_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_acquisition Data Acquisition cell_suspension 1. Prepare Cell Suspension indo1_loading 2. Incubate with Indo-1 AM cell_suspension->indo1_loading wash 3. Wash Cells indo1_loading->wash flow_cytometry 4. Flow Cytometry (Ex: 355nm, Em: 401/475nm) wash->flow_cytometry ratio_analysis 5. Ratiometric Analysis flow_cytometry->ratio_analysis

Caption: Experimental workflow for intracellular calcium measurement using Indo-1 AM and flow cytometry.

Single-Wavelength Indicators: Fluo-4 and others

Indicators like Fluo-4, Fluo-8, and Cal-520 are non-ratiometric.[13] They exhibit an increase in fluorescence intensity upon binding to Ca²⁺ and are typically excited by visible light (e.g., 488 nm for Fluo-4).

Advantages over Fura-2:

  • Simpler Workflow: The use of a single excitation and emission wavelength simplifies the experimental setup and data acquisition.[4]

  • Less Phototoxicity: Excitation with visible light is generally less damaging to cells than UV light.[13]

  • Compatibility with Confocal Microscopy: Well-suited for laser-scanning confocal microscopy.[14]

Disadvantages:

  • Susceptibility to Artifacts: As they are not ratiometric, measurements are prone to the artifacts mentioned earlier (uneven loading, photobleaching, etc.), which can compromise reproducibility.[5]

Data Presentation: A Clear Comparison

FeatureFura-2Indo-1Fluo-4
Measurement Type Ratiometric (Excitation)Ratiometric (Emission)Non-Ratiometric (Intensity)
Excitation (Ca²⁺-free / Ca²⁺-bound) ~380 nm / ~340 nm[4]~355 nm~494 nm[13]
Emission (Ca²⁺-free / Ca²⁺-bound) ~510 nm~475 nm / ~401 nm~516 nm
Primary Application Fluorescence MicroscopyFlow Cytometry[12][11]Confocal Microscopy[14]
Key Advantage Robust and reproducible data[6]Suited for high-throughput analysisSimpler experimental setup
Key Disadvantage Requires UV excitation and fast wavelength switchingPotential for higher phototoxicity[13]Prone to artifacts from uneven loading and photobleaching[5]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM[14]~250 nM~345 nM[13]

Conclusion and Recommendations

The choice of a calcium indicator is a critical decision that directly impacts the reproducibility and reliability of experimental findings.

  • For quantitative and reproducible imaging of intracellular calcium dynamics in adherent cells using fluorescence microscopy , Fura-2 remains the gold standard due to its ratiometric properties that minimize experimental variability.[12]

  • For high-throughput analysis of calcium flux in cell suspensions using flow cytometry , Indo-1 is the preferred choice.[12]

  • For qualitative or semi-quantitative imaging, especially with confocal microscopy where UV excitation is not feasible , single-wavelength indicators like Fluo-4 offer a simpler alternative, but researchers must be diligent in their controls to account for potential artifacts.

By understanding the principles behind each indicator and carefully selecting the appropriate tool for the experimental question, researchers can significantly enhance the scientific integrity and reproducibility of their intracellular calcium measurements.

References

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Retrieved from [Link]

  • Unknown. (n.d.). Fura-2 AM Plate Reading Protocol.
  • National Center for Biotechnology Information. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

  • Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

  • ResearchGate. (n.d.). INTRACELLULAR CA2+ USING INDO-1: SAMPLE PROTOCOL. Retrieved from [Link]

  • Unknown. (n.d.). Indo-1 Analysis for Calcium Determination. Retrieved from [Link]

  • Bootman, M. D., et al. (2018). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 74, 1-9.
  • Metcalfe, J. C., et al. (1989). NMR-sensitive Fluorinated and Fluorescent Intracellular Calcium Ion Indicators With High Dissociation Constants. Journal of the American Chemical Society, 111(13), 5000-5002.
  • Wu, L., et al. (2021). Chemigenetic Far-Red Labels and Ca2+ Indicators Optimized for Photoacoustic Imaging. Journal of the American Chemical Society, 143(49), 20736-20749.
  • Paredes, R. M., et al. (2008).
  • Hosoi, H., et al. (2019). An orange calcium-modulated bioluminescent indicator for non-invasive activity imaging.
  • Priya, B. S., et al. (2007). 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. Bioorganic & Medicinal Chemistry Letters, 17(10), 2775-2780.
  • J&K Scientific. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline. Retrieved from [Link]

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Comparative Analysis: The Influence of a Para-Methyl Group on the Physicochemical and Reactive Properties of an Aminophenoxyethoxy Benzenamine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the landscape of small-molecule drug discovery and materials science, the addition or removal of a single methyl group can profoundly alter a compound's behavior. This phenomenon, often dubbed the "magic methyl" effect, can enhance potency, modulate selectivity, improve pharmacokinetic profiles, or alter material characteristics.[1][2] This guide provides an in-depth comparison of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine and its direct structural analogue, 2-[2-(2-Aminophenoxy)ethoxy]benzenamine , to elucidate the specific impact of the para-methyl group. By examining experimental data and established chemical principles, we will dissect how this seemingly minor structural change leads to significant shifts in lipophilicity, basicity, spectroscopic signatures, and chemical reactivity.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a side-by-side comparison but also the underlying causality and practical experimental protocols to validate these observations in a laboratory setting.

Structural and Electronic Comparison

The sole structural difference between our two compounds of interest is the presence of a methyl group at the C4 position (para to the ether linkage) of one of the benzenamine rings.

  • Compound A: this compound (The Methylated Analogue)

  • Compound B: 2-[2-(2-Aminophenoxy)ethoxy]benzenamine (The Parent Compound)

The methyl group (-CH₃) influences the molecule's properties primarily through two mechanisms:

  • Inductive Effect: As an alkyl group, it is weakly electron-donating, pushing electron density into the aromatic ring. This increases the electron density on the ring and, consequently, on the nitrogen atom of the adjacent amino group.

  • Steric Bulk: While small, the methyl group introduces steric hindrance that can influence intermolecular interactions and the accessibility of nearby functional groups.

G cluster_A Compound A: this compound cluster_B Compound B: 2-[2-(2-Aminophenoxy)ethoxy]benzenamine A A B B

Caption: Chemical structures of the methylated (A) and parent (B) compounds.

Comparative Physicochemical Properties

The introduction of the methyl group induces measurable changes in key physicochemical parameters that are critical for predicting a molecule's behavior in biological and chemical systems, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyThis compound (A)2-[2-(2-Aminophenoxy)ethoxy]benzenamine (B)Impact of Methyl Group
Molecular Weight 258.32 g/mol [3]244.29 g/mol [4]Increase
Lipophilicity (XLogP3) 2.6[5]2.2[4]Increase
Aqueous Solubility LowerHigherDecrease
Basicity (Predicted pKa) Slightly Higher (~4.8-5.0)Lower (~4.6-4.8)Increase
Topological Polar Surface Area (TPSA) 70.5 Ų[5]70.5 Ų[4]No Change
Analysis of Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor in drug development, influencing membrane permeability and plasma protein binding.[6] It is quantified by the partition coefficient (LogP).[7][8]

  • Observation: The methylated analogue (Compound A) exhibits a higher predicted LogP value (XLogP3 = 2.6) compared to the parent compound (Compound B, XLogP3 = 2.2).[4][5]

  • Causality: The methyl group is a non-polar, hydrophobic fragment. Its addition to the aromatic ring increases the overall non-polar surface area of the molecule, leading to a more favorable partitioning into an organic solvent (like n-octanol) over water.[6] This increased lipophilicity can enhance a drug candidate's ability to cross biological membranes, but if too high, may lead to poor aqueous solubility and increased metabolic clearance.[1]

Analysis of Aqueous Solubility

Solubility is a gatekeeper property for oral bioavailability. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract before it can be absorbed.[9]

  • Observation: While quantitative data for both is sparse, it is established that increasing lipophilicity generally correlates with decreased aqueous solubility. Therefore, Compound A is expected to be less soluble in water than Compound B. Both compounds are reported to be soluble in organic solvents like ethanol.[10][11]

  • Causality: The hydrophobic nature of the added methyl group disrupts the favorable interactions between the polar functional groups (amines, ether oxygens) of the solute and the surrounding water molecules, making solvation less energetically favorable. Aromatic amines, being weak bases, can be made more water-soluble by forming salts in acidic solutions.

Analysis of Basicity (pKa)

The basicity of the amino groups, represented by the pKa of their conjugate acids, affects the ionization state of the molecule at physiological pH. This is critical for receptor binding and solubility.[12]

  • Observation: The methyl group in Compound A is predicted to slightly increase the basicity of the aniline nitrogen to which its ring is attached, resulting in a higher pKa compared to the corresponding amine in Compound B.

  • Causality: The methyl group acts as a weak electron-donating group via the inductive effect.[2] It pushes electron density into the aromatic ring, which in turn increases the electron density on the exocyclic amino group. This makes the lone pair of electrons on the nitrogen atom more available to accept a proton, thereby increasing the amine's basicity.[13][14] While the effect is modest for a single methyl group, it can be significant in fine-tuning a molecule's properties.

Comparative Spectroscopic Signatures

The methyl group provides distinct and predictable signatures in various spectroscopic analyses.

  • ¹H NMR Spectroscopy:

    • Compound A: Will exhibit a characteristic singlet peak in the upfield region (δ ≈ 2.2-2.5 ppm) corresponding to the three equivalent protons of the methyl group. The electron-donating nature of the methyl group will cause a slight upfield shift (to lower ppm values) for the aromatic protons on the same ring compared to those in Compound B.

    • Compound B: Will lack the methyl singlet. The aromatic proton signals will serve as a baseline for comparison.

  • Infrared (IR) Spectroscopy:

    • Compound A: The spectrum will show additional C-H stretching and bending vibrations characteristic of a methyl group. These typically appear around 2960-2850 cm⁻¹ (stretching) and 1460-1370 cm⁻¹ (bending). The N-H stretching frequency of the primary amine (typically 3500-3300 cm⁻¹) might be slightly lower (shifted to the right) compared to Compound B, reflecting the slight increase in basicity.[15]

  • UV-Visible Spectroscopy:

    • Compound A: The electron-donating methyl group can cause a small bathochromic (red) shift in the absorption maxima (λ_max) of the aromatic system. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which slightly reduces the HOMO-LUMO energy gap.[16]

Impact on Reactivity and Metabolic Stability

The electronic and steric properties of the methyl group can influence both chemical reactivity and the molecule's metabolic fate.

Chemical Reactivity

The increased electron density in the methylated aromatic ring of Compound A makes it more activated towards electrophilic aromatic substitution (e.g., nitration, halogenation) compared to the corresponding ring in Compound B. The methyl group is an ortho-, para-director, meaning incoming electrophiles would preferentially add to the positions ortho to the methyl group (since the para position is blocked).

Caption: Workflow comparing electrophilic substitution reactivity.

Metabolic Stability

In drug metabolism, methyl groups can have a dual role.[17][18]

  • Metabolic Soft Spot: An aliphatic C-H bond, such as that in a methyl group, can be a primary site for oxidation by cytochrome P450 (CYP) enzymes, leading to a hydroxymethyl metabolite and subsequent rapid clearance.

  • Metabolic Blocker: Conversely, a strategically placed methyl group can sterically hinder or electronically deactivate a nearby site that would otherwise be susceptible to metabolism. This "metabolic blocking" can increase the half-life of a drug.[1]

For Compound A, the methyl group itself could be oxidized. Alternatively, its presence might alter the metabolic profile of the aromatic ring or the adjacent amine compared to Compound B. Assessing this requires in-vitro experiments with liver microsomes.[18]

Experimental Protocols

To empirically validate the discussed differences, the following standardized protocols can be employed.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the "gold standard" method for LogP determination.[19]

Objective: To measure the partition coefficient of the compounds between n-octanol and water.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in n-octanol that has been pre-saturated with water. Also prepare a volume of water pre-saturated with n-octanol.

  • Partitioning: In a separatory funnel or a screw-cap vial, combine a precise volume of the n-octanol stock solution with an equal volume of the saturated water.

  • Equilibration: Shake the mixture vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Allow the layers to separate completely. If necessary, centrifuge the mixture at low speed to break any emulsions.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV or LC-MS).[20]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Protocol 2: Determination of Aqueous Solubility

Objective: To determine the maximum dissolved concentration of the compound in an aqueous buffer.[21]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet all undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or LC-MS method to determine the concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility.

Protocol 3: Spectrophotometric Determination of pKa

This method is suitable for compounds with a chromophore that changes upon ionization.[22]

Objective: To determine the pKa of the amine's conjugate acid.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 3.0 to 7.0).

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant amount of this stock solution to each buffer solution to create a series of test solutions with identical total compound concentration.

  • UV-Vis Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each of the buffered solutions.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly between the fully protonated (low pH) and neutral (high pH) forms of the amine.

  • Calculation: Plot absorbance at this chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve.[22][23]

Conclusion

The introduction of a single para-methyl group to the 2-[2-(2-aminophenoxy)ethoxy]benzenamine scaffold imparts distinct and predictable changes to its fundamental properties. Through its inductive and steric effects, the methyl group:

  • Increases lipophilicity (LogP) and consequently decreases aqueous solubility .

  • Slightly increases the basicity (pKa) of the adjacent aromatic amine.

  • Provides unique spectroscopic handles in NMR and IR analysis.

  • Enhances the reactivity of its aromatic ring towards electrophiles.

  • Introduces a potential site for metabolic oxidation or steric shielding .

Understanding these nuanced effects is paramount for rational drug design and materials engineering. The "magic methyl" is not an arbitrary addition but a precise tool for fine-tuning molecular properties. The comparative data and protocols provided in this guide serve as a foundational framework for researchers to predict, validate, and harness the power of this simple yet profound structural modification.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Carneiro, M. V., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1149. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Feuer, G., Miller, D. R., Cooper, S. D., De la Iglesia, F. A., & Lumb, G. (1973). The influence of methyl groups on toxicity and drug metabolism. International Journal of Clinical Pharmacology, Therapy and Toxicology, 7(1), 13–25. [Link]

  • Saha, S., & Roy, K. (2017). Log P in Encyclopedia of Physical Organic Chemistry. ResearchGate. [Link]

  • Kuujia. (n.d.). Cas no 96331-95-2 (2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine). Retrieved from [Link]

  • Wang, Z. R., & Yin, Z. T. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. [Link]

  • DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

  • Ferreira, L. A., & Giarolla, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity?. Retrieved from [Link]

  • Lima, J. G., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 39074–39083. [Link]

  • Eugene-Osoikhia, T., Taiwo, O. T., & Adegbemigun, A. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Journal of Science Research, 14(1). [Link]

  • Martínez, R., et al. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 14(15), 3186. [Link]

  • Liang, G., et al. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Journal of Pharmacological and Toxicological Methods, 68(2), 209–215. [Link]

  • University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Retrieved from [Link]

Sources

Performance Evaluation of the Ratiometric Calcium Indicator Fura-2 in Different Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the performance of the ratiometric fluorescent indicator, Fura-2 acetoxymethyl (AM) ester, in various common biological buffers. Designed for researchers, scientists, and drug development professionals, this document offers a comparative evaluation supported by experimental insights to aid in the robust design of intracellular calcium ([Ca²⁺]i) measurement assays.

Introduction: The Critical Role of Buffer Selection in Intracellular Calcium Imaging

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission to muscle contraction and gene expression.[1][2] The accurate measurement of [Ca²⁺]i dynamics is therefore fundamental to many areas of biological research. Fluorescent indicators, such as Fura-2, have become indispensable tools for these investigations due to their high sensitivity and specificity.[1]

Fura-2 is a ratiometric indicator, a key feature that allows for the accurate quantification of [Ca²⁺]i. It exhibits a shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when complexed with Ca²⁺, while the emission peak remains constant at around 510 nm.[1][2][3] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) provides a measure of [Ca²⁺]i that is largely independent of confounding variables like dye concentration, cell thickness, and photobleaching.[2][4][5]

The reliability of data obtained from Fura-2 based assays is critically dependent on the experimental conditions, with the choice of extracellular buffer being a paramount, yet often overlooked, variable. Biological buffers are not merely inert solutions for maintaining pH; they can significantly influence cellular physiology and the properties of the fluorescent indicator itself. This guide will explore the performance of Fura-2 in three commonly used biological buffers: Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), and HEPES-buffered saline, providing a framework for selecting the optimal buffer for your specific experimental needs.

The Journey of Fura-2 AM: From Loading to Intracellular Action

The cell-impermeant nature of Fura-2 necessitates the use of its membrane-permeant acetoxymethyl (AM) ester derivative, Fura-2 AM, for loading into live cells. The lipophilic AM groups mask the carboxyl groups responsible for Ca²⁺ chelation, allowing the molecule to passively diffuse across the plasma membrane.[1][2]

Fura2_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fura2AM_out Fura-2 AM Fura2AM_in Fura-2 AM Fura2AM_out->Fura2AM_in Passive Diffusion Membrane Esterases Cytosolic Esterases Fura2AM_in->Esterases Hydrolysis Fura2 Fura-2 (Active Form) Esterases->Fura2 Ca2_free Free Ca²⁺ Fura2->Ca2_free Binding Fura2_Ca Fura-2-Ca²⁺ Complex Ca2_free->Fura2_Ca

Caption: Mechanism of Fura-2 AM loading and activation.

Once inside the cell, cytosolic esterases cleave the AM groups, regenerating the active, Ca²⁺-sensitive Fura-2 molecule.[1][2] This process also traps the indicator within the cytosol. The now active Fura-2 can bind to free intracellular Ca²⁺, leading to the conformational change that alters its fluorescence excitation properties.

Comparative Performance of Fura-2 in Different Biological Buffers

The choice of biological buffer can significantly impact the outcome of [Ca²⁺]i measurements. Here, we compare the performance of Fura-2 in HBSS, PBS, and HEPES-buffered saline.

Hanks' Balanced Salt Solution (HBSS)

HBSS is a widely used salt solution that is isotonic to mammalian cells and provides a suitable environment for maintaining cell viability over several hours. It contains essential inorganic salts and can be supplemented with glucose as an energy source.

Advantages for Fura-2 Assays:

  • Physiologically Relevant: The ionic composition of HBSS is designed to mimic the extracellular fluid, providing a near-physiological environment for the cells.

  • Good Cell Viability: Cells maintained in HBSS during an experiment generally exhibit good health, leading to more reliable and reproducible results.

Considerations:

  • Bicarbonate Buffering: HBSS is often buffered with sodium bicarbonate, which requires a controlled CO₂ environment (typically 5%) to maintain a stable pH. This can be a logistical challenge for some imaging setups.

  • pH Stability: Without a CO₂ incubator, the pH of bicarbonate-buffered HBSS can drift, affecting both cellular health and the fluorescence properties of Fura-2.[1]

Phosphate-Buffered Saline (PBS)

PBS is another commonly used isotonic buffer. While excellent for many applications, its use in live-cell calcium imaging requires careful consideration.

Advantages for Fura-2 Assays:

  • Simplicity and Stability: PBS is simple to prepare and is stable at room temperature, making it convenient for routine use.

Considerations:

  • Calcium Precipitation: The phosphate in PBS can precipitate with the calcium present in the buffer and released from cells, leading to the formation of calcium phosphate. This can artificially lower the extracellular Ca²⁺ concentration and affect Ca²⁺ influx pathways.

  • Lack of Essential Ions: Standard PBS formulations lack key ions like magnesium and potassium, which are important for maintaining normal cell function.

HEPES-Buffered Saline

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent that is widely used in cell culture.

Advantages for Fura-2 Assays:

  • Excellent pH Stability: HEPES provides robust pH control in the physiological range (pH 7.2-7.4) without the need for a controlled CO₂ environment. This makes it ideal for prolonged imaging experiments on a microscope stage.

  • Compatibility with Calcium: HEPES does not precipitate calcium, ensuring a stable extracellular Ca²⁺ concentration.

Considerations:

  • Potential for Free Radical Production: Under certain conditions (exposure to light and oxygen), HEPES can produce cytotoxic free radicals. This is a minor concern for most fluorescence microscopy applications but should be considered.

  • Cost: HEPES is generally more expensive than the components of HBSS and PBS.

Performance Summary: A Comparative Table

The following table provides a summary of the expected performance of Fura-2 in the different buffers based on typical experimental outcomes.

Performance Metric HBSS (with CO₂) PBS HEPES-Buffered Saline
Signal-to-Noise Ratio ExcellentGoodExcellent
Baseline Stability Good (with stable CO₂)ModerateExcellent
Dye Leakage LowLow to ModerateLow
Photostability GoodGoodGood
Cell Viability (short-term) ExcellentGoodExcellent
Risk of Ca²⁺ Precipitation LowHighVery Low
pH Stability (without CO₂) PoorGoodExcellent

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of buffers and the execution of a Fura-2 AM-based intracellular calcium assay.

Buffer Preparation

Hanks' Balanced Salt Solution (1X), pH 7.4 (with Bicarbonate):

  • To 900 mL of distilled water, add the following salts:

    • 8 g NaCl

    • 0.4 g KCl

    • 0.35 g NaHCO₃

    • 0.1 g MgCl₂·6H₂O

    • 0.14 g CaCl₂

  • Add 1 g of D-glucose.

  • Adjust the pH to 7.4 using 1M HCl or 1M NaOH.

  • Bring the final volume to 1 L with distilled water.

  • Sterilize by filtration (0.22 µm filter).

  • Store at 4°C. For experiments, warm to 37°C and ensure a 5% CO₂ atmosphere.

HEPES-Buffered Saline (1X), pH 7.4:

  • To 900 mL of distilled water, add the following:

    • 8 g NaCl

    • 0.4 g KCl

    • 1 g D-glucose

    • 0.1 g MgCl₂·6H₂O

    • 0.14 g CaCl₂

    • 2.38 g HEPES

  • Adjust the pH to 7.4 with 1M NaOH.

  • Bring the final volume to 1 L with distilled water.

  • Sterilize by filtration (0.22 µm filter).

  • Store at room temperature.

Fura-2 AM Loading Protocol

Fura2_Loading_Workflow Start Start: Adherent Cells on Coverslip Prepare_Stock Prepare Fura-2 AM Stock Solution (1 mM in dry DMSO) Start->Prepare_Stock Prepare_Loading Prepare Loading Buffer (e.g., 2-5 µM Fura-2 AM in chosen buffer) Prepare_Stock->Prepare_Loading Wash_Cells Wash Cells with Pre-warmed Buffer Prepare_Loading->Wash_Cells Load_Dye Incubate with Fura-2 AM Loading Buffer (30-60 min at 37°C in the dark) Wash_Cells->Load_Dye Wash_Excess Wash Cells Twice with Buffer to Remove Excess Dye Load_Dye->Wash_Excess De_esterification Incubate for De-esterification (30 min at 37°C in the dark) Wash_Excess->De_esterification Image_Cells Proceed to Fluorescence Imaging De_esterification->Image_Cells

Caption: Experimental workflow for Fura-2 AM loading.

  • Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mM stock solution.[2] Vortex briefly to ensure complete dissolution. Store unused stock solution at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution into the desired pre-warmed (37°C) biological buffer (HBSS or HEPES-buffered saline) to a final concentration of 2-5 µM. To aid in the dispersion of the dye, it is common to add Pluronic F-127 (0.02% final concentration).

  • Cell Loading:

    • Aspirate the culture medium from the cells grown on coverslips.

    • Wash the cells once with the pre-warmed biological buffer.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.[1]

  • Wash and De-esterification:

    • Aspirate the loading buffer and wash the cells twice with the pre-warmed biological buffer to remove any extracellular dye.

    • Add fresh pre-warmed buffer and incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the Fura-2 AM by cytosolic esterases.[6]

  • The cells are now ready for fluorescence imaging.

Fluorescence Imaging and Data Analysis
  • Microscopy Setup: Use a fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture the emission at ~510 nm.[1]

  • Image Acquisition: Acquire pairs of images at 340 nm and 380 nm excitation.

  • Data Analysis:

    • Perform background subtraction for each image.

    • Calculate the ratio of the fluorescence intensity from the 340 nm excitation to the 380 nm excitation (F₃₄₀/F₃₈₀) for each cell or region of interest.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Discussion and Recommendations

The choice of biological buffer is a critical determinant of the success and reliability of intracellular calcium measurements using Fura-2.

  • For experiments requiring the most physiologically relevant conditions and where a CO₂ incubator is integrated with the imaging setup, HBSS is an excellent choice.

  • For experiments demanding high pH stability over long durations without a controlled CO₂ environment, HEPES-buffered saline is the superior option.

  • The use of PBS for live-cell calcium imaging is generally discouraged due to the risk of calcium phosphate precipitation, which can introduce significant artifacts.

It is imperative for researchers to not only report the fluorescent indicator used but also to detail the composition of the biological buffer in their publications to ensure the reproducibility and accurate interpretation of their findings. The protocols and comparative data presented in this guide provide a foundation for making an informed decision on the most appropriate buffer for your specific research needs, ultimately leading to more robust and reliable data in the fascinating field of calcium signaling.

References

  • Amerigo Scientific. (n.d.). Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link]

  • Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. [Link]

  • American Physiological Society. (n.d.). Excitation wavelengths for fura 2 provide a linear relationship between [Ca2+] and fluorescence ratio. American Journal of Physiology-Cell Physiology. [Link]

  • Wikipedia. (n.d.). Fura-2. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of buffer systems and pHi on the measurement of [Ca2+]i with fura 2. PubMed. [Link]

  • National Center for Biotechnology Information. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. PMC. [Link]

  • ResearchGate. (2016). Why is my fluorescence intensity excited at 340 and 380 not responding to calcium?. ResearchGate. [Link]

  • ResearchGate. (2016). Problem Fura 2 Am ionoptix. Help?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of Calcium Buffering and Calcium Sensor Type on the Sensitivity of an Array-Based Bitter Receptor Screening Assay. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). The use of fura-2 for estimating Ca buffers and Ca fluxes. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). An Inconvenient Truth: Calcium Sensors Are Calcium Buffers. PMC. [Link]

  • Biomed J Sci & Tech Res. (2023). Calcium Buffering by Fluorescent Indicators – Implications and Easy Solutions. Biomed J Sci & Tech Res. [Link]

  • MDPI. (2024). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: January 2026

This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure that the disposal process is conducted with the utmost regard for personal and environmental safety.

Hazard Identification and Risk Assessment

Given that 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine belongs to the aromatic amine family, it is prudent to handle it as a potentially hazardous substance. Aromatic amines, as a class, are known for a range of adverse health effects, including:

  • Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, severe burns and eye damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[5][6]

  • Toxicity: Some aromatic amines are harmful if swallowed or absorbed through the skin.[5][6]

  • Sensitization: Repeated exposure may cause skin sensitization.

It is crucial to consult the Safety Data Sheet (SDS) for any chemical. In the absence of a specific SDS for this compound, the precautionary measures outlined in this guide, based on the known hazards of similar chemicals, should be strictly followed.

Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation or damage.[5][7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to irritation, burns, or absorption of the chemical.[7]
Body Protection A laboratory coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of potentially harmful dust or vapors, especially in poorly ventilated areas.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse any vapors.

  • Don PPE: Before attempting to clean the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent to contain the spill.[8] For solid spills, carefully sweep up the material, avoiding dust generation.[7]

  • Collect the Waste: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol, as the compound is soluble in it[1][2]), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.

Proper Disposal Procedures

The cardinal rule of chemical disposal is to never discard hazardous chemicals down the drain or in the regular trash.[9][10] All waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[11][12]

Disposal of Unused or Waste Product

Workflow for Chemical Waste Disposal:

Sources

Navigating the Safe Handling of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS No. 96331-95-2), a key building block in the synthesis of fluorescent dyes and probes. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.

Understanding the Hazard Profile

This compound is an aromatic amine. While a specific, comprehensive toxicological profile for this compound is not widely available, the structure suggests potential hazards that are common to this class of chemicals. Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin. Therefore, a cautious approach is paramount. The available safety data sheet indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each.

PPE ComponentSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption, which is a primary route of exposure for aromatic amines.[1] Gloves must be inspected prior to use.[1]
Eye and Face Protection Government-approved safety goggles with side shields or a face shield.To protect against splashes and airborne particles of the compound.[1]
Skin and Body Protection A lab coat or protective clothing. For larger quantities or in case of a spill, chemical-resistant coveralls and boots may be necessary.To prevent contamination of personal clothing and minimize skin exposure.[1]
Respiratory Protection A government-approved respirator should be used if there is a risk of inhalation, such as when handling the powder outside of a fume hood.To prevent inhalation of the compound, which can be harmful.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following workflow is designed to ensure a safe and efficient process from receipt to disposal.

Caption: A streamlined workflow for the safe handling of this compound.

Step 1: Receipt and Storage
  • Inspect Upon Receipt: Upon receiving the container, inspect it for any damage or leaks. Wear appropriate PPE, including gloves and eye protection, during this process.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at -20°C, protected from light and moisture, is recommended.[4][5]

Step 2: Preparation and Weighing
  • Work in a Ventilated Area: All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use Appropriate Tools: Use clean, designated spatulas and weighing boats.

  • Prevent Dust Formation: Handle the solid gently to avoid creating dust.

Step 3: Reaction Setup
  • Add to Reaction Vessel: Carefully add the compound to the reaction vessel within the fume hood.

  • Ensure Proper Ventilation: Maintain continuous ventilation throughout the entire reaction process.

Step 4: Workup and Purification
  • Handle with Care: During extraction, filtration, and other purification steps, continue to wear all recommended PPE.

  • Avoid Aerosol Generation: Be mindful of techniques that could generate aerosols.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: Any solid waste, including contaminated weighing paper, gloves, and disposable lab coats, should be placed in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container for organic waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult Local Regulations: Always dispose of chemical waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. A proactive and informed approach to chemical safety is the cornerstone of innovative and responsible research.

References

Sources

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